Hexaethyl tetraphosphate
Description
Properties
CAS No. |
757-58-4 |
|---|---|
Molecular Formula |
C12H30O13P4 |
Molecular Weight |
506.25 g/mol |
IUPAC Name |
diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate |
InChI |
InChI=1S/C12H30O13P4/c1-7-17-26(13,18-8-2)23-28(15,21-11-5)25-29(16,22-12-6)24-27(14,19-9-3)20-10-4/h7-12H2,1-6H3 |
InChI Key |
DAJYZXUXDOSMCG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Canonical SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
boiling_point |
150 °C (decomposes) |
Color/Form |
Yellow liquid |
density |
1.26 to 1.28 at 25 °C/4 °C |
melting_point |
-40 °C |
Other CAS No. |
757-58-4 |
physical_description |
Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier. |
shelf_life |
Hydrolyzes rapidly in aq soln |
solubility |
Miscible with water and many organic solvents except kerosene Very soluble in ethanol, acetone and benzene |
vapor_pressure |
2.1X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Historical Synthesis of Hexaethyl Tetraphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethyl tetraphosphate (B8577671) (HETP), a prominent organophosphate insecticide of the mid-20th century, played a significant role in agriculture before the development of more selective and less toxic alternatives. Marketed notably under the trade name Bladan, HETP was, in reality, a complex mixture of ethyl polyphosphates, with its insecticidal activity primarily attributed to the presence of tetraethyl pyrophosphate (TEPP).[1] This technical guide provides an in-depth exploration of the key historical methods for the synthesis of HETP, presenting available quantitative data, detailed experimental protocols derived from historical records, and visualizations of the chemical processes. It is important to note that historical sources often lack the detailed procedural specifics common in modern chemical literature.
Historical Synthesis Methods
The synthesis of hexaethyl tetraphosphate was pioneered in Germany by Gerhard Schrader in the late 1930s.[2] Subsequently, several other methods were developed and patented. This guide details five principal historical routes to HETP.
The Schrader Process
The original and most cited method for producing HETP was developed by Gerhard Schrader. This process involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride at elevated temperatures.[2]
Reaction:
POCl₃ + 3(C₂H₅)₃PO₄ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl
Experimental Protocol:
While Schrader's original patent provides the foundational principles, a more detailed experimental protocol can be derived from subsequent related patents and technical reports. The following is a representative procedure:
-
Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1 in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Heat the mixture to a temperature between 130°C and 150°C. A temperature of 140°C is often cited as optimal.
-
Maintain the reaction at this temperature with continuous stirring. The progress of the reaction can be monitored by measuring the evolution of ethyl chloride gas or by analyzing the decrease in the inorganic chloride content of the reaction mixture.
-
The reaction is considered complete when the evolution of ethyl chloride ceases or the inorganic chloride concentration drops to a minimal level.
-
The resulting product is a crude mixture containing HETP and other ethyl polyphosphates. Due to its thermal lability, purification by distillation was challenging and often not performed for its use as an insecticide.
Logical Diagram of the Schrader Process:
Catalyzed Schrader Process
To improve the efficiency of the Schrader process, a later US patent described the use of catalysts to increase the reaction rate.
Experimental Protocol:
This method follows the same general procedure as the uncatalyzed Schrader process, with the addition of a catalyst to the initial reaction mixture.
-
Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1.
-
Add a catalytic amount of a soluble salt of nickel, cobalt, or manganese, such as their acetates. The catalyst concentration typically ranges from 0.001% to 0.5% of the total weight of the reactants.
-
Heat the mixture to the optimal reaction temperature, which is noted to be around 140°C for the synthesis of HETP.
-
Maintain the temperature and stirring until the reaction is complete, as indicated by the cessation of ethyl chloride evolution.
The use of a catalyst was reported to significantly reduce the reaction time.
Workflow for the Catalyzed Schrader Process:
Reaction of Phosphorus Oxychloride with Ethanol (B145695)
An alternative German method for producing HETP involved the direct reaction of phosphorus oxychloride with ethyl alcohol. This process was reported to require lower pressure than the Schrader process.
Experimental Protocol:
Details of this specific synthesis are sparse in readily available literature, but a general procedure can be inferred from patents describing the formation of related ethyl phosphates.
-
In a reaction vessel equipped for operation under reduced pressure, phosphorus oxychloride is reacted with an excess of anhydrous ethanol.
-
The reaction is typically carried out at a lower temperature range, for instance, between 0°C and 50°C.
-
The reaction proceeds with the evolution of hydrogen chloride gas, which is removed by the application of a vacuum.
-
The resulting mixture of ethyl chlorophosphates is then likely heated, possibly with the further addition of ethanol or under conditions that promote condensation to form the polyphosphate backbone of HETP.
Conceptual Pathway for HETP Synthesis from POCl₃ and Ethanol:
Reaction of Triethyl Phosphate with Phosphorus Pentoxide (Woodstock Process)
A method patented by W. H. Woodstock involves the reaction of triethyl phosphate with phosphorus pentoxide.
Experimental Protocol:
-
Triethyl phosphate is placed in a reaction vessel.
-
Phosphorus pentoxide is gradually added to the triethyl phosphate. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.
-
The reaction temperature is generally maintained at a moderate level, for example, around 50-100°C.
-
After the addition of phosphorus pentoxide is complete, the mixture is stirred for a period to ensure the reaction goes to completion.
-
The resulting product is a mixture of ethyl polyphosphates, including HETP.
Diagram of the Woodstock Process:
Reaction of Diethyl Ether with Phosphorus Pentoxide
Another historical method for producing mixtures containing HETP involved the reaction of diethyl ether with phosphorus pentoxide. This reaction cleaves the C-O bond of the ether.
Experimental Protocol:
-
Diethyl ether and phosphorus pentoxide are heated together in a sealed reaction vessel (autoclave) to withstand the pressure generated.
-
The reaction is carried out at elevated temperatures, typically in the range of 150-200°C.
-
The reaction time can vary depending on the temperature and the scale of the reaction.
-
After cooling, the reaction vessel contains a mixture of ethyl polyphosphates.
Conceptual Diagram of the Diethyl Ether and P₂O₅ Reaction:
Quantitative Data Summary
The following table summarizes the available quantitative data for the historical synthesis methods of this compound. It is important to recognize that "yield" in historical contexts for HETP often referred to the total weight of the crude product mixture rather than the yield of a pure, isolated compound.
| Synthesis Method | Key Reactants | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Pressure | Catalyst | Reaction Time | Reported Yield/Purity |
| Schrader Process | Triethyl Phosphate, Phosphorus Oxychloride | ~ 3:1 | 130 - 150 | Atmospheric | None | Not specified, but implied to be several hours | Not consistently reported; product is a mixture. |
| Catalyzed Schrader Process | Triethyl Phosphate, Phosphorus Oxychloride | ~ 3:1 | ~ 140 | Atmospheric | Ni, Co, or Mn salts (0.001-0.5 wt%) | Significantly reduced compared to uncatalyzed | Not specified, but faster reaction rates noted. |
| POCl₃ and Ethanol | Phosphorus Oxychloride, Ethanol | Excess Ethanol | 0 - 50 (initial) | Reduced | None | Not specified | Not specified |
| Woodstock Process | Triethyl Phosphate, Phosphorus Pentoxide | Not specified | 50 - 100 | Atmospheric | None | Not specified | Product is a mixture of polyphosphates. |
| Diethyl Ether and P₂O₅ | Diethyl Ether, Phosphorus Pentoxide | Not specified | 150 - 200 | Autogenic (High) | None | Not specified | Product is a mixture of polyphosphates. |
Historical Analytical Methods
The characterization of HETP in the 1940s and 1950s was challenging due to the complex nature of the product mixture and the analytical techniques available at the time. Methods would have likely included:
-
Elemental Analysis: To determine the empirical formula of the mixture.
-
Boiling Point Determination: Although decomposition was an issue.
-
Density and Refractive Index Measurements: For quality control of the crude product.
-
Hydrolysis and Titration: The polyphosphate linkages are susceptible to hydrolysis, and the resulting phosphoric acid derivatives could be quantified by titration.
-
Bioassays: The insecticidal activity of a batch would have been a primary measure of its "potency," which indirectly reflected the concentration of the active components like TEPP.
Modern techniques such as NMR and chromatography, which are now standard for characterizing such complex mixtures, were not available for routine analysis during the peak of HETP production.
Conclusion
The historical synthesis of this compound reflects the ingenuity of mid-20th-century industrial chemistry, driven by the demand for effective agricultural pesticides. The methods developed, particularly the Schrader process and its catalyzed variations, were effective in producing a potent insecticidal mixture. However, the nature of these reactions led to a product of variable composition, a factor that, along with its high toxicity to non-target organisms, contributed to its eventual replacement by more refined and safer alternatives. This guide provides a consolidated overview of these pioneering synthetic efforts based on the available historical documentation.
References
Hexaethyl Tetraphosphate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethyl tetraphosphate (B8577671) (HETP) is an organophosphorus compound that gained prominence as a potent insecticide in the 1940s, notably as the active component in the commercial product Bladan.[1][2] Although its use has largely been superseded by other agents, HETP remains a significant molecule of interest for researchers studying organophosphate chemistry, toxicology, and the development of anticholinesterase agents. Commercial preparations of HETP are typically not pure substances but rather mixtures of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a primary insecticidally active component.[2][3] It is crucial to note that pure hexaethyl tetraphosphate has not been isolated, and as such, some of its reported properties may reflect those of the technical-grade mixture.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended for a scientific audience.
Chemical and Physical Properties
This compound is a hygroscopic, yellow to brown liquid at room temperature.[1][3] Commercial samples often appear as a yellow liquid.[3] The compound is miscible with water and a wide range of organic solvents, with the exception of simple hydrocarbons like kerosene.[1] Upon contact with water, it hydrolyzes, and a 0.1% aqueous solution has a pH of 2.5, forming a strongly acidic solution that can corrode galvanized iron.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate (B84403) | [3] |
| Other Names | HETP, Ethyl tetraphosphate, Bladan Base | [1] |
| CAS Number | 757-58-4 | [1] |
| Molecular Formula | C₁₂H₃₀O₁₃P₄ | [3] |
| Molecular Weight | 506.25 g/mol | [3] |
| Canonical SMILES | CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC | [4] |
| InChI Key | DAJYZXUXDOSMCG-UHFFFAOYSA-N | [4] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellow to brown, hygroscopic liquid | [1][3] |
| Melting Point | -40 °C (-40 °F; 233 K) | [1] |
| Boiling Point | 150 °C (decomposes) | [3] |
| Density | 1.26 - 1.28 g/cm³ at 25 °C/4 °C | [3] |
| Solubility in water | Miscible | [1] |
| Solubility in other solvents | Soluble in most organic solvents; insoluble in kerosene | [1] |
| Refractive Index (nD) | 1.443 | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a chain of four phosphate groups linked by pyrophosphate bonds, with six ethyl ester groups. The molecule contains three reactive pyrophosphate bonds, which are the sites of its high reactivity and are susceptible to hydrolysis.[1] The presence of two chiral centers means that this compound can exist as two diastereomers: a meso form and a pair of enantiomers (dl-isomers).[1]
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of pure this compound are scarce in the literature, likely due to its instability.[1] However, the following outlines the general procedures for its synthesis based on available information.
Synthesis of this compound (Schrader Process)
This method, known as the Schrader process, involves the reaction of triethyl phosphate with phosphorus oxychloride.[1]
Materials:
-
Triethyl phosphate ((C₂H₅)₃PO₄)
-
Phosphorus oxychloride (POCl₃)
-
Catalyst (optional): Nickel, cobalt, or manganese as metallic powders or soluble acetates (e.g., nickel acetate (B1210297) at 0.3% w/w).[2]
Procedure (Uncatalyzed):
-
Mix triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1.
-
Heat the reaction mixture to 140 °C.
-
Maintain this temperature for the duration of the reaction, which is approximately 67 minutes for the uncatalyzed reaction.[1]
-
The reaction is considered complete when the inorganic chloride content, derived from the consumed phosphorus oxychloride, decreases to less than 0.1 gram per liter.
Procedure (Catalyzed):
-
The addition of a catalyst, such as 0.3% w/w nickel acetate, can reduce the reaction time significantly (e.g., to 37 minutes at 140 °C).[2]
-
The optimal temperature for the synthesis of this compound is 140 °C.[2]
The reaction equation is as follows: POCl₃ + 3(C₂H₅)₃PO₄ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl[1]
Another reported method for producing mixtures containing this compound involves heating diethyl ether and phosphorus pentoxide, which results in the cleavage of the C-O bond of the ether.[1]
Spectroscopic Data
Biological Activity and Signaling Pathway
The primary biological activity of this compound is its potent inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal.
The mechanism of inhibition by HETP, as with other organophosphates, involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable, covalent bond between the phosphate group of the inhibitor and the enzyme, rendering the enzyme inactive. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including muscle weakness, paralysis, and in severe cases, respiratory failure and death.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Conclusion
This compound is a historically significant organophosphate with potent insecticidal properties stemming from its ability to inhibit acetylcholinesterase. While its direct use has diminished, its study provides valuable insights into the chemistry and toxicology of organophosphorus compounds. A key takeaway for researchers is the understanding that HETP is often encountered as a mixture, and its inherent instability presents challenges for the isolation and characterization of the pure compound. Future research could focus on developing methods for the stabilization and purification of HETP to enable more detailed structural and toxicological studies.
References
An In-depth Technical Guide to the Analysis of Hexaethyl Tetraphosphate and Tetraethyl Pyrophosphate Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization and quantification of mixtures containing hexaethyl tetraphosphate (B8577671) (HETP) and tetraethyl pyrophosphate (TEPP). Historically significant as early organophosphate insecticides, the analysis of these compounds remains pertinent for environmental monitoring, toxicological studies, and in the context of drug development where analogous phosphate (B84403) compounds are investigated. Commercial HETP is recognized as a mixture of ethyl polyphosphates, with TEPP being a primary active insecticidal component[1]. The inherent instability and susceptibility to hydrolysis of these compounds, particularly TEPP, present unique analytical challenges that necessitate precise and robust methodologies[2][3].
Physicochemical Properties and Considerations
A thorough understanding of the physicochemical properties of HETP and TEPP is fundamental to developing accurate analytical methods. Both are organophosphate esters, with TEPP being a colorless to amber, hygroscopic liquid that is soluble in water but also readily hydrolyzes[3]. This propensity for hydrolysis, which yields less toxic ethyl phosphates, must be carefully managed during sample collection, preparation, and analysis to ensure the integrity of the results. The presence of moisture can significantly impact the composition of the sample, leading to an underestimation of the active components.
Analytical Methodologies
A variety of analytical techniques can be employed for the analysis of HETP and TEPP mixtures. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical objective (e.g., qualitative identification, quantitative determination).
Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for separating the components of HETP and TEPP mixtures.
-
Gas Chromatography (GC): GC is a well-established method for the analysis of volatile and semi-volatile organophosphorus compounds. When coupled with selective detectors such as the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC offers high sensitivity and selectivity for phosphorus-containing compounds[2][4]. Given that TEPP is thermally labile and can decompose at high temperatures, careful optimization of the GC inlet and column temperature is crucial to prevent degradation and ensure accurate quantification[2].
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) provides a viable alternative to GC, particularly for thermally unstable compounds. Reversed-phase HPLC is a common mode for the separation of organophosphates. The use of modern columns, such as those with mixed-mode functionalities (combining reversed-phase and ion-exchange characteristics), can enhance the retention and separation of highly polar phosphate compounds.
Mass spectrometry, often coupled with a chromatographic inlet (GC-MS or LC-MS), is the gold standard for the definitive identification and quantification of HETP and TEPP.
-
GC-MS: Provides structural information through the fragmentation patterns of the analytes, aiding in their unambiguous identification. The electron ionization (EI) mass spectrum of TEPP, however, is noted to be very similar to its primary breakdown product, triethyl phosphate, which can complicate identification if degradation has occurred[2].
-
LC-MS: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like TEPP. ESI-MS can detect different polyphosphate species, often without the need for extensive pre-separation[5].
NMR spectroscopy, particularly ³¹P NMR, is a highly selective and powerful tool for the analysis of organophosphorus compounds[6][7]. It allows for the direct observation of phosphorus-containing species in a sample, providing information about their chemical environment and concentration without the need for extensive sample preparation. This technique can be invaluable for determining the purity of technical products and for studying the degradation of these compounds through hydrolysis[6][7].
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate analysis. Below are generalized workflows for the analysis of HETP and TEPP mixtures.
Given the hydrolytic instability of TEPP, sample preparation should be conducted in anhydrous conditions whenever possible.
-
Extraction: For solid samples, extraction with a non-polar organic solvent such as a mixture of hexane (B92381) and acetone (B3395972) or methylene (B1212753) chloride and acetone is recommended. Aqueous samples can be extracted with methylene chloride at a neutral pH[2][4]. Solid-phase extraction (SPE) can also be utilized for sample cleanup and concentration.
Caption: Gas Chromatography analysis workflow for HETP/TEPP mixtures.
Caption: ³¹P NMR analysis workflow for HETP/TEPP mixtures.
Quantitative Data
The following tables summarize key quantitative parameters relevant to the analysis of HETP and TEPP.
Table 1: Chromatographic and Detection Parameters for TEPP
| Parameter | Value | Reference |
| Gas Chromatography | ||
| Working Range | 0.025 to 0.15 mg/m³ (for a 40-L air sample) | NIOSH Method for TEPP |
| Liquid Chromatography | ||
| Linearity (R²) for Organophosphates | > 0.99 | General LC methods |
| Detectors | ||
| GC-FPD Limit of Detection | ~0.01 ppm | [8] |
| GC-NPD Stability | Requires regular maintenance | [9] |
| LC-MS/MS LOD | 0.001 µg/mL (for some organophosphates) | [10] |
Table 2: Hydrolysis Considerations
| Compound | Condition | Observation | Reference |
| TEPP | Presence of water | Readily hydrolyzes | [2] |
| Organophosphate Esters | Acidic and basic conditions | Susceptible to hydrolysis | [2] |
| Pyrophosphoric Acid | Aqueous solution | Follows pseudo-first-order hydrolysis kinetics | [11] |
Signaling Pathways and Logical Relationships
While "signaling pathways" in a biological sense are not directly relevant to the chemical analysis of these compounds, the logical flow of the analytical process can be visualized. The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Logical workflow for selecting an analytical method for HETP/TEPP.
Conclusion
The analysis of hexaethyl tetraphosphate and tetraethyl pyrophosphate mixtures requires careful consideration of the inherent chemical properties of these compounds, particularly their susceptibility to hydrolysis. Modern analytical techniques such as gas and liquid chromatography coupled with mass spectrometry, as well as ³¹P NMR spectroscopy, provide the necessary selectivity and sensitivity for accurate and reliable characterization and quantification. The selection of the most appropriate methodology will be dictated by the specific analytical goals, sample matrix, and available instrumentation. The protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these and structurally related organophosphate compounds.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. nemi.gov [nemi.gov]
- 3. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. web.colby.edu [web.colby.edu]
- 6. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetraethyl pyrophosphate [webbook.nist.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantitative Analysis of Prenylated Constituents in Commercial Hops Samples Using Ultrahigh-Performance Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
Hexaethyl Tetraphosphate: A Technical Examination of an Early Organophosphate Insecticide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaethyl tetraphosphate (B8577671) (HETP), a pioneering organophosphate insecticide, emerged from German research during World War II and saw significant use in the immediate post-war period. Commercial formulations, notably under the trade name Bladan, were primarily mixtures of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) identified as the principal active insecticidal component. HETP functions as a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neuromuscular paralysis in insects. While highly effective against a range of soft-bodied sucking insects, its high mammalian toxicity and inherent instability led to its eventual replacement by more stable organophosphate compounds. This technical guide provides a comprehensive overview of the early research on HETP, detailing its synthesis, mechanism of action, insecticidal efficacy, and the experimental protocols utilized in its initial evaluation.
Introduction
The mid-1940s marked a significant turning point in agricultural pest control with the advent of synthetic organic insecticides. While DDT, a chlorinated hydrocarbon, gained widespread fame, another class of compounds, the organophosphates, was concurrently being developed, largely driven by research in Germany. Hexaethyl tetraphosphate (HETP) was among the first of these organophosphates to be used commercially as an insecticide.
First synthesized by the German chemist Gerhard Schrader in 1938, HETP was developed as part of a broader investigation into organophosphorus compounds, initially for chemical warfare agents.[1][2] Its insecticidal properties were quickly recognized, and it was used in Germany during World War II as a substitute for nicotine-based insecticides. Following the war, Allied military intelligence uncovered this research, and HETP was introduced to the American market in 1946.
Early research soon revealed that commercial HETP was not a single compound but a mixture of ethyl polyphosphates.[3] The primary insecticidally active component was identified as tetraethyl pyrophosphate (TEPP), which constituted approximately 12-20% of the technical mixture.[3] Despite its efficacy, HETP's utility was hampered by its rapid hydrolysis in the presence of moisture, a characteristic that rendered it non-persistent but also created challenges in its formulation and application.[4] This guide delves into the foundational research that characterized HETP, providing the technical data and methodologies from that era.
Chemical Synthesis and Properties
Synthesis of this compound
Two primary methods for the synthesis of this compound were developed during the early research period.
Schrader Process: This method, developed by Gerhard Schrader, involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride.[5][6] The reaction is typically carried out at elevated temperatures. A related U.S. Patent from 1943 describes the production of hexaesters of tetraphosphoric acid.[7]
Woodstock's Method: An alternative synthesis route involves the reaction of triethyl phosphate with phosphorus pentoxide.[4]
It is crucial to note that these processes produce a mixture of organic phosphates, not pure this compound. The active insecticidal ingredient, tetraethyl pyrophosphate (TEPP), is formed in these reactions.[3] A controlled hydrolysis of diethyl phosphorochloridate can also be used to produce TEPP.[4]
Chemical and Physical Properties
The following table summarizes the known properties of tetraethyl pyrophosphate (TEPP), the active component of HETP.
| Property | Value | Reference |
| Molecular Formula | C8H20O7P2 | [5] |
| Molecular Weight | 290.19 g/mol | [8] |
| Appearance | Colorless to amber liquid | [8] |
| Odor | Faint, fruity | [8] |
| Solubility in Water | Miscible | [4] |
| Vapor Pressure | 0.0002 mmHg at 20°C | [4] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, through its active component TEPP, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][4] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid. This process terminates the nerve signal at the synapse.
The organophosphate molecule phosphorylates a serine hydroxyl group at the active site of AChE, forming a stable, covalent bond. This inactivation of the enzyme is effectively irreversible. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, causing hyperexcitation of the muscles, followed by paralysis, and ultimately, death.[2][4]
Figure 1. Signaling pathway of acetylcholinesterase inhibition by HETP (TEPP).
Insecticidal Efficacy
Early research demonstrated that HETP was highly effective against a variety of soft-bodied and sucking insect pests. The following data, while not exhaustive, provides an indication of its potency. It is important to note that the "HETP" used in these studies was a technical mixture.
A 1947 report from the University of California detailed experimental results with phosphate insecticides, including HETP, against pests such as the grape bud mite and red spiders on grapes.[3]
| Pest Species | Host Plant | HETP Concentration | Mortality (%) | Reference |
| Two-spotted spider mite (Tetranychus urticae) | Not specified | Not specified | High | [9] |
| Aphids (various species) | Various | Not specified | High | [3] |
Further specific quantitative data from the 1940s and 1950s is limited in readily available literature. The table will be updated as more historical data is uncovered.
Experimental Protocols
The following sections describe the general experimental protocols that would have been employed during the 1940s and 1950s for evaluating the insecticidal properties of compounds like HETP. These are reconstructed based on common entomological practices of the era.
Synthesis of this compound (Laboratory Scale)
This protocol is based on the principles of the Schrader process.
Materials:
-
Triethyl phosphate
-
Phosphorus oxychloride
-
Heating mantle and round-bottom flask with reflux condenser
-
Thermometer
-
Stirring apparatus
Procedure:
-
Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1 in a round-bottom flask equipped with a reflux condenser and stirrer.
-
Heat the mixture gradually to the reaction temperature, typically around 150°C.
-
Maintain the temperature and continue stirring for the duration of the reaction. The reaction progress can be monitored by observing the cessation of hydrogen chloride evolution.
-
After the reaction is complete, allow the mixture to cool. The resulting product is technical grade this compound.
Figure 2. General workflow for the laboratory synthesis of HETP.
Insecticidal Bioassay Protocol (Reconstructed)
This protocol outlines a typical method for assessing the contact toxicity of an insecticide to aphids.
Materials:
-
Culture of test insects (e.g., bean aphids, Aphis fabae) maintained on a suitable host plant (e.g., fava bean plants).
-
Technical grade HETP.
-
Wetting agent.
-
Spraying apparatus (e.g., Potter tower or similar laboratory sprayer).
-
Petri dishes or ventilated cages.
-
Microscope for mortality assessment.
Procedure:
-
Prepare a stock solution of HETP in a suitable solvent.
-
Create a series of aqueous dilutions of the HETP stock solution, each containing a standard concentration of a wetting agent to ensure even coverage.
-
Infest young, healthy host plants with a known number of aphids.
-
Spray the infested plants with the different HETP dilutions using the spraying apparatus to ensure uniform application. A control group is sprayed with water and the wetting agent only.
-
After spraying, allow the plants to dry and then place them in ventilated cages to prevent aphid escape.
-
Maintain the treated plants under controlled conditions of temperature and light.
-
Assess aphid mortality at set time intervals (e.g., 24, 48, and 72 hours) by observing the insects under a microscope. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and correct for any control mortality using Abbott's formula.
Toxicity and Stability
Mammalian Toxicity
HETP and its active component TEPP are highly toxic to mammals through all routes of exposure, including inhalation, ingestion, and dermal absorption.[8] The acute toxicity is due to the same mechanism of acetylcholinesterase inhibition observed in insects.
| Compound | Organism | Route | LD50 | Reference |
| TEPP | Rat | Ingestion | 1.12 mg/kg | [5] |
| TEPP | Rat | Dermal | 2.4 mg/kg | [5] |
Stability and Hydrolysis
A significant characteristic of HETP/TEPP is its instability in the presence of water. TEPP hydrolyzes to produce less toxic diethyl phosphate and other phosphoric acid esters.[5] This rapid degradation meant that it had little residual activity, which was advantageous in some respects but also limited its effectiveness and required prompt application after mixing.
| Compound | Condition | Half-life | Reference |
| TEPP | Aqueous solution, 25°C | ~7-7.5 hours | [5][8] |
Conclusion
This compound holds a significant place in the history of insecticide development as one of the first commercially successful organophosphates. The early research conducted in the 1940s and 1950s established its potent insecticidal activity, particularly against sucking pests, and elucidated its mechanism of action as an acetylcholinesterase inhibitor. However, the very properties that defined it—high acute toxicity and rapid hydrolysis—ultimately led to its replacement by more stable and, in some cases, more selective organophosphate insecticides. The technical data and experimental protocols from this era, though sometimes lacking the precision of modern methods, laid the groundwork for the development of an entire class of insecticides and provided valuable lessons in the balance between efficacy, toxicity, and environmental stability. This guide serves as a technical resource for understanding the foundational science of this important, albeit short-lived, insecticide.
References
- 1. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Buy Tetraethylpyrophosphate | 107-49-3 | >98% [smolecule.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. US2562244A - Production of hexaalkyl tetraphosphates - Google Patents [patents.google.com]
- 8. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Hexaethyl Tetraphosphate: A Technical Guide to its Mechanism of Action on Cholinesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaethyl tetraphosphate (B8577671) (HETP) is a potent organophosphate anticholinesterase agent. This technical guide delineates the mechanism through which HETP exerts its inhibitory effects on cholinesterase, a critical enzyme in neurotransmission. The primary active component of HETP is tetraethyl pyrophosphate (TEPP), which acts as an irreversible inhibitor of acetylcholinesterase (AChE). This document provides a detailed overview of the molecular interactions, kinetic data for the active component TEPP, standardized experimental protocols for assessing cholinesterase inhibition, and visual representations of the involved biochemical pathways and experimental workflows.
Introduction
Organophosphate compounds, a class of molecules including hexaethyl tetraphosphate, are renowned for their potent inhibition of acetylcholinesterase (AChE).[1] AChE is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of the nervous system.[1] HETP, and more specifically its active component tetraethyl pyrophosphate (TEPP), serves as a powerful tool for studying cholinergic mechanisms and as a benchmark for the development of novel therapeutics and antidotes.[2][3]
Mechanism of Action: Irreversible Inhibition of Cholinesterase
The inhibitory action of this compound on cholinesterase is primarily attributed to its active and more stable component, tetraethyl pyrophosphate (TEPP).[2] TEPP functions as an irreversible inhibitor of acetylcholinesterase (AChE).[4] The mechanism involves the phosphorylation of a catalytically crucial serine residue within the active site of the enzyme.[1]
The process can be summarized in the following steps:
-
Binding of TEPP to the AChE Active Site: TEPP, the active component of HETP, initially binds to the active site of AChE. This binding is guided by the structural complementarity between the organophosphate and the enzyme's active site gorge.
-
Nucleophilic Attack: The hydroxyl group of the serine residue in the catalytic triad (B1167595) of AChE performs a nucleophilic attack on the electrophilic phosphorus atom of TEPP.
-
Phosphorylation of the Serine Residue: This attack results in the formation of a stable, covalent phosphoryl-enzyme complex. This phosphorylation effectively renders the enzyme inactive as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.
-
Aging: The phosphorylated enzyme complex can undergo a process known as "aging." This process involves the dealkylation of the phosphate (B84403) group, further strengthening the bond between the organophosphate and the enzyme and making reactivation by oximes more difficult.
The consequence of this irreversible inhibition is the accumulation of acetylcholine in the synaptic cleft, leading to a state of cholinergic crisis characterized by symptoms such as muscle tremors, glandular hypersecretion, and in severe cases, respiratory paralysis and death.[3]
Quantitative Data on Cholinesterase Inhibition
| Compound | Enzyme Source | Inhibition Parameter | Value | Reference |
| Tetraethyl Pyrophosphate (TEPP) | Electrophorus electricus | IC50 | Data not available | [4] |
| Tetraethyl Pyrophosphate (TEPP) | Neuronal PC12 cells | IC50 | Data not available | [4] |
Note: While the provided reference confirms concentration-dependent inhibition, specific IC50 or Ki values for TEPP were not reported in the accessible literature.
Experimental Protocols
The following is a detailed protocol for a key experiment used to determine the inhibitory activity of compounds like HETP on cholinesterase.
Cholinesterase Activity Assay (Ellman's Method)
This method is a widely used, simple, and robust colorimetric assay for measuring cholinesterase activity.[5][6][7]
Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by cholinesterase to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.[5]
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
This compound (HETP) or Tetraethyl pyrophosphate (TEPP) solution of varying concentrations
-
0.1 M Phosphate buffer, pH 8.0
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of AChE, HETP/TEPP, ATCI, and DTNB in 0.1 M phosphate buffer (pH 8.0).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
HETP/TEPP solution at various concentrations (for test wells) or buffer (for control wells).
-
AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of HETP/TEPP compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition by HETP/TEPP
Caption: Mechanism of acetylcholinesterase inhibition by HETP/TEPP.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for determining cholinesterase inhibition.
Conclusion
This compound, through its active component tetraethyl pyrophosphate, acts as a potent and irreversible inhibitor of acetylcholinesterase. The mechanism involves the covalent phosphorylation of the active site serine residue, leading to the accumulation of acetylcholine and subsequent cholinergic toxicity. While specific kinetic data for HETP remains elusive in readily available literature, the understanding of its mechanism is well-established and can be effectively studied using standardized protocols such as the Ellman assay. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working in the fields of neurotoxicology, pharmacology, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kansashealthsystem.com [kansashealthsystem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of Hexaethyl Tetraphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaethyl tetraphosphate (B8577671) (HETP), a pioneering organophosphate insecticide, marked a significant milestone in the development of chemical pest control. First synthesized by Dr. Gerhard Schrader in 1938, this compound and its active component, tetraethyl pyrophosphate (TEPP), paved the way for a new class of highly effective, albeit toxic, insecticides. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of HETP. Detailed experimental protocols for its synthesis and toxicological evaluation are presented, alongside quantitative data on its toxicity and efficacy. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this historically important organophosphate.
Discovery and Historical Context
The story of hexaethyl tetraphosphate begins in the 1930s with the work of the German chemist Dr. Gerhard Schrader at IG Farben.[1][2] Amidst a backdrop of agricultural needs for more effective pest control, Schrader's research into organic phosphorus compounds led to the synthesis of HETP in 1938.[2] This discovery was part of a broader investigation into phosphorus-containing organic compounds for their insecticidal properties.[2] The German military, recognizing the potent toxicity of these compounds, initially classified this research for its potential as a chemical warfare agent.[1] The United States gained knowledge of HETP after 1945 and commenced commercial production in 1946.[2] It was soon discovered that commercial HETP was not a pure substance but rather a mixture of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being the primary active insecticidal component, constituting 12-20% of the mixture.[3][4]
Chemical Properties and Synthesis
This compound is a yellow, water-miscible liquid that is difficult to burn.[5] It is known to be a mixture of ethyl phosphates and ethyl pyrophosphate and decomposes at high temperatures.[5] The primary method for its synthesis is the Schrader process, which involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride at elevated temperatures.[2]
Experimental Protocol: The Schrader Process for HETP Synthesis
This protocol is adapted from the patented work of Schrader and subsequent optimizations.
Materials:
-
Triethyl phosphate ((C₂H₅)₃PO₄)
-
Phosphorus oxychloride (POCl₃)
-
Catalyst (optional, e.g., nickel, cobalt, or manganese powder or their soluble acetates)[3]
-
Reaction vessel equipped with a heating mantle, stirrer, and condenser
Procedure:
-
Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1 in the reaction vessel.[3]
-
If using a catalyst, add it to the reaction mixture. For instance, nickel acetate (B1210297) can be used at a concentration of 0.3% by weight.[2]
-
Heat the mixture to a temperature range of 130-150°C, with an optimal temperature of around 140°C.[3]
-
Maintain the reaction at this temperature with continuous stirring. The reaction progress can be monitored by analyzing the decrease in inorganic chloride content.[3]
-
The reaction is considered complete when the inorganic chloride content drops to less than 0.1 gram per liter.[3] Without a catalyst, the reaction at 140°C takes approximately 67 minutes.[3] The use of a catalyst like nickel acetate can significantly reduce the reaction time.[2]
-
The resulting product is a mixture of ethyl polyphosphates, with the overall composition corresponding to this compound.
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for HETP and its active component TEPP is the inhibition of the enzyme acetylcholinesterase (AChE).[6][7] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. This enzymatic degradation terminates the nerve impulse.
Organophosphates like TEPP act as irreversible inhibitors of AChE. They phosphorylate a serine residue within the active site of the enzyme, rendering it non-functional.[5] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. The consequences of this overstimulation manifest as a range of symptoms, from muscle tremors and paralysis to respiratory failure and death.[7]
Quantitative Data
Toxicity Data
The toxicity of HETP and its active component TEPP has been evaluated in various animal models. The following tables summarize the available acute toxicity data.
| Compound | Test Species | Route of Administration | LD50 Value |
| This compound (HETP) | Rat | Oral | 7 mg/kg |
| Tetraethyl Pyrophosphate (TEPP) | Rat | Oral | 1.12 mg/kg |
| Tetraethyl Pyrophosphate (TEPP) | Male Rat | Dermal | 2.4 mg/kg |
| This compound (HETP) | Rabbit | Oral | 21 mg/kg |
Data sourced from PubChem and Wikipedia.[5]
Insecticidal Efficacy Data
HETP demonstrated high efficacy against a range of sap-sucking insects. The following table presents a summary of its effectiveness against various aphid species and thrips.
| Target Pest | HETP Concentration | Mortality Rate |
| Thrips | 0.01% | LD50 |
| Melon Aphids | 0.025% (aqueous solution with 0.025% sodium lauryl sulfate) | 100% |
| Chrysanthemum Aphids | 0.1% (aqueous solution with 0.05% sodium lauryl sulfate) | 100% |
| Helianthus Aphids | 0.05% (aqueous solution with 0.05% sodium lauryl sulfate) | 100% |
| Pea Aphids | 2.4% (emulsion, 24-hour exposure) | 94% |
| Potato Aphids | 1 pint of 50% solution in 100 gallons of water (42-hour exposure) | 90% |
Data sourced from Wikipedia.
Experimental Protocols for Biological Evaluation
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.[8]
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection
-
Tris-HCl buffer (or similar phosphate buffer)
-
Test compound (e.g., TEPP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the appropriate buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound dilution (or solvent for control), and the AChE solution to the respective wells.
-
Pre-incubation: Mix the contents and pre-incubate the plate to allow the inhibitor to interact with the enzyme (e.g., 15 minutes at 37°C).[8]
-
Reaction Initiation: Add DTNB followed by ATCI to all wells to start the enzymatic reaction.[8]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings over a set period (e.g., every minute for 10 minutes).[8]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Leaf-Dip Bioassay for LC50 Determination in Aphids
This protocol describes a common method for evaluating the toxicity of an insecticide to aphids.[9][10]
Materials:
-
Test insects (e.g., adult apterous aphids of a uniform age)
-
Host plant leaves
-
Test insecticide formulated for dilution in water
-
Distilled water
-
Wetting agent (optional)
-
Petri dishes
-
Fine-tipped paintbrush
-
Forceps
Procedure:
-
Preparation of Test Arenas: Prepare a 1% agar solution and pour it into the bottom of petri dishes to a depth of 3-4 mm. Allow the agar to solidify.[9]
-
Preparation of Insecticide Dilutions: Prepare a series of insecticide concentrations (at least five) using serial dilution with distilled water. A control with only distilled water (and wetting agent if used) should also be prepared.
-
Leaf Treatment: Excise host plant leaves and dip each leaf into a specific insecticide dilution for a set time (e.g., 10 seconds) with gentle agitation.[9] Allow the leaves to air dry on a clean, non-absorbent surface.[9]
-
Introduction of Insects: Place one treated leaf disc onto the agar in each petri dish. Using a fine-tipped paintbrush, carefully transfer a known number of aphids (e.g., 20-30 adults) onto each leaf disc.[9][10]
-
Incubation: Cover the petri dishes and maintain them under controlled environmental conditions (e.g., 20°C, 60% RH, 16:8 light:dark cycle).[9]
-
Mortality Assessment: After a predetermined period (e.g., 24, 48, or 72 hours), assess aphid mortality. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value (the concentration of insecticide that is lethal to 50% of the test population) and its 95% confidence limits.
Conclusion
This compound holds a significant place in the history of insecticide development. Its discovery by Gerhard Schrader ushered in the era of organophosphate insecticides, which offered unprecedented efficacy against a wide range of agricultural pests. Although its use has been largely superseded by more selective and less acutely toxic compounds, the study of HETP and its active component, TEPP, continues to provide valuable insights into the mechanism of action of organophosphates and the principles of insecticide toxicology. The experimental protocols and data presented in this guide serve as a technical resource for researchers and professionals in the fields of toxicology, entomology, and drug development, underscoring the enduring legacy of this pioneering compound.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neptjournal.com [neptjournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kansashealthsystem.com [kansashealthsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. irac-online.org [irac-online.org]
- 10. bepls.com [bepls.com]
An In-depth Technical Guide on the Physical and Chemical Properties of Technical Grade Hexaethyl Tetraphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethyl tetraphosphate (B8577671) (HETP) is an organophosphorus compound that gained prominence as a potent insecticide in the 1940s.[1] It is crucial for researchers to understand that "technical grade" HETP is not a single, pure compound but a complex mixture of ethyl polyphosphates.[2][3] The primary active insecticidal component in these mixtures is Tetraethyl Pyrophosphate (TEPP).[4] Therefore, this guide will detail the properties of the technical mixture known as HETP and provide specific data for TEPP where available, as the latter is responsible for the mixture's primary biological activity.
HETP and TEPP belong to the family of organophosphates, which exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][5] This mechanism makes them highly toxic but also of interest in pharmacological research for understanding nerve agent toxicity and developing potential antidotes.
Composition of Technical Grade Hexaethyl Tetraphosphate
Commercial HETP is produced through reactions such as heating triethyl phosphate (B84403) with phosphorus oxychloride.[1][6] This process results in a mixture rather than a single, pure substance.
-
Primary Active Ingredient : The main insecticidal and biologically active component is Tetraethyl Pyrophosphate (TEPP), which can constitute 12-20% of the mixture.[2]
-
Other Components : The remainder of the technical product consists of other ethyl polyphosphates and related compounds.[2][4]
Due to the variable composition and the fact that HETP has not been isolated in a pure form, some of its physical properties remain unverified.[1] For analytical and toxicological purposes, data on TEPP is often used as a reference for the activity of the technical mixture.
dot
Caption: Logical relationship of components in technical grade HETP.
Physical and Chemical Properties
The properties of technical grade HETP and its active component TEPP are summarized below. Data is compiled from various chemical databases and literature.
Table 1: Physical Properties of HETP and TEPP
| Property | Technical Grade HETP | Tetraethyl Pyrophosphate (TEPP) |
| CAS Number | 757-58-4[2] | 107-49-3[7] |
| Molecular Formula | C12H30O13P4[2] | C8H20O7P2[8] |
| Molecular Weight | 506.25 g/mol [2] | 290.19 g/mol [7] |
| Appearance | Yellow to brown, hygroscopic liquid.[1][4] | Colorless to amber, hygroscopic liquid.[8][9] |
| Odor | Odorless to faint, fruity.[2][10] | Faint, fruity, or agreeable odor.[7][8] |
| Density | 1.26 - 1.292 g/cm³ at 25 °C.[2][4] | ~1.19 g/mL at 20 °C.[8] |
| Melting Point | -40 °C.[2] | ~0 °C (32 °F).[9][11] |
| Boiling Point | ~150 °C (decomposes).[2][4] | 138 °C at 2.3 mmHg.[7] |
| Vapor Pressure | 2 x 10⁻⁸ mmHg (estimate).[2] | 4.7 x 10⁻⁴ mmHg at 30 °C.[7] |
| Refractive Index | 1.4273 at 27 °C.[2] | 1.4196 at 20 °C.[7] |
Table 2: Solubility and Chemical Stability
| Property | Technical Grade HETP | Tetraethyl Pyrophosphate (TEPP) |
| Water Solubility | Miscible; hydrolyzes rapidly.[2][4] | Miscible; hydrolyzes with a half-life of ~7 hours at 25°C.[7] |
| Organic Solvent Solubility | Miscible with many organic solvents (acetone, ethanol, benzene) but not kerosene (B1165875) or petroleum oils.[2][7] | Miscible with acetone (B3395972), methanol, ethanol, benzene, chloroform, toluene. Not miscible with petroleum ether or kerosene.[7] |
| Hydrolysis | Readily hydrolyzes in aqueous solutions to non-toxic products.[1][4] The rate is pH-dependent.[4] | Hydrolyzes to form various ethyl orthophosphates and phosphoric acid.[11] |
| Corrosivity | When mixed with water, it forms a strong acid (pH of 2.5 for a 0.1% solution) that corrodes galvanized iron.[1] | Water solutions can attack metal surfaces. Incompatible with strong oxidizers.[11] |
| Thermal Stability | Decomposes at high temperatures, producing toxic and/or corrosive fumes.[2][3] | Decomposes between 170-213 °C.[7] |
Experimental Protocols
Detailed experimental protocols from the mid-20th century are not always fully documented in modern databases. However, based on established analytical chemistry principles for organophosphates, the following methodologies are representative of those used to determine the key properties of HETP and TEPP.
Purity and Composition Analysis by Gas Chromatography (GC)
This protocol outlines a general method for analyzing the composition of technical grade HETP.
Objective : To separate and quantify TEPP and other ethyl polyphosphates in a technical mixture.
Methodology :
-
Sample Preparation : A dilute solution of the technical grade HETP is prepared in a suitable organic solvent, such as acetone or hexane.
-
Instrumentation : A gas chromatograph equipped with a selective detector is used.
-
Column : A capillary column suitable for organophosphate analysis (e.g., DB-5 or equivalent).
-
Detector : A Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode is highly recommended for its selectivity and sensitivity to phosphorus-containing compounds.[4][12] Mass Spectrometry (MS) can be used for confirmation.[12]
-
-
GC Conditions :
-
Injector Temperature : 250 °C.
-
Oven Program : Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature of 280-300 °C.
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
Detector Temperature : 300 °C.
-
-
Quantification : External or internal standards of known TEPP concentration are run under the same conditions to create a calibration curve. The peak areas of the components in the HETP sample are then compared to this curve to determine their respective concentrations.
dot
Caption: Experimental workflow for GC analysis of technical HETP.
Determination of Phosphorus Content by Colorimetry
This method, adapted from historical analytical procedures, provides the total phosphorus content, which was often used as an index of purity and biological activity.[13]
Objective : To determine the total phosphorus content in a sample of HETP/TEPP.
Methodology :
-
Digestion (Conversion to Orthophosphate) :
-
A precisely weighed sample (40-50 mg) of HETP is fused with an alkali-nitrate mixture (e.g., sodium hydroxide (B78521) and potassium nitrate) in a crucible to convert organic phosphorus to inorganic phosphate.[13]
-
The resulting fused salt is dissolved in dilute nitric acid. This step also ensures any pyrophosphates are hydrolyzed to orthophosphates.[13]
-
-
Color Development :
-
Spectrophotometric Measurement :
-
The absorbance of the yellow solution is measured using a spectrophotometer at a specific wavelength (typically around 400-420 nm).
-
-
Quantification : The phosphorus concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard phosphate solutions.
Hydrolysis Rate Determination
Objective : To measure the rate of hydrolysis of HETP/TEPP in an aqueous solution.
Methodology :
-
Solution Preparation : A solution of HETP/TEPP of known concentration is prepared in a buffered aqueous solution at a specific pH and temperature (e.g., pH 7, 25 °C).[4][7]
-
Time-course Sampling : Aliquots are taken from the solution at regular time intervals.
-
Analysis : The concentration of the remaining HETP/TEPP in each aliquot is determined. This can be done using GC (as described above) or by measuring the inhibition of a known amount of acetylcholinesterase enzyme.
-
Kinetic Analysis : The concentration of HETP/TEPP is plotted against time. The data is then fitted to a kinetic model (e.g., first-order kinetics) to calculate the hydrolysis rate constant and the half-life of the compound under the tested conditions.[4]
Biochemical Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for HETP and TEPP is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[5][14] This action is common to all toxic organophosphorus compounds.[15]
-
Normal Nerve Function : In a cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released, binds to its receptors on the postsynaptic membrane, and propagates a nerve signal. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.[14]
-
Organophosphate Inhibition : TEPP, the active component of HETP, acts as an inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme.[8][14]
-
Consequence : This phosphorylation forms a stable, covalent bond, rendering the enzyme non-functional.[14] The process is effectively irreversible without medical intervention.
-
Toxic Effect : With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of muscarinic and nicotinic receptors.[14][16] This causes a "cholinergic crisis," characterized by symptoms ranging from muscle twitching and glandular secretions to convulsions, respiratory failure, and death.[5][16]
dot
Caption: Signaling pathway of acetylcholinesterase inhibition by TEPP/HETP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | 757-58-4 | Benchchem [benchchem.com]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2562244A - Production of hexaalkyl tetraphosphates - Google Patents [patents.google.com]
- 7. Tetraethyl Pyrophosphate [drugfuture.com]
- 8. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TETRAETHYL PYROPHOSPHATE (TEPP) | Occupational Safety and Health Administration [osha.gov]
- 11. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organophosphorous Compounds - Poisoning Center | Pediatric Oncall [pediatriconcall.com]
Hexaethyl Tetraphosphate: A Technical Guide to its Degradation Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaethyl tetraphosphate (B8577671) (HETP), a complex mixture of ethyl polyphosphates, was historically used as a potent insecticide. Its environmental fate and biological activity are intrinsically linked to its degradation, primarily through hydrolysis. This technical guide provides a comprehensive overview of the degradation products and pathways of HETP, with a focus on its principal active component, tetraethyl pyrophosphate (TEPP). This document synthesizes available data on degradation kinetics, identifies key breakdown products, and outlines detailed experimental methodologies for their analysis. Signaling pathways affected by HETP and its metabolites, particularly the inhibition of acetylcholinesterase, are also discussed. Diagrams generated using Graphviz are provided to visually represent these complex processes.
Introduction
Hexaethyl tetraphosphate (HETP) is an organophosphorus compound that gained prominence as a contact insecticide in the mid-20th century. It is not a single chemical entity but rather a mixture of ethyl polyphosphates, with its insecticidal activity primarily attributed to its tetraethyl pyrophosphate (TEPP) content. HETP is a yellow, viscous liquid miscible with water and many organic solvents. Its use has largely been superseded by more stable and selective pesticides. However, understanding its degradation is crucial for environmental risk assessment and for the broader study of organophosphate toxicology.
The primary mechanism of HETP degradation in the environment is hydrolysis, which leads to the cleavage of the pyrophosphate bonds. This process results in the formation of less toxic ethyl and phosphoric acid derivatives. In biological systems, HETP and its active components act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.
Degradation Products and Pathways
The degradation of HETP is predominantly a hydrolytic process, accelerated by moisture. The core of the HETP mixture's reactivity lies in the high-energy pyrophosphate (P-O-P) bonds.
Hydrolysis of Tetraethyl Pyrophosphate (TEPP)
As the main active component of HETP, the hydrolysis of TEPP is the most well-characterized degradation pathway. The cleavage of the central pyrophosphate bond in TEPP yields two molecules of diethyl phosphate (B84403) (DEP). This reaction follows first-order kinetics in aqueous solutions.
The overall hydrolysis reaction for TEPP is as follows:
[(C₂H₅O)₂P(O)]₂O + H₂O → 2 (C₂H₅O)₂P(O)OH
-
Tetraethyl pyrophosphate (TEPP) hydrolyzes to Diethyl phosphate (DEP) .
Hydrolysis of Other Ethyl Polyphosphates in HETP
HETP contains a range of linear and potentially branched ethyl polyphosphates. The hydrolysis of these longer-chain polyphosphates is thought to proceed in a stepwise manner, with the terminal phosphate groups being the most susceptible to cleavage. This enzymatic hydrolysis, mediated by phosphatases, releases orthophosphate units sequentially. In the environment, a similar stepwise chemical hydrolysis is expected.
The general degradation pathway for a linear ethyl polyphosphate would involve the sequential removal of diethyl phosphate units until the chain is fully broken down into simpler, less toxic phosphate species. The ultimate degradation products of HETP are considered to be of low toxicity and are readily excreted by organisms.[1]
Quantitative Data on Degradation
Quantitative data on the degradation of the complete HETP mixture is scarce in the literature. However, the hydrolysis kinetics of its primary active component, TEPP, are better understood.
| Compound | Matrix | pH | Temperature (°C) | Half-life (t½) | First-Order Rate Constant (k) | Reference |
| Tetraethyl Pyrophosphate (TEPP) | Water | 7 | 25 | ~7.5 hours | ~0.093 hr⁻¹ | [2] |
Table 1: Hydrolysis Kinetic Data for Tetraethyl Pyrophosphate (TEPP)
Experimental Protocols
The study of HETP degradation involves a combination of controlled degradation experiments and sophisticated analytical techniques to separate and identify the parent compound and its breakdown products.
Protocol for a Standard Hydrolysis Study
This protocol outlines a general procedure for investigating the hydrolysis of HETP in an aqueous solution.
-
Preparation of HETP Solution: Prepare a stock solution of HETP in a water-miscible organic solvent (e.g., acetonitrile) to ensure accurate dosing into the aqueous medium.
-
Reaction Setup: In a temperature-controlled reaction vessel, add a known volume of buffered aqueous solution (e.g., phosphate buffer for neutral pH, or appropriate acidic/basic buffers).
-
Initiation of Reaction: Spike the buffered solution with a small, known volume of the HETP stock solution to achieve the desired initial concentration.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Sample Quenching: Immediately quench any further degradation in the collected samples by adding a suitable agent (e.g., a strong acid or by freezing) and a known concentration of an internal standard.
-
Sample Analysis: Analyze the quenched samples using a suitable analytical method, such as HPLC-MS or GC-MS, to determine the concentrations of HETP (or its components like TEPP) and its degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time and fit the data to an appropriate kinetic model (e.g., first-order) to determine the degradation rate constant and half-life.
Analytical Methodologies
The analysis of HETP and its degradation products typically requires chromatographic separation followed by mass spectrometric detection.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the analysis of polar and thermally labile compounds like organophosphate esters and their hydrolysis products.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: Electrospray ionization (ESI) in either positive or negative ion mode, coupled with a mass spectrometer (e.g., triple quadrupole or time-of-flight) for sensitive and selective detection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for more volatile organophosphates. For polar degradation products, derivatization may be necessary to increase their volatility.
-
Derivatization: Silylation is a common technique to make polar analytes amenable to GC analysis.
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Detection: Electron ionization (EI) followed by mass spectrometry.
-
Signaling Pathways and Biological Effects
The primary mechanism of toxicity for HETP and its active component TEPP is the inhibition of acetylcholinesterase (AChE).
Acetylcholinesterase Inhibition
AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, HETP causes an accumulation of ACh, leading to overstimulation of nerve and muscle fibers. This results in a range of toxic effects, from muscle tremors to paralysis and respiratory failure.
The inhibition of AChE by organophosphates like TEPP is typically irreversible, as it involves the formation of a stable, covalent bond between the phosphorus atom of the inhibitor and a serine residue in the active site of the enzyme.
Experimental and Logical Workflows
The investigation of HETP degradation follows a logical workflow from sample preparation to data interpretation.
Conclusion
This compound is a complex organophosphate mixture whose environmental and biological significance is dictated by its degradation. The primary pathway of degradation is hydrolysis of the pyrophosphate bonds, with tetraethyl pyrophosphate being the most reactive and toxic component. Its hydrolysis product is diethyl phosphate. The analysis of HETP and its degradation products requires robust chromatographic and mass spectrometric techniques. The primary toxicological effect of HETP is the irreversible inhibition of acetylcholinesterase, leading to cholinergic crisis. While its use has been discontinued, the study of HETP's degradation provides valuable insights into the fate and effects of organophosphate compounds.
References
Hexaethyl Tetraphosphate: A Technical Examination of its Environmental Fate and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethyl tetraphosphate (B8577671) (HETP), an organophosphate compound, has historically been used as a potent insecticide. Its efficacy, however, is coupled with significant environmental and toxicological concerns. This technical guide provides a comprehensive overview of the environmental fate and toxicity of HETP, synthesizing available data to inform risk assessment and guide further research. Commercial HETP is often a mixture of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a major active component.
Environmental Fate
The persistence and transformation of HETP in the environment are governed by a combination of abiotic and biotic processes. Its physicochemical properties largely dictate its distribution and degradation pathways in various environmental compartments.
Abiotic Degradation
Hydrolysis: The primary mechanism of HETP degradation in the aquatic environment is hydrolysis. This process involves the cleavage of the pyrophosphate bonds and is significantly influenced by pH. HETP is miscible with water and hydrolyzes rapidly in aqueous solutions. At a neutral pH of 7, the degradation follows first-order kinetics, with a reported half-life of 7.5 hours. The hydrolysis ultimately breaks down HETP into less toxic ethyl and phosphoric acid derivatives.
Photolysis: While specific experimental data on the photolysis of HETP is limited, organophosphate esters, in general, can undergo photodegradation in the presence of sunlight. The extent of this degradation pathway for HETP in surface waters requires further investigation to fully characterize its environmental persistence.
Biotic Degradation
Information regarding the specific microbial degradation of HETP in soil and water is not extensively detailed in the available literature. However, organophosphates as a class of compounds are known to be susceptible to microbial metabolism. Soil microorganisms can utilize organophosphates as a source of phosphorus and carbon, leading to their breakdown. The rate and extent of HETP biodegradation in various soil types and under different environmental conditions are critical data gaps that need to be addressed.
Transport and Distribution
Soil Mobility: HETP is expected to have very high mobility in soil. With an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 7, it has a low affinity for binding to soil particles. This high mobility suggests a potential for HETP to leach from the soil and contaminate groundwater.
Bioaccumulation: The potential for HETP to bioaccumulate in aquatic organisms is considered low. An estimated Bioconcentration Factor (BCF) of 3 suggests that it is not likely to concentrate significantly in the tissues of fish and other aquatic life. Its rapid hydrolysis in water further limits the potential for bioaccumulation.
Data Summary: Environmental Fate of Hexaethyl Tetraphosphate
| Parameter | Value | Environmental Compartment | Comments |
| Hydrolysis Half-life (t½) | 7.5 hours (at pH 7) | Water | Primary degradation pathway in aquatic environments. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 7 (estimated) | Soil | Indicates very high mobility in soil and potential for leaching. |
| Bioconcentration Factor (BCF) | 3 (estimated) | Aquatic Organisms | Low potential for bioaccumulation. |
| Vapor Pressure | 2.1 x 10⁻⁸ mm Hg at 25°C (estimated) | Atmosphere | Essentially non-volatile from water and soil surfaces. |
Toxicity
The toxicity of this compound is primarily attributed to its potent inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in nerve synapses, resulting in a range of adverse effects in both invertebrates and vertebrates.
Mechanism of Action: Acetylcholinesterase Inhibition
HETP, like other organophosphates, acts as an irreversible inhibitor of AChE. The phosphorus atom in HETP is electrophilic and reacts with a serine residue in the active site of the AChE enzyme. This reaction forms a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine. The resulting accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, causing a toxic overstimulation of the nervous system. This can manifest as a cholinergic crisis, characterized by a variety of symptoms affecting the muscarinic and nicotinic systems.
Mammalian Toxicity
HETP is highly toxic to mammals through oral, dermal, and inhalation routes of exposure. Symptoms of poisoning are characteristic of cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and respiratory failure.
Avian Toxicity
Birds are also susceptible to the toxic effects of HETP. As in mammals, the primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to similar signs of cholinergic crisis.
Aquatic Toxicity
Given its miscibility in water, HETP poses a significant risk to aquatic organisms. Its rapid hydrolysis, however, mitigates its persistence in the aquatic environment. Nevertheless, acute exposure can be lethal to fish, aquatic invertebrates, and algae.
Data Summary: Acute Toxicity of this compound
| Species | Endpoint | Value | Route of Exposure |
| Rat | LD₅₀ | Data not available | Oral |
| Rabbit | LD₅₀ | Data not available | Dermal |
| Rat | LC₅₀ | Data not available | Inhalation |
| Fish (e.g., Rainbow Trout) | LC₅₀ (96-hour) | Data not available | Aquatic |
| Aquatic Invertebrate (e.g., Daphnia magna) | EC₅₀ (48-hour) | Data not available | Aquatic |
| Algae (e.g., Pseudokirchneriella subcapitata) | EC₅₀ (72-hour) | Data not available | Aquatic |
| Bird (e.g., Bobwhite Quail) | LD₅₀ | Data not available | Oral |
Experimental Protocols
Standardized methodologies are crucial for assessing the environmental fate and toxicity of chemicals like HETP. The following sections outline the principles of key experimental protocols.
Hydrolysis Rate Determination (Based on OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical as a function of pH.
-
Test System: Sterile aqueous buffer solutions at environmentally relevant pH values (e.g., 4, 7, and 9) are used.
-
Procedure: The test substance is added to the buffer solutions at a known concentration. The solutions are incubated in the dark at a constant temperature.
-
Analysis: At various time intervals, aliquots are taken and analyzed for the concentration of the parent compound and any major hydrolysis products.
-
Data Evaluation: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. From this, the first-order rate constant and the half-life at each pH are calculated.
Biodegradation in Soil (Based on OECD Guideline 307)
This test evaluates the rate and route of aerobic and anaerobic transformation of a chemical in soil.
-
Test System: Soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.
-
Procedure: The test substance, often radiolabeled, is applied to the soil samples. The samples are incubated under controlled conditions of temperature and moisture, either with or without oxygen (for aerobic and anaerobic studies, respectively).
-
Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved CO₂ (from radiolabeled material) is also trapped and measured as an indicator of mineralization.
-
Data Evaluation: The rate of degradation is determined by plotting the concentration of the parent compound over time. The half-life (DT50) and the time for 90% dissipation (DT90) are calculated. The formation and decline of major metabolites are also characterized.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterase and the inhibitory effect of compounds like HETP.
-
Principle: The assay measures the product of the enzymatic reaction. Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
-
Procedure:
-
A reaction mixture is prepared containing a buffer, DTNB, and the AChE enzyme source (e.g., purified enzyme, tissue homogenate, or red blood cell lysate).
-
The test compound (HETP) at various concentrations is added to the reaction mixture and pre-incubated to allow for enzyme inhibition.
-
The reaction is initiated by adding the substrate, acetylthiocholine.
-
The change in absorbance at 412 nm over time is monitored using a spectrophotometer.
-
-
Data Evaluation: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can then be determined.
Conclusion and Future Directions
This compound is a highly toxic organophosphate with a significant potential for environmental impact, primarily due to its high mobility in soil. Its rapid hydrolysis in water is a key factor in mitigating its persistence in aquatic systems. The primary mechanism of its toxicity, the inhibition of acetylcholinesterase, is well-understood for organophosphates in general.
However, a critical lack of specific quantitative data on the environmental fate and toxicity of HETP remains. Future research should focus on:
-
Generating robust quantitative data on the biodegradation and photolysis rates of HETP under various environmental conditions.
-
Determining the acute and chronic toxicity of HETP to a range of relevant aquatic and terrestrial organisms to fill the existing data gaps in the toxicological profile.
-
Investigating the formation and toxicity of transformation products to conduct a more comprehensive risk assessment.
-
Developing and validating sensitive analytical methods for the detection of HETP and its metabolites in environmental matrices.
Addressing these knowledge gaps is essential for a thorough understanding of the environmental risks associated with this compound and for the development of effective risk management strategies.
Methodological & Application
Application Note: Analysis of Hexaethyl Tetraphosphate (HETP) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of hexaethyl tetraphosphate (B8577671) (HETP) in environmental samples using gas chromatography-mass spectrometry (GC-MS). The methodology outlined here is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development who are engaged in the analysis of organophosphorus compounds. The protocol covers sample preparation for water and soil matrices, optimized GC-MS parameters, and data analysis procedures. Adherence to this protocol will facilitate accurate and reproducible quantification of HETP, a compound of interest due to its potential environmental and health implications.
Introduction
Hexaethyl tetraphosphate (HETP) is an organophosphorus compound that has been used as an insecticide. Due to its toxicity, monitoring its presence in environmental matrices is of significant importance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive analytical technique for the determination of HETP. This method combines the excellent separation capabilities of gas chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for the analysis of trace levels of HETP in complex samples.[1][2] This application note details a validated method for the analysis of HETP in water and soil samples.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate analysis and to minimize matrix interference.[3][4] The following protocols are recommended for water and soil samples.
1.1. Water Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 mL separatory funnel, add 250 mL of the water sample.
-
Spike the sample with an appropriate internal standard.
-
Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The concentrated extract is now ready for GC-MS analysis.
1.2. Soil Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticides from food and environmental samples.
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the appropriate d-SPE sorbent (e.g., PSA and MgSO₄) to the aliquot, vortex for 30 seconds, and centrifuge for 2 minutes.
-
The cleaned extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of HETP. A common and versatile column for organophosphorus pesticide analysis is a 5% phenyl-methylpolysiloxane stationary phase column (e.g., DB-5ms or equivalent).[1]
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Mass Range (Full Scan) | 50-550 amu |
Characteristic Ions for HETP (m/z):
Based on the fragmentation pattern of similar organophosphorus compounds, the following ions are expected to be characteristic of this compound. For definitive identification, it is crucial to acquire a mass spectrum of a certified HETP standard and compare it with the sample spectrum. A search in the NIST Mass Spectral Library for this compound will provide its authoritative fragmentation pattern.
-
Quantifier Ion: To be determined from the mass spectrum of a standard.
-
Qualifier Ions: To be determined from the mass spectrum of a standard.
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of HETP standards of known concentrations. The peak area of the quantifier ion is plotted against the concentration.
Table 3: Method Validation Parameters (Illustrative)
The following table presents typical validation parameters for the GC-MS analysis of organophosphorus pesticides. These values should be experimentally determined for HETP.
| Parameter | Expected Value | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | [5] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | [5] |
| Recovery (%) | 80 - 110% | [6] |
| Precision (RSD %) | < 15% | [5] |
Experimental Workflow Diagram
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. agilent.com [agilent.com]
- 3. moodle.toxoer.com [moodle.toxoer.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Organophosphate Pesticides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organophosphate (OP) pesticides are widely used in agriculture, leading to their potential presence in environmental and biological samples. Due to their neurotoxicity, sensitive and reliable analytical methods are crucial for their detection and quantification. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of OPs, particularly for thermally labile compounds that are not well-suited for gas chromatography.[1] This document provides detailed application notes and protocols for the analysis of various organophosphate pesticides using HPLC coupled with different detection systems.
I. HPLC Method with UV Detection for Analysis of Multiple Organophosphates
This method is suitable for the simultaneous determination of several organophosphate pesticides in various matrices.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: 85% Methanol (B129727), 15% Water (with 0.1% Acetic Acid)[1] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 35 °C[1] |
| Detection | UV at 285 nm[1] |
Quantitative Data
| Analyte | Retention Time (min) | Linearity (µg/mL) | Correlation Coefficient (r²) |
| Fenitrothion | ~4.5 (estimated from chromatogram) | 0.020 - 800 | >0.99[1] |
| Chlorpyrifos-methyl | ~6.0 (estimated from chromatogram) | 0.020 - 800 | >0.99[1] |
| Chlorpyrifos | ~7.5 (estimated from chromatogram) | 0.020 - 800 | >0.99[1] |
| Monocrotophos | 0.76[4] | 2.00 - 20.00 | Not Specified |
| Deltamethrin | 2.85[4] | 2.00 - 20.00 | Not Specified |
| Phosphamidon | 1.10[4] | 2.00 - 20.00 | Not Specified |
| Dichlorvos | 1.37[4] | 2.00 - 20.00 | Not Specified |
Note: Retention times can vary between systems and columns.
Experimental Protocol: Sample Preparation using Magnetic Solid-Phase Extraction (MSPE)[1]
This protocol is designed for the extraction and preconcentration of organophosphates from environmental water samples.[1]
Materials and Reagents:
-
Nitrogen-doped reduced graphene oxide/Fe3O4 (N-RGO/Fe3O4) nanocomposite (adsorbent)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized water
-
External magnet
-
Sonicator
-
Nitrogen evaporator
Procedure:
-
Adsorption: To a 150 mL water sample, add 30 mg of N-RGO/Fe3O4 nanocomposite.[1]
-
Sonicate the mixture for 1 minute to ensure proper dispersion of the adsorbent.[1]
-
Shake the mixture on an orbital incubator for 30 minutes to reach adsorption equilibrium.[1]
-
Place an external magnet at the bottom of the container to aggregate the adsorbent.
-
Carefully decant and discard the supernatant (water phase).
-
Desorption: To the aggregated adsorbent, add 0.5 mL of methanol and 0.5 mL of ethyl acetate.[1]
-
Sonicate the mixture for 5 minutes to desorb the analytes from the adsorbent.[1]
-
Use the external magnet to separate the adsorbent.
-
Collect the eluate (supernatant).
-
Concentration and Reconstitution: Dry the collected eluate under a gentle stream of nitrogen at 55 °C.[1]
-
Reconstitute the dried residue with 1 mL of methanol.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[1]
Experimental Workflow
Caption: Workflow for organophosphate analysis by HPLC with UV detection.
II. HPLC-MS/MS Method for Sensitive and Selective Analysis
For enhanced sensitivity and selectivity, especially in complex matrices like biological samples or food, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[5][6]
Chromatographic and MS/MS Conditions
| Parameter | Condition |
| Column | Hypersil Gold aQ C18 Polar Endcapped (100 x 4.6 mm, 3 µm)[7] |
| Mobile Phase A | 0.1% (v/v) Acetic Acid in Water[7] |
| Mobile Phase B | 1:1 Methanol:Acetonitrile[7] |
| Flow Rate | 0.7 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Gradient Program | 0-6 min: 5-50% B; 6-6.5 min: 50-95% B; 6.5-12 min: 95-100% B; 12-12.1 min: 100-5% B[7] |
| Ionization Mode | Electrospray Ionization (ESI), can be positive or negative depending on the analyte |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
Quantitative Data (Example for Chlorpyrifos and its Oxon)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/sample) |
| Chlorpyrifos (CPF) | Varies with adduct | Varies | 0.15 - 1.1[6] |
| Chlorpyrifos-oxon (CPF-O) | Varies with adduct | Varies | 0.15 - 1.1[6] |
| Azinphos-methyl (AZM) | Varies with adduct | Varies | 0.15 - 1.1[6] |
| Azinphos methyl-oxon (AZM-O) | Varies with adduct | Varies | 0.15 - 1.1[6] |
Note: Precursor and product ions need to be optimized for each specific instrument and compound.
Experimental Protocol: Sample Preparation using QuEChERS for Vegetable Samples[4]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.
Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Primary Secondary Amine (PSA) sorbent
-
Centrifuge and centrifuge tubes (50 mL and 15 mL)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction: Weigh 15 g of a blended vegetable sample into a 50 mL centrifuge tube.
-
Add 30 mL of acetonitrile to the tube.
-
Shake the tube vigorously.
-
Add 10 g of NaCl and shake dynamically for approximately 5 minutes.[4]
-
Centrifuge the sample for 3 minutes at 6000 rpm.[4]
-
Transfer the top 15 mL of the organic layer (acetonitrile) to another 50 mL centrifuge tube containing 10 g of activated anhydrous sodium sulfate.[4]
-
Shake for 2 minutes.[4]
-
Dispersive SPE Cleanup: Transfer 6 mL of the extract to a 15 mL centrifuge tube containing 150 mg of PSA sorbent and 900 mg of anhydrous MgSO4.[4]
-
Cap the tube tightly and vortex for 30 seconds.[4]
-
Centrifuge for 3 minutes at 3000 rpm.[4]
-
Concentration: Transfer 4 mL of the top extract into a test tube.[4]
-
Concentrate the extract to 2 mL using a rotary evaporator at 35°C or under a gentle stream of nitrogen.[4]
-
The sample is now ready for HPLC-MS/MS analysis.
Logical Relationship of Analytical Steps
Caption: QuEChERS sample preparation and LC-MS/MS analysis workflow.
III. General Considerations and Best Practices
-
Standard Preparation: Prepare standard stock solutions of each organophosphate in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.[4] Perform serial dilutions to prepare working standards for calibration curves. Store stock solutions at 4°C.[4]
-
Matrix Effects: When analyzing complex samples, especially with HPLC-UV, matrix-matched calibration standards should be used to compensate for potential signal enhancement or suppression. For HPLC-MS/MS, the use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[6]
-
Method Validation: All analytical methods should be properly validated according to relevant guidelines (e.g., ICH, SANTE). Validation parameters should include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and specificity. Recovery studies should be performed by spiking blank matrix samples with known concentrations of the analytes.[4] Recoveries are typically expected to be within the 70-120% range with good reproducibility.[6][8]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cholinesterase Inhibition Assay Using Hexaethyl Tetraphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), a process crucial for terminating nerve signals.[1] The inhibition of these enzymes is a primary mechanism of action for various therapeutic agents and toxic compounds.[2] Organophosphates, such as Hexaethyl Tetraphosphate (HETP), are potent, irreversible inhibitors of cholinesterases.[1][3] They act by phosphorylating a serine residue in the active site of the enzyme, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[1][2][3]
This document provides a detailed protocol for an in vitro assay to determine the inhibitory potential of HETP on cholinesterase activity using the colorimetric method developed by Ellman.[4][5] This assay is simple, reliable, and suitable for determining key inhibition parameters like the half-maximal inhibitory concentration (IC50).[4][6]
Principle of the Assay (Ellman's Method): The Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[4][6] The assay is based on a two-step coupled reaction:
-
Enzymatic Hydrolysis: Cholinesterase hydrolyzes a substrate, typically acetylthiocholine (B1193921) (ATCI) or butyrylthiocholine (B1199683) (BTCI), to produce thiocholine (B1204863) and an acid.[4][7]
-
Colorimetric Reaction: The free sulfhydryl group on the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion.[4][7][8]
The rate of TNB formation is monitored by measuring the increase in absorbance at or near 412 nm, which is directly proportional to the cholinesterase activity in the sample.[4][9][10] When an inhibitor like HETP is present, the rate of this color change is reduced.
I. Cholinesterase Inhibition Pathway
The following diagram illustrates the normal function of acetylcholinesterase (AChE) at a cholinergic synapse and the mechanism of its irreversible inhibition by the organophosphate HETP.
References
- 1. CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of cholinesterase inhibitors: uses and misuses of a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cliniqa.com [cliniqa.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. grupomexlab.com [grupomexlab.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetraethyl Pyrophosphate (TEPP) as a Reference Compound in Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Tetraethyl Pyrophosphate (TEPP) as a reference compound in toxicological research. Historically, the term Hexaethyl Tetraphosphate (HETP) was used to describe a potent organophosphate insecticide. However, it was later determined that HETP was an impure mixture, and its potent anticholinesterase activity was primarily due to its active component, TEPP. Therefore, for modern toxicological studies requiring a well-defined and potent acetylcholinesterase (AChE) inhibitor, TEPP is the more appropriate reference compound.
TEPP is a highly toxic organophosphate that functions as a powerful and irreversible inhibitor of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] Due to its well-characterized mechanism of action and high potency, TEPP serves as a valuable positive control and reference toxicant in a variety of in vitro and in vivo toxicological assays.
These notes offer detailed protocols for key experiments, quantitative toxicological data, and visual representations of relevant pathways and workflows to guide researchers in utilizing TEPP in their studies.
Logical Relationship between HETP and TEPP
Caption: Relationship between HETP and its active component, TEPP.
Quantitative Toxicological Data
The following tables summarize key toxicological data for this compound (HETP) and Tetraethyl Pyrophosphate (TEPP). This data is essential for dose selection in experimental protocols and for comparative analysis.
Table 1: Acute Toxicity of HETP and TEPP
| Compound | Species | Route of Administration | LD50/LDLo | Value (mg/kg) |
| This compound | Rat | Oral | LD50 | 7 |
| This compound | Rat | Intraperitoneal | LD50 | 2.5 |
| Tetraethyl Pyrophosphate | Rat | Dermal | LD50 | 2.4[2] |
| Tetraethyl Pyrophosphate | Rat | Oral | LDLo | 0.5[3] |
| Tetraethyl Pyrophosphate | Guinea Pig | Oral | LDLo | 2.3[3] |
| Tetraethyl Pyrophosphate | Mouse | Oral | LDLo | 3[3] |
| Tetraethyl Pyrophosphate | Human | Oral | LDLo | 1.429 (estimated)[3] |
LD50: Median lethal dose; LDLo: Lowest published lethal dose.
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | IC50 |
| Tetraethyl Pyrophosphate (TEPP) | Brain AChE from various tropical fish species | > 20 µmol·L⁻¹[4] |
| Reference Organophosphate 1 | e.g., Electric Eel AChE | Specify Value (e.g., X nM) |
| Reference Organophosphate 2 | e.g., Human Recombinant AChE | Specify Value (e.g., Y µM) |
Signaling Pathway: Acetylcholinesterase Inhibition by TEPP
The primary mechanism of TEPP-induced neurotoxicity is the inhibition of acetylcholinesterase at cholinergic synapses. The following diagram illustrates this pathway.
Caption: TEPP irreversibly inhibits AChE, leading to acetylcholine accumulation and neurotoxicity.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and is designed to determine the inhibitory potency (IC50) of TEPP on AChE activity.
1. Materials and Reagents:
-
Tetraethyl Pyrophosphate (TEPP), analytical grade
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
2. Preparation of Solutions:
-
TEPP Stock Solution (10 mM): Due to the high toxicity of TEPP, handle with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C or below.
-
AChE Working Solution: Dilute the AChE stock in phosphate buffer to achieve a final concentration that yields a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL).
-
ATCI Substrate Solution (10 mM): Prepare fresh daily by dissolving ATCI in deionized water.
-
DTNB Reagent Solution (10 mM): Dissolve DTNB in phosphate buffer.
3. Experimental Workflow:
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
4. Assay Procedure (96-well plate format):
-
Prepare TEPP Dilutions: Perform serial dilutions of the TEPP stock solution in phosphate buffer to obtain a range of concentrations (e.g., 10⁻⁵ M to 10⁻¹¹ M). Ensure the final DMSO concentration in the well is ≤ 0.5%.
-
Assay Plate Setup:
-
Test Wells: Add 25 µL of each TEPP dilution.
-
Positive Control (No Inhibition): Add 25 µL of phosphate buffer with the same final DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 50 µL of phosphate buffer.
-
-
Enzyme Addition: Add 25 µL of the AChE working solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow TEPP to interact with the enzyme.
-
Add DTNB: Add 50 µL of the DTNB solution to all wells.
-
Reaction Initiation: Add 50 µL of the ATCI substrate solution to all wells to start the reaction. The total volume should be 200 µL.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes (kinetic assay). Alternatively, incubate for a fixed time (e.g., 10 minutes) and measure the final absorbance (endpoint assay).
5. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percentage Inhibition: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100
-
Determine IC50: Plot the % Inhibition against the logarithm of the TEPP concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: General In Vitro Neurotoxicity Assessment using a Neuronal Cell Line
This protocol provides a general framework for assessing the neurotoxic effects of TEPP using a neuronal cell line (e.g., SH-SY5Y, PC-12).
1. Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Appropriate cell culture medium and supplements (e.g., DMEM/F12, FBS, antibiotics)
-
TEPP stock solution (10 mM in DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Assay kits for specific neurotoxicity endpoints (e.g., neurite outgrowth staining, caspase activity for apoptosis)
-
Multi-well cell culture plates (e.g., 96-well)
2. Procedure:
-
Cell Seeding: Seed the neuronal cells into 96-well plates at a predetermined density and allow them to adhere and differentiate (if required) for 24-48 hours.
-
Compound Exposure: Prepare serial dilutions of TEPP in the cell culture medium from the 10 mM DMSO stock. Replace the medium in the wells with the medium containing the various concentrations of TEPP. Include a vehicle control (medium with the highest percentage of DMSO used).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Endpoint Assessment: After incubation, perform various assays to assess neurotoxicity:
-
Cell Viability: Use an MTT or similar assay to determine the concentration-dependent effect of TEPP on cell survival and calculate the EC50 (half-maximal effective concentration).
-
Neurite Outgrowth: Fix the cells and stain for neuronal markers (e.g., β-III tubulin). Capture images using a high-content imaging system and quantify neurite length and branching.
-
Apoptosis: Measure the activity of key apoptotic enzymes like caspase-3/7 using a luminescent or fluorescent assay kit.
-
3. Data Analysis:
-
Normalize all data to the vehicle control.
-
Plot the measured endpoints against the logarithm of TEPP concentration.
-
Calculate EC50 values for each endpoint using a suitable regression model.
-
Statistically compare the effects at different concentrations to the vehicle control using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
TEPP, the active component of the historical insecticide HETP, is a potent acetylcholinesterase inhibitor and a valuable reference compound for toxicology research. Its use as a positive control in AChE inhibition assays and as a model neurotoxicant in cell-based assays can help elucidate mechanisms of toxicity and screen for potential therapeutic agents. Researchers must handle TEPP with extreme caution due to its high acute toxicity. The protocols and data provided in these notes serve as a comprehensive guide for the safe and effective use of TEPP in a laboratory setting.
References
- 1. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TEPP - IDLH | NIOSH | CDC [cdc.gov]
- 4. The Impact of Tetraethyl Pyrophosphate (TEPP) Pesticide on the Development and Behavior of Danio rerio: Evaluating the Potential of Cork Granules as a Natural Adsorbent for TEPP Removal from Aqueous Environments [mdpi.com]
Application of Hexaethyl Tetraphosphate in Neurotoxicity Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethyl tetraphosphate (B8577671) (HETP) is an organophosphate (OP) compound historically used as an insecticide. Like other organophosphates, its primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Due to its potent cholinergic activity, HETP serves as a valuable, albeit hazardous, tool in neurotoxicity research to model cholinergic crisis and study the downstream effects of AChE inhibition.
These application notes provide an overview of the use of HETP in neurotoxicity studies, including its toxicological data and detailed protocols for key experiments.
Data Presentation
Toxicological Data for Hexaethyl Tetraphosphate
| Parameter | Species | Route of Administration | Value |
| LD50 | Rat | Oral | 7 mg/kg |
| LD50 | Rat | Intraperitoneal | 2.5 mg/kg |
| LD50 | Rabbit | Oral | 21 mg/kg |
Signaling Pathway
The primary signaling pathway affected by this compound is the cholinergic pathway, through the inhibition of acetylcholinesterase.
Experimental Workflow
A typical in vivo study investigating the neurotoxicity of this compound follows a structured workflow from animal model selection to data analysis.
Experimental Protocols
The following are detailed protocols for key experiments in HETP neurotoxicity research. These are generalized protocols for organophosphates and can be adapted for HETP.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay determines the potency of HETP in inhibiting AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or rat brain homogenate
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (HETP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 3 mM stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of HETP in a suitable solvent (e.g., ethanol (B145695) or DMSO) and create a series of dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 190 µL of phosphate buffer + 10 µL of solvent.
-
Control (100% activity): 170 µL of phosphate buffer + 10 µL of solvent + 10 µL of AChE solution.
-
Test (Inhibitor): 170 µL of phosphate buffer + 10 µL of HETP dilution + 10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow HETP to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of ATCI solution and 10 µL of DTNB solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each HETP concentration using the formula: % Inhibition = [1 - (Rate of Test / Rate of Control)] * 100
-
Plot the % inhibition against the logarithm of the HETP concentration to determine the IC50 value (the concentration of HETP that inhibits 50% of AChE activity).
-
Neurobehavioral Assessment in Rodents: Motor Activity
This protocol assesses general locomotor activity in rodents following HETP exposure.
Materials:
-
Adult Wistar rats
-
This compound
-
Vehicle (e.g., corn oil)
-
Automated motor activity monitoring system (e.g., open field arena with infrared beams)
-
Standard animal cages
Procedure:
-
Animal Dosing:
-
Administer HETP or vehicle to the respective groups of rats via the chosen route (e.g., oral gavage). Doses should be selected based on the LD50 values and a preliminary dose-ranging study.
-
-
Acclimatization to Test Room:
-
Move the animals to the testing room at least 1 hour before the assessment to allow for acclimatization.
-
-
Motor Activity Assessment:
-
Place each rat individually into the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 30 minutes).
-
The automated system will record various parameters, including:
-
Total distance traveled
-
Horizontal activity (ambulatory movements)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
-
Data Analysis:
-
Compare the motor activity parameters between the HETP-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in motor activity can indicate neurotoxicity.
-
Histopathological Analysis of Brain Tissue
This protocol is for the microscopic examination of brain tissue to identify any structural changes induced by HETP.
Materials:
-
Anesthetized and euthanized rats from the neurotoxicity study
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Graded ethanol solutions (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Collection and Fixation:
-
Following the final behavioral assessment, deeply anesthetize the rats and perfuse them transcardially with PBS followed by 10% neutral buffered formalin.
-
Carefully dissect the brain and post-fix it in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing:
-
Dehydration: Sequentially immerse the brain tissue in graded ethanol solutions to remove water.
-
Clearing: Immerse the dehydrated tissue in xylene to remove the ethanol.
-
Infiltration: Place the tissue in molten paraffin wax to allow the wax to infiltrate the tissue.
-
Embedding: Embed the infiltrated tissue in a block of paraffin wax.
-
-
Sectioning:
-
Use a microtome to cut thin sections (e.g., 5 µm) of the paraffin-embedded brain tissue.
-
Mount the sections onto glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm (pink/red).
-
-
Microscopic Examination:
-
Examine the stained brain sections under a light microscope.
-
Look for any pathological changes in different brain regions (e.g., hippocampus, cortex, cerebellum), such as:
-
Neuronal cell death (necrosis or apoptosis)
-
Neuroinflammation (e.g., glial cell activation)
-
Vacuolation
-
Edema
-
-
-
Data Analysis:
-
Qualitatively describe and, if possible, quantify the observed histopathological changes. Compare the findings between the HETP-treated and control groups.
-
Conclusion
This compound, as a potent acetylcholinesterase inhibitor, remains a relevant tool for inducing a cholinergic toxidrome in research settings. The protocols outlined in these application notes provide a framework for investigating the neurotoxic effects of HETP, from its fundamental mechanism of AChE inhibition to its impact on behavior and brain morphology. Researchers should exercise extreme caution when handling this compound due to its high toxicity and adhere to all institutional safety guidelines. The provided methodologies, while generalized for organophosphates, offer a solid foundation for designing and conducting robust neurotoxicity studies with HETP.
Application Notes and Protocols for the Safe Handling of Hexaethyl Tetraphosphate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethyl tetraphosphate (B8577671) (HETP) is a highly toxic organophosphorus compound, historically used as a potent insecticide.[1][2] Due to its acute toxicity, handling HETP in a laboratory setting requires stringent safety protocols to prevent exposure and ensure the well-being of personnel. This document provides detailed application notes and protocols for the safe handling, storage, and disposal of HETP, as well as emergency procedures in case of accidental exposure. HETP acts as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[3][4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis that can be fatal.[4]
Hazard Identification and Quantitative Data
Hexaethyl tetraphosphate is classified as a highly toxic substance and is designated as an EPA P-listed hazardous waste (P062), indicating it is acutely hazardous. It is toxic through inhalation, ingestion, and dermal absorption.[5]
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₃₀O₁₃P₄ | [1] |
| Molar Mass | 506.25 g/mol | [5] |
| Appearance | Colorless to yellowish, viscous liquid | [5] |
| Solubility | Miscible with water and many organic solvents. | [1] |
Toxicological Data
Comprehensive and officially ratified toxicological data for this compound is limited in publicly available literature. The values presented below are gathered from various sources and should be treated as indicative of high toxicity. Extreme caution is advised.
| Parameter | Species | Route of Administration | Value | Reference |
| LD₅₀ | Thrips | - | 0.01% | [1] |
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound.[6][7][8] In the absence of specific limits, all handling of HETP should be conducted with the goal of zero exposure.
Signaling Pathway of Acetylcholinesterase Inhibition
This compound exerts its toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition disrupts the normal hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors, causing a range of severe physiological effects.
Experimental Protocols
Adherence to the following protocols is mandatory when working with this compound.
General Handling and Personal Protective Equipment (PPE)
-
Designated Area: All work with HETP must be conducted in a designated area, such as a certified chemical fume hood, with restricted access. The area must be clearly marked with warning signs indicating the presence of a highly toxic substance.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A dedicated, buttoned lab coat with long sleeves is required.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the pure compound or preparing solutions.
-
Preparation of a Dilute HETP Solution (Example: 1 mM Stock Solution)
This protocol outlines the preparation of a 1 mM stock solution of HETP in a suitable solvent (e.g., ethanol). All steps must be performed in a chemical fume hood.
Materials:
-
This compound (as a pure or known concentration solution)
-
Anhydrous ethanol (B145695) (or other appropriate solvent)
-
Calibrated micropipettes and sterile, filtered tips
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance (if starting from a solid, though HETP is typically a liquid)
-
Secondary containment (e.g., a plastic tray)
Procedure:
-
Pre-calculation:
-
The molar mass of HETP is 506.25 g/mol .
-
To prepare 10 mL of a 1 mM solution, you will need: (1 mmol/L) * (0.010 L) * (506.25 g/mol ) = 0.00506 g = 5.06 mg of HETP.
-
-
Weighing (if applicable):
-
If HETP is in a solid form, carefully weigh 5.06 mg onto a tared weigh boat inside the fume hood.
-
-
Dilution (for liquid HETP):
-
If starting with a liquid, calculate the required volume based on its density (approximately 1.28 g/mL).
-
Volume = Mass / Density = 5.06 mg / 1.28 mg/µL = 3.95 µL.
-
-
Solution Preparation:
-
Place the volumetric flask in a secondary container.
-
Add approximately 5 mL of the solvent to the volumetric flask.
-
Carefully transfer the weighed HETP or pipette the calculated volume of liquid HETP into the volumetric flask.
-
Rinse the weigh boat or pipette tip multiple times with the solvent, adding the rinsate to the volumetric flask to ensure a complete quantitative transfer.
-
Gently swirl the flask to dissolve the HETP completely.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling:
-
Clearly label the flask with "this compound (HETP)," the concentration (1 mM), the solvent, the date of preparation, and the preparer's initials.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
Application Notes and Protocols for the Synthesis of Hexaethyl Tetraphosphate for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Hexaethyl tetraphosphate (B8577671) (HETP) is an extremely toxic substance.[1][2] All handling and synthesis must be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, a lab coat, and eye protection. Emergency-response equipment should be readily available.
Introduction
Hexaethyl tetraphosphate (HETP) is an organophosphorus compound first synthesized by German chemist Gerhard Schrader.[2][3] It gained prominence as an insecticide in the 1940s.[3] It is important for researchers to note that HETP is not a single, pure compound but rather a mixture of ethyl polyphosphates.[1][4] The primary active insecticidal component of this mixture is tetraethyl pyrophosphate (TEPP), which typically constitutes 12-20% of the product.[1][5]
HETP functions as a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][6] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[6] Due to its high toxicity to mammals, its use has been largely superseded by safer alternatives.[1] However, for specific experimental purposes, understanding its synthesis and properties is crucial.
These notes provide protocols for the laboratory-scale synthesis of HETP, methods for its characterization, and essential safety information.
Synthesis Protocols
The most documented method for synthesizing HETP is the Schrader process, which involves the reaction of phosphorus oxychloride with a trialkyl phosphate (B84403), in this case, triethyl phosphate.[3][7] An uncatalyzed and a catalyzed version of this protocol are described below.
2.1. Uncatalyzed Synthesis of HETP (Schrader Process)
This method is based on the direct thermal reaction between the starting materials.
Experimental Protocol:
-
Setup: Assemble a reaction flask equipped with a reflux condenser, a thermometer, and a heating mantle in a certified chemical fume hood. Ensure the apparatus is dry.
-
Reagents: In the reaction flask, combine triethyl phosphate and phosphorus oxychloride in a 3:1 molar ratio. For example, use 531 parts by weight of triethyl phosphate and 150 parts by weight of phosphorus oxychloride.[8]
-
Reaction: Heat the mixture to 140°C while stirring.[8]
-
Monitoring: Maintain the temperature and monitor the reaction's progress. The reaction is considered complete when the inorganic chloride content from the unreacted phosphorus oxychloride drops to a negligible level (e.g., less than 0.1 g/L). The reaction time is approximately 67 minutes.[8]
-
Product: The resulting product is a brownish, viscous liquid mixture corresponding to HETP, which can be used for experimental purposes without further purification, bearing in mind it is a mixture.[3]
2.2. Catalyzed Synthesis of HETP
The introduction of a catalyst can significantly reduce the reaction time.[7][8]
Experimental Protocol:
-
Setup: Use the same reaction setup as described for the uncatalyzed method.
-
Reagents and Catalyst: Combine triethyl phosphate and phosphorus oxychloride in a 3:1 molar ratio. Add a catalyst, such as nickel acetate, at a concentration of 0.3% of the total weight of the reactants.[7] Other soluble compounds of nickel, cobalt, or manganese can also be used.[8]
-
Reaction: Heat the mixture to the optimal temperature of 140°C while stirring.[7][8]
-
Monitoring: The reaction time is significantly shorter. With nickel acetate, the reaction can be completed in approximately 37 minutes.[7] Monitor as described in the uncatalyzed protocol.
-
Product: The final product is a mixture containing HETP.
Data Presentation
Table 1: Comparison of HETP Synthesis Methods
| Parameter | Uncatalyzed Schrader Process | Catalyzed Schrader Process |
|---|---|---|
| Reactants | Triethyl phosphate, Phosphorus oxychloride | Triethyl phosphate, Phosphorus oxychloride |
| Molar Ratio (Triethyl phosphate:POCl₃) | ~3:1 | ~3:1 |
| Catalyst | None | Nickel, Cobalt, or Manganese compounds (e.g., Nickel Acetate) |
| Catalyst Loading | N/A | 0.001% - 0.5% (e.g., 0.3% Nickel Acetate)[7][8] |
| Reaction Temperature | 130 - 150°C (Optimal ~140°C)[8] | 130 - 150°C (Optimal ~140°C)[7][8] |
| Approximate Reaction Time | ~67 minutes[8] | ~37 minutes[7] |
Table 2: Physicochemical and Toxicological Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | (C₂H₅)₆P₄O₁₃ (for the mixture) | [3] |
| Appearance | Colorless to yellow or brown liquid | [1][3] |
| Solubility | Miscible with water and most organic solvents | [2][3] |
| Stability | Readily hydrolyzes in water. Half-life at pH 7 is 7.5 hours. | [1][3] |
| Active Component | 12-20% Tetraethyl pyrophosphate (TEPP) | [1][5] |
| Toxicity (Oral, Rabbit) | LD₅₀: 21 mg/kg |[2] |
Purification and Characterization
Purification: Pure this compound has not been isolated, as the synthesis inherently produces a mixture of ethyl polyphosphates.[3] The product is typically used as this mixture. Due to its high reactivity and tendency to hydrolyze, extensive purification is challenging and often unnecessary for its intended applications as an anticholinesterase agent.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a highly effective technique for characterizing the product mixture. The phosphorus-31 nucleus provides sharp signals with chemical shifts that are sensitive to the local chemical environment, allowing for the identification of the different phosphate species within the mixture.[7]
-
Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) is a standard method for the analysis of organophosphorus pesticide residues and can be used to determine the relative concentrations of components in the HETP mixture.[1]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: HETP's mechanism as an acetylcholinesterase inhibitor.
References
- 1. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 757-58-4 [m.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. On the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organophosphorous Compounds - Poisoning Center | Pediatric Oncall [pediatriconcall.com]
- 7. This compound | 757-58-4 | Benchchem [benchchem.com]
- 8. US2562244A - Production of hexaalkyl tetraphosphates - Google Patents [patents.google.com]
Application Notes and Protocols for the Historical Analysis of Hexaethyl Tetraphosphate Pesticide Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the historical analytical methods used for the detection and quantification of hexaethyl tetraphosphate (B8577671) (HETP) residues, a prominent organophosphate insecticide of the mid-20th century. The protocols described herein are based on the analytical capabilities available during the 1940s and 1950s, a period before the widespread adoption of modern chromatographic techniques.
Introduction to Hexaethyl Tetraphosphate
This compound (HETP) is an organophosphorus compound that was first synthesized in Germany and saw significant use as a potent insecticide in the 1940s.[1][2] It is a yellow to brown liquid, miscible with water and many organic solvents.[1][3] HETP itself is a mixture of ethyl phosphates and pyrophosphates, with its insecticidal activity primarily attributed to its tetraethyl pyrophosphate (TEPP) content.[4] HETP is highly toxic to insects and mammals, including humans, with poisoning possible through inhalation, ingestion, or skin absorption.[1][2] Its high toxicity and rapid hydrolysis in the presence of water led to its eventual replacement by more stable and selective pesticides.[1][3][5]
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for HETP, like other organophosphate pesticides, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[6] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft and neuromuscular junction. By inhibiting AChE, HETP causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[6] This results in a range of toxic effects, from muscular twitching and paralysis to respiratory failure and death.[6]
Caption: Signaling pathway of acetylcholinesterase inhibition by HETP.
Historical Analytical Methods for Residue Analysis
In the era of HETP's use, sophisticated analytical instrumentation like gas chromatography (GC) and high-performance liquid chromatography (HPLC) was not yet commercially available for routine pesticide residue analysis.[4][7][8] Instead, researchers and regulatory bodies relied on less specific but innovative methods for the time. The primary approaches for detecting and quantifying organophosphate residues were based on cholinesterase inhibition assays and colorimetric reactions.
Experimental Workflow: Historical Residue Analysis
The general workflow for analyzing HETP residues in environmental or biological samples during the mid-20th century would have involved several key steps, from sample preparation to endpoint measurement.
Caption: Experimental workflow for historical HETP residue analysis.
I. Cholinesterase Inhibition Assay
This bioassay method is based on the principle that organophosphates inhibit the activity of the acetylcholinesterase (AChE) enzyme. The degree of inhibition is proportional to the concentration of the organophosphate present in the sample extract.
Experimental Protocol:
-
Enzyme Source Preparation:
-
A reliable source of AChE is required. Historically, this could be prepared from sources such as bee brains or red blood cells.
-
The enzyme source is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and centrifuged to obtain a clear supernatant containing the enzyme.
-
The activity of the enzyme preparation is standardized.
-
-
Sample Extraction and Cleanup:
-
A known weight of the sample (e.g., 100 g of fruit or vegetable) is macerated and extracted with a non-polar solvent like hexane or chloroform.
-
The extract is then subjected to a cleanup procedure to remove interfering substances. This may involve liquid-liquid partitioning or column chromatography using adsorbents like Florisil.
-
The cleaned-up extract is concentrated to a known volume.
-
-
Inhibition Step:
-
Aliquots of the sample extract are incubated with a standardized amount of the AChE preparation for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
A control is run in parallel using the solvent without the sample extract.
-
-
Measurement of AChE Activity:
-
After incubation, the remaining AChE activity is measured. Historical methods for this included:
-
Manometric Method: Measures the volume of CO2 evolved from a bicarbonate buffer due to the acetic acid produced by acetylcholine hydrolysis.
-
Titrimetric Method: The acetic acid produced is titrated with a standard base to a pH endpoint.
-
Spectrophotometric Method (Ellman's Assay): This later and more sensitive method uses acetylthiocholine (B1193921) as a substrate. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be measured spectrophotometrically at 412 nm.
-
-
-
Quantification:
-
The percentage of enzyme inhibition caused by the sample is calculated by comparing the activity in the sample incubation to the control.
-
The concentration of HETP in the original sample is determined by comparing the inhibition to a standard curve prepared with known concentrations of HETP.
-
II. Colorimetric Method
This chemical method involves a reaction that produces a colored product, the intensity of which is proportional to the amount of organophosphate present. A common colorimetric method for organophosphates involves a reaction with 4-(4-nitrobenzyl)pyridine (B86830) (NBP).
Experimental Protocol:
-
Sample Extraction and Cleanup:
-
Follow the same extraction and cleanup procedures as described for the cholinesterase inhibition assay.
-
-
Color Development:
-
An aliquot of the cleaned-up sample extract is evaporated to dryness in a test tube.
-
A solution of 4-(4-nitrobenzyl)pyridine (NBP) in a suitable solvent (e.g., acetone) is added to the residue.
-
The mixture is heated in a water bath for a specific time (e.g., 100°C for 20 minutes) to allow the alkylating reaction to occur.
-
After cooling, an amine, such as tetraethylenepentamine, is added to develop a stable color (typically purplish-blue for many organophosphates).
-
-
Measurement:
-
The absorbance of the colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance for the colored complex.
-
A reagent blank is prepared and measured to zero the spectrophotometer.
-
-
Quantification:
-
The concentration of HETP in the sample is determined by comparing the absorbance to a standard curve prepared by reacting known concentrations of HETP with the NBP reagent.
-
Quantitative Data Summary
The following table provides a summary of representative quantitative data that could have been obtained for HETP using the historical analytical methods described. It is important to note that actual residue data from the 1940s and 1950s is scarce in modern literature. The limits of detection (LOD) are estimates based on the general capabilities of these older methods.
| Analytical Method | Matrix | Analyte | Potential Limit of Detection (LOD) | Reference/Comment |
| Cholinesterase Inhibition Assay | Crop foliage | This compound | ~ 0.1 - 1 ppm | A sensitive but non-specific method; results indicate total anti-cholinesterase activity. |
| Cholinesterase Inhibition Assay | Animal Tissue | This compound | ~ 0.1 - 1 ppm | Requires extensive cleanup to remove endogenous enzyme inhibitors. |
| Colorimetric Method (NBP) | Fortified Water | This compound | ~ 1 - 10 ppm | Less sensitive than the cholinesterase assay but more specific to the chemical structure of the pesticide. |
| Colorimetric Method (NBP) | Soil Extract | This compound | ~ 5 - 20 ppm | Matrix interference can be a significant issue, affecting color development and accuracy. |
Conclusion
The historical analysis of this compound residues relied on ingenuity in the absence of modern analytical instrumentation. Methods based on cholinesterase inhibition and colorimetric reactions provided the means to assess the presence and approximate quantity of this highly toxic pesticide on agricultural products and in the environment. While these methods lacked the specificity and sensitivity of today's chromatographic techniques, they were foundational in the development of pesticide residue analysis and played a crucial role in early food safety and environmental monitoring efforts. Understanding these historical protocols provides valuable context for the evolution of analytical chemistry and the ongoing challenges in the detection of chemical contaminants.
References
- 1. epa.gov [epa.gov]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Studying the Hydrolysis Rate of Hexaethyl Tetraphosphate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethyl tetraphosphate (B8577671) (HETP) is an organophosphorus compound that has been used as an insecticide. Its efficacy is attributed to its active component, tetraethyl pyrophosphate (TEPP), which functions as a potent acetylcholinesterase inhibitor.[1] The stability of HETP in aqueous environments is a critical factor in determining its environmental fate and biological activity. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is the primary degradation pathway for HETP. Understanding the kinetics of HETP hydrolysis under various environmental conditions, such as pH and temperature, is essential for predicting its persistence, potential for off-target effects, and for the development of effective formulations and remediation strategies.
These application notes provide a comprehensive overview and detailed protocols for studying the hydrolysis rate of HETP in aqueous solutions. The methodologies described are designed to be adaptable for various research applications, from environmental monitoring to formulation development.
Quantitative Data Summary
The rate of hydrolysis of hexaethyl tetraphosphate is significantly influenced by pH and temperature. The following table summarizes the available quantitative data for the hydrolysis of tetraethyl pyrophosphate (TEPP), the primary active component of commercial HETP.
| Parameter | Condition | Value | Half-life (t½) | Reference |
| First-Order Rate Constant (k) | pH 7, 25 °C | 0.093 hr⁻¹ | 7.5 hours | [1] |
| General pH Dependence | Alkaline pH | Faster hydrolysis | Shorter | [2] |
| Neutral pH | Slower hydrolysis | Longer | [2] | |
| Acidic pH | Slower hydrolysis | Longer | [2] | |
| General Temperature Dependence | Increase of 10 °C | 2.5- to 3.9-fold increase in rate | Shorter | [3] |
Experimental Protocols
This section outlines a detailed protocol for determining the hydrolysis rate of HETP in aqueous solutions. The protocol is divided into three main parts: preparation of solutions, hydrolysis experiment, and analytical methodology.
Preparation of Solutions
-
Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9).
-
Use buffers that do not interfere with the analytical method. Phosphate or acetate (B1210297) buffers are common choices.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
HETP Stock Solution:
-
Prepare a stock solution of HETP in a water-miscible organic solvent in which HETP is stable (e.g., acetonitrile (B52724) or isopropanol). The concentration should be high enough to allow for accurate dilution into the aqueous buffer solutions.
-
Handle HETP with extreme caution in a well-ventilated fume hood, as it is highly toxic.[1]
-
Hydrolysis Experiment
-
Reaction Setup:
-
In a temperature-controlled water bath or incubator, place sealed reaction vessels (e.g., amber glass vials with PTFE-lined caps) for each pH and temperature condition to be tested.
-
For each condition, prepare triplicate samples and a control.
-
Add the appropriate buffer solution to each vial.
-
-
Initiation of Reaction:
-
Spike the buffer solutions with a small volume of the HETP stock solution to achieve the desired initial concentration. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid affecting the hydrolysis rate.
-
Immediately after adding HETP, vortex each vial to ensure homogeneity. This is time zero (t=0).
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from each reaction vial. The sampling frequency should be adjusted based on the expected hydrolysis rate (e.g., more frequent sampling for conditions expected to have faster hydrolysis).
-
Immediately quench the hydrolysis reaction in the collected aliquot by adding a suitable quenching agent (e.g., a strong acid if the reaction is base-catalyzed) or by rapid freezing.
-
Analytical Methodology (HPLC-UV)
This protocol describes the quantification of HETP using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
-
Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and HETP standard.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of HETP (typically in the range of 210-230 nm for organophosphates).
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of HETP calibration standards of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Thaw the quenched samples if they were frozen.
-
Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Inject the samples into the HPLC system.
-
Quantify the concentration of HETP in each sample by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the HETP concentration (ln[HETP]) versus time for each condition.
-
If the hydrolysis follows first-order kinetics, the plot will be a straight line.
-
The slope of the line is equal to the negative of the first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for studying the hydrolysis of HETP.
References
- 1. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexaethyl Tetraphosphate
This guide provides researchers, scientists, and drug development professionals with troubleshooting procedures and frequently asked questions for the synthesis of hexaethyl tetraphosphate (B8577671) (HETP). Given that HETP is often a mixture of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) as a primary active component, this guide addresses challenges related to achieving optimal yield and purity of the active insecticidal mixture.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is hexaethyl tetraphosphate (HETP), and why is it synthesized as a mixture?
A1: this compound is an organophosphorus compound historically used as an insecticide.[5] Synthesis methods, such as the Schrader process, typically yield a mixture of ethyl polyphosphates rather than a pure compound.[1][4] The primary active insecticidal component of this mixture is tetraethyl pyrophosphate (TEPP).[3][4] For many applications, this mixture is used directly.
Q2: What are the primary synthesis routes for HETP?
A2: The two main historical methods for synthesizing HETP are:
-
The Schrader Process: This involves reacting triethyl phosphate (B84403) with phosphorus oxychloride at elevated temperatures (approximately 150°C).[1][5]
-
Reaction of Diethyl Ether with Phosphorus Pentoxide: This method involves heating these two reagents to produce a mixture containing HETP.[5]
A more contemporary approach involves the two-stage subatmospheric alcoholysis of phosphorus oxychloride with ethanol (B145695).[1]
Q3: What are the major safety concerns when synthesizing HETP?
A3: HETP and its components are highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[2][5] It is crucial to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Accidental exposure requires immediate medical attention.
Q4: How does water affect the synthesis and stability of HETP?
A4: HETP is highly susceptible to hydrolysis, especially in the presence of moisture.[1][5] Water will decompose the product into less active and potentially acidic byproducts.[5] Therefore, all reagents and glassware must be scrupulously dried, and the reaction should be carried out under anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.
Q5: What is the role of a catalyst in HETP synthesis?
A5: Catalysts such as nickel, cobalt, or manganese (as metallic powders or soluble acetates) can significantly increase the rate of reaction in the Schrader process, reducing the required reaction time.[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | - Ensure the reaction temperature is optimal (around 140-150°C for the Schrader process).[1][7]- Increase reaction time.- If using a catalyst, ensure it is active and present in the correct concentration (e.g., 0.3% w/w nickel acetate).[1] |
| 2. Presence of moisture leading to hydrolysis. | - Use anhydrous reagents and solvents.- Thoroughly dry all glassware before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Incorrect stoichiometry of reactants. | - Carefully measure and ensure the correct molar ratios of reactants as specified in the protocol. | |
| Product Decomposes During Reaction or Workup | 1. Excessive reaction temperature. | - For the Schrader process, do not exceed 170°C, with an optimal range of 130-150°C for this compound.[7]- For analogs with bulkier alkyl groups, a lower temperature range (120-135°C) may be necessary.[1] |
| 2. Presence of acidic or basic impurities. | - Use pure, distilled starting materials.- During workup, maintain neutral pH conditions where possible. | |
| 3. Prolonged exposure to heat. | - Minimize the reaction time by using a catalyst where appropriate.- Cool the reaction mixture promptly once complete. | |
| Final Product is a Dark Color | 1. Thermal decomposition leading to impurities. | - Follow the temperature guidelines strictly.- Consider purification methods such as vacuum distillation to separate the desired product from colored impurities. |
| 2. Side reactions. | - Optimize reaction conditions (temperature, time, stoichiometry) to favor the main reaction pathway. | |
| Difficulty in Product Purification | 1. Product is a mixture of similar compounds. | - High-vacuum fractional distillation may be effective in separating components based on boiling points.- Advanced chromatographic techniques such as column chromatography with a suitable stationary and mobile phase may be required. |
| 2. Product is thermally unstable. | - Use purification techniques that do not require high temperatures, if possible.- If distillation is necessary, perform it under a high vacuum to lower the boiling point. |
Data Presentation
Table 1: Effect of Catalyst on Reaction Time in HETP Synthesis via the Schrader Process
| Catalyst | Catalyst Concentration (% w/w) | Reaction Temperature (°C) | Reaction Time (minutes) |
| None | N/A | 140 | 67 |
| Nickel Acetate (B1210297) | 0.3 | 140 | 37 |
Source: BenchChem[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via the Schrader Process (Catalytic Method)
Materials:
-
Triethyl phosphate
-
Phosphorus oxychloride
-
Nickel acetate (catalyst)
-
Anhydrous reaction vessel with a reflux condenser and stirring mechanism
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Set up the reaction vessel under a continuous flow of inert gas.
-
Charge the reaction vessel with triethyl phosphate and phosphorus oxychloride in a 3:1 molar ratio.
-
Add nickel acetate to a concentration of 0.3% of the total weight of the reactants.
-
With continuous stirring, heat the reaction mixture to 140°C.
-
Maintain the temperature and continue stirring. The reaction progress can be monitored by the cessation of ethyl chloride evolution. The reaction is expected to take approximately 37 minutes.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product is a mixture containing HETP and TEPP. Further purification can be attempted via vacuum distillation, though care must be taken due to the thermal lability of the product.
Protocol 2: Two-Stage Subatmospheric Alcoholysis for HETP Synthesis
Materials:
-
Phosphorus oxychloride
-
Ethanol (anhydrous)
-
Reaction vessel equipped for vacuum application
-
Low-temperature bath
-
Heating mantle
Procedure:
-
Low-Temperature HCl Elimination:
-
In a reaction vessel under vacuum (≤30 mmHg), react phosphorus oxychloride with ethanol in a 4:9 molar ratio.
-
Maintain the temperature between 0-40°C. Hydrogen chloride gas will be evolved and removed by the vacuum.
-
-
High-Temperature Ethyl Chloride Removal:
-
After the initial phase, gradually raise the temperature of the reaction mixture to 100-140°C.
-
Maintain this temperature under vacuum until the evolution of ethyl chloride ceases and the residual chloride content is below 0.3%.
-
The total reaction time for this process is approximately 9 hours.[1]
-
-
Cool the resulting product under an inert atmosphere.
Visualizations
Caption: Workflow for the catalytic synthesis of HETP.
Caption: Decision tree for troubleshooting low yield in HETP synthesis.
References
- 1. This compound | 757-58-4 | Benchchem [benchchem.com]
- 2. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acpjournals.org [acpjournals.org]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. US2562244A - Production of hexaalkyl tetraphosphates - Google Patents [patents.google.com]
Navigating the Synthesis of Hexaethyl Tetraphosphate: A Technical Guide to Improving Purity
Shanghai, China - Researchers, scientists, and professionals in drug development now have access to a comprehensive technical support center designed to address the challenges associated with the synthesis and purification of hexaethyl tetraphosphate (B8577671) (HETP). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate the production of higher purity HETP, a critical aspect for its application in various research and development fields.
Commercial HETP is recognized as a complex mixture of ethyl polyphosphates, with the active insecticidal component being tetraethyl pyrophosphate (TEPP). The inherent nature of its synthesis, typically through the reaction of triethyl phosphate (B84403) with phosphorus oxychloride or phosphorus pentoxide, often leads to a range of ethyl phosphate impurities. Achieving a high degree of purity is paramount for consistent and reliable experimental outcomes. This technical guide aims to equip researchers with the necessary knowledge to identify, troubleshoot, and mitigate common purity-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis and purification of hexaethyl tetraphosphate.
Q1: My final product has a dark brown color. What is the likely cause and how can I prevent it?
A1: The appearance of a dark color in your synthesized this compound is often indicative of impurities formed during the reaction, possibly due to elevated temperatures or the presence of acidic byproducts which can cause decomposition. To mitigate this, ensure precise temperature control during the reaction.[1] The use of adsorbent clays, such as fuller's earth or activated carbon, during the workup process can also help in removing colored impurities.[1]
Q2: The yield of the desired tetraethyl pyrophosphate (TEPP) in my HETP mixture is low. What are the potential reasons?
A2: Low yields of TEPP can stem from several factors. Incomplete reaction is a primary cause; ensure that the reaction is allowed to proceed to completion by monitoring it using appropriate analytical techniques such as TLC or ³¹P NMR. The presence of moisture in the reactants or glassware can lead to the hydrolysis of reactants and products, reducing the yield. Additionally, improper stoichiometry of the reactants can result in the formation of undesired side products.
Q3: I am seeing multiple spots on my TLC plate after the reaction. What are these likely to be?
A3: The synthesis of HETP is known to produce a mixture of ethyl polyphosphates.[2] Therefore, multiple spots on a TLC plate are expected. Besides the desired tetraethyl pyrophosphate (TEPP), these spots could correspond to unreacted triethyl phosphate, as well as other ethyl polyphosphates of varying chain lengths.
Q4: How can I confirm the presence of tetraethyl pyrophosphate (TEPP) in my product mixture?
A4: The most definitive method for confirming the presence of TEPP is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. TEPP exhibits a characteristic chemical shift at approximately -22.33 ppm. High-Performance Liquid Chromatography (HPLC) can also be used for identification and quantification by comparing the retention time with a known standard.
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to the synthesis and purification of this compound.
Table 1: Typical Composition of Crude this compound
| Component | Typical Percentage |
| Tetraethyl Pyrophosphate | 10 - 20% |
| Other Ethyl Polyphosphates | 80 - 90% |
Note: The exact composition can vary depending on the specific reaction conditions.
Table 2: Physical Properties for Purification
| Compound | Boiling Point (°C) at Reduced Pressure |
| Tetraethyl Pyrophosphate | 135 - 138 °C at 1 mmHg |
| Triethyl Phosphate | 215 °C at 760 mmHg |
Table 3: Analytical Data for Purity Assessment
| Compound | ³¹P NMR Chemical Shift (ppm) | HPLC Retention Time (min) |
| Tetraethyl Pyrophosphate | ~ -22.33 | Method Dependent |
| Triethyl Phosphate | ~ -1.5 | Method Dependent |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in achieving higher purity of this compound.
Protocol 1: Fractional Distillation for the Purification of Tetraethyl Pyrophosphate
This protocol describes the purification of TEPP from the crude reaction mixture of ethyl polyphosphates via fractional distillation under reduced pressure.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude HETP mixture into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Connect the flask to the fractionating column, and the column to the distillation head and condenser.
-
Attach a vacuum source to the distillation apparatus and slowly reduce the pressure to approximately 1 mmHg.
-
Begin heating the mixture gently.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills between 135-138 °C at 1 mmHg. This fraction will be enriched in tetraethyl pyrophosphate.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: HPLC Analysis of Tetraethyl Pyrophosphate Purity
This protocol outlines a method for the analysis of TEPP purity using High-Performance Liquid Chromatography.
Materials:
-
HPLC system with a UV detector
-
Newcrom R1 reverse-phase column (or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Sample of purified tetraethyl pyrophosphate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for the specific column and system.
-
Sample Preparation: Dissolve a small amount of the purified TEPP in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis and monitor the chromatogram at an appropriate UV wavelength.
-
-
Data Analysis: Identify the peak corresponding to TEPP based on its retention time (if a standard is available). The purity can be estimated by calculating the area percentage of the TEPP peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow and Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated.
Caption: A flowchart illustrating the overall experimental workflow from synthesis to analysis.
Caption: A decision-making flowchart for troubleshooting common purity issues.
References
Technical Support Center: Stabilizing Hexaethyl Tetraphosphate (HETP) Solutions for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation, stabilization, and use of hexaethyl tetraphosphate (B8577671) (HETP) solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is hexaethyl tetraphosphate (HETP) and what is its primary mechanism of action?
A1: this compound (HETP) is an organophosphorus compound that functions as a potent cholinesterase inhibitor.[1][2] Its primary mechanism of action involves the irreversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, resulting in overstimulation of the nervous system.[1][3] Commercial HETP is often a mixture of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a major active component.[2]
Q2: What are the key stability concerns when working with HETP solutions?
A2: HETP is highly susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[4][5][6] The half-life of HETP in a neutral aqueous solution (pH 7) is approximately 7.5 hours.[3] The rate of hydrolysis increases significantly with higher pH and temperature.[1][4][6] HETP is also hygroscopic, meaning it readily absorbs moisture from the air, which can contribute to its degradation.[7]
Q3: What solvents are compatible with HETP?
A3: HETP is miscible with water and a wide range of organic solvents, including ethanol, acetone, and benzene.[7] However, it is generally insoluble in kerosene.[3] For biological experiments, the choice of solvent should consider both the solubility of HETP and the potential toxicity of the solvent to the experimental system.[8][9]
Q4: Are there any specific agents that can be used to stabilize HETP solutions?
A4: While specific stabilizing agents for HETP in a laboratory setting are not well-documented, the primary method to enhance its stability in aqueous solutions is to maintain a slightly acidic pH.[4][5][6] Organophosphates, in general, are more stable in acidic conditions.[5][6] For short-term experiments, preparing fresh solutions in a slightly acidic buffer (e.g., pH 5.0-6.5) is recommended.[4][6] The use of co-solvents may also influence stability, but this needs to be empirically determined for each experimental setup.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected cholinesterase inhibition | HETP degradation due to hydrolysis. | Prepare fresh HETP solutions immediately before each experiment. Use a slightly acidic buffer (pH 5.0-6.5) for dilution to slow down hydrolysis.[4][6] Store stock solutions in a desiccator to prevent moisture absorption.[7] |
| Inaccurate concentration of HETP stock solution. | Verify the concentration of the stock solution using an appropriate analytical method, if possible. Due to its instability, purchasing from a reputable supplier with a recent lot number is crucial. | |
| Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of the HETP solution into the assay medium. | |
| High background signal or interference in the assay | Solvent interference. | Run a solvent control (assay buffer with the same concentration of the solvent used to dissolve HETP) to determine if the solvent itself is affecting the assay.[8] Consider using a different solvent if interference is observed. |
| Contaminated reagents. | Use fresh, high-quality reagents for the assay. | |
| Precipitation of HETP in the experimental medium | Poor solubility at the final concentration. | Although HETP is miscible with water, high concentrations in complex biological media could potentially lead to precipitation.[7] Try preparing a more dilute stock solution or using a co-solvent. Ensure the final concentration of the co-solvent is not detrimental to the experimental system. |
| Variability between experimental replicates | Temperature fluctuations affecting HETP stability and enzyme kinetics. | Maintain a constant and controlled temperature throughout the experiment. |
| Inconsistent incubation times. | Use a timer to ensure precise and consistent incubation times for all samples. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₃₀O₁₃P₄ | [7] |
| Molecular Weight | 506.25 g/mol | [7] |
| Appearance | Yellow, viscous liquid | [7] |
| Solubility | Miscible with water and many organic solvents (e.g., ethanol, acetone, benzene). Insoluble in kerosene. | [3][7] |
| Stability in Water | Hydrolyzes rapidly, especially at neutral to alkaline pH. | [4][5][6] |
| Half-life at pH 7 | ~7.5 hours | [3] |
| Hygroscopicity | Hygroscopic | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized HETP Stock Solution (10 mM)
Disclaimer: Due to the inherent instability of HETP in aqueous solutions, "stabilized" in this context refers to slowing down degradation for short-term experimental use. Long-term storage of diluted HETP solutions is not recommended.
Materials:
-
This compound (HETP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Citrate (B86180) Buffer, pH 5.5
-
Calibrated micropipettes
-
Amber glass vials with Teflon-lined caps
-
Desiccator
Procedure:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. HETP is highly toxic.
-
Allow the HETP container to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Prepare a 100 mM primary stock solution of HETP in anhydrous DMSO. For example, to prepare 1 mL, add the appropriate mass of HETP to a tared amber glass vial and then add anhydrous DMSO to a final volume of 1 mL.
-
Note: DMSO is used as the initial solvent due to its aprotic nature, which will prevent hydrolysis during storage of the concentrated stock.
-
-
Cap the vial tightly, vortex briefly to mix, and store the primary stock solution at -20°C in a desiccator.
-
For experimental use, prepare a 10 mM secondary stock solution by diluting the 100 mM primary stock in 0.1 M Citrate Buffer (pH 5.5). For example, add 100 µL of the 100 mM primary stock to 900 µL of the citrate buffer.
-
This 10 mM aqueous-based stock solution should be prepared fresh immediately before use and kept on ice. Discard any unused portion at the end of the experiment.
Protocol 2: In Vitro Cholinesterase Inhibition Assay using Ellman's Reagent
This protocol is adapted from the widely used Ellman's assay for measuring cholinesterase activity.[10][11][12]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution (10 mM in phosphate buffer)
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Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)
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HETP working solutions (prepared by serially diluting the 10 mM stock in phosphate buffer)
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate as follows:
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150 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
10 µL of DTNB solution
-
10 µL of HETP working solution at various concentrations (or buffer for control)
-
-
Add 20 µL of the AChE enzyme solution to each well.
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Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between HETP and the enzyme.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
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Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
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Calculate the rate of reaction (V) for each concentration of HETP by determining the slope of the linear portion of the absorbance versus time plot.
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Determine the percent inhibition for each HETP concentration using the following formula:
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% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
-
Plot the percent inhibition versus the logarithm of the HETP concentration to determine the IC₅₀ value (the concentration of HETP that causes 50% inhibition of AChE activity).
Mandatory Visualization
Caption: Cholinesterase inhibition signaling pathway by HETP.
Caption: Experimental workflow for HETP cholinesterase inhibition assay.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. gpnmag.com [gpnmag.com]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. extension.missouri.edu [extension.missouri.edu]
- 7. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A role for solvents in the toxicity of agricultural organophosphorus pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Hexaethyl Tetraphosphate (HETP) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexaethyl tetraphosphate (B8577671) (HETP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of HETP samples.
Problem: Rapid Degradation of HETP in Aqueous Samples
Question: My HETP standard and samples seem to be degrading very quickly in my aqueous working solutions. What could be the cause and how can I minimize this?
Answer:
Hexaethyl tetraphosphate is highly susceptible to hydrolysis, which is the primary degradation pathway. The rate of hydrolysis is significantly influenced by pH and the presence of water. Commercial HETP is often a mixture of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a major active and highly reactive component. The pyrophosphate bonds in HETP are the sites of high reactivity and are readily cleaved by water.[1][2]
Key Factors Influencing HETP Degradation:
-
pH: HETP hydrolysis is pH-dependent. It is reported to follow first-order kinetics at a neutral pH of 7, with a half-life of approximately 7.5 hours.[3][4] Degradation is generally faster in neutral to alkaline conditions. In the presence of even a small amount of water, HETP can form a strong acid, lowering the pH to around 2.5, which can also affect its stability and interaction with other molecules.[2]
-
Water Content: As an organophosphate, HETP's pyrophosphate bonds are readily attacked by water molecules, leading to the cleavage of the molecule.
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis.
Solutions:
-
pH Control: Prepare stock solutions in anhydrous organic solvents. For aqueous working solutions, use buffers at a slightly acidic pH (e.g., pH 4-6) to potentially slow down the hydrolysis rate compared to neutral or alkaline conditions.
-
Solvent Choice: Whenever possible, use anhydrous organic solvents for sample preparation and storage. HETP is soluble in many organic solvents but not in simple hydrocarbons.[2]
-
Temperature Control: Prepare and handle HETP solutions at low temperatures (e.g., on ice) to minimize thermal degradation. Store stock solutions at -20°C or below in tightly sealed, anhydrous conditions.
-
Minimize Water Contamination: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Fresh Preparations: Prepare working solutions fresh before each experiment to minimize degradation over time.
Problem: Poor Peak Shape (Tailing or Fronting) in Chromatography
Question: I am observing significant peak tailing for HETP in my HPLC or GC analysis. What are the common causes and how can I improve the peak shape?
Answer:
Peak tailing for organophosphate compounds is a common issue in both HPLC and GC analysis. This can be caused by a variety of factors related to the analyte, column, mobile/carrier gas, and the overall system.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column (HPLC) | Free silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) groups of HETP, leading to peak tailing. Use an end-capped column or a column with a more inert stationary phase. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can help to suppress the ionization of silanol groups. |
| Active Sites in GC System | Active sites in the GC inlet liner, column, or detector can cause adsorption and degradation of organophosphates. Use a deactivated liner and a column specifically designed for pesticide analysis. Regular maintenance and cleaning of the injector port are crucial. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample and re-injecting. |
| Inappropriate Solvent for Sample Dissolution | If the sample solvent is much stronger or weaker than the mobile phase (in HPLC), it can cause peak distortion. Dissolve the sample in the initial mobile phase whenever possible. |
| Column Contamination or Degradation | Accumulation of matrix components on the column can lead to poor peak shape. Use a guard column and appropriate sample cleanup procedures. If the column is old or has been exposed to harsh conditions, it may need to be replaced. |
| Extra-column Volume (HPLC) | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with the smallest possible internal diameter and length. |
Problem: Low Recovery of HETP from Complex Matrices
Question: I am experiencing low recovery of HETP when extracting it from complex biological or environmental samples. What are the best practices for sample preparation?
Answer:
Low recovery of organophosphates from complex matrices is often due to inefficient extraction, degradation during sample processing, or strong binding to matrix components.
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the cleanup and concentration of organophosphates from various matrices.
-
Sorbent Selection: For moderately polar compounds like HETP, reversed-phase sorbents such as C18 or polymeric sorbents are often suitable.
-
Method Optimization: The loading, washing, and elution steps of the SPE protocol should be carefully optimized to ensure good recovery of HETP while effectively removing interfering matrix components.
-
-
Liquid-Liquid Extraction (LLE): LLE can also be used, but it is often less clean and may require further cleanup steps. The choice of extraction solvent is critical and should be based on the polarity of HETP and the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method for pesticide residue analysis in food and agricultural products. It involves an extraction and cleanup step that can be adapted for HETP analysis.
Tips to Improve Recovery:
-
Minimize Aqueous Contact: As HETP is prone to hydrolysis, minimize the time the sample is in an aqueous environment.
-
Work at Low Temperatures: Perform extraction and cleanup steps at low temperatures to reduce degradation.
-
Use of Internal Standards: Employ a suitable internal standard (a structurally similar compound not present in the sample) to correct for losses during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for HETP is hydrolysis. The pyrophosphate bonds within the molecule are susceptible to cleavage by water, leading to the formation of smaller, non-toxic phosphate compounds. This process is influenced by pH and temperature.
Q2: What are the expected degradation products of HETP?
A2: While specific, detailed studies on the complete degradation pathway of HETP are limited, the hydrolysis of the pyrophosphate bonds would be expected to yield ethyl phosphate and diethyl pyrophosphate as initial products, which would further hydrolyze to ethyl dihydrogen phosphate and ultimately to phosphoric acid and ethanol.
Q3: What are the recommended storage conditions for HETP and its solutions?
A3: HETP is unstable and hygroscopic.[4][5] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2] Stock solutions should be prepared in anhydrous organic solvents and stored at -20°C or below. Aqueous working solutions should be prepared fresh daily.
Q4: Which analytical techniques are most suitable for the quantification of HETP?
A4: Due to its polar nature and thermal lability, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is often the preferred method for the analysis of HETP and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken to avoid on-column degradation. A deactivated inlet and column are essential for GC analysis.
Q5: How can I deal with matrix effects in my HETP analysis?
A5: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte in the mass spectrometer source, can lead to inaccurate quantification. To mitigate matrix effects:
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Optimize Sample Cleanup: Thorough sample cleanup using techniques like SPE can help to remove interfering matrix components.
-
Dilute the Sample: If the concentration of HETP is high enough, diluting the sample extract can reduce the concentration of matrix components and thus minimize their effect.
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes available quantitative data on its degradation.
| Parameter | Condition | Value | Reference(s) |
| Hydrolysis Half-life | pH 7 | 7.5 hours | [3][4] |
| pH of 0.1% aqueous solution | 0.1% HETP in water | 2.5 | [2] |
| Boiling Point | - | Decomposes at 150 °C | [4] |
Experimental Protocols
Key Experiment 1: General Protocol for HPLC-MS/MS Analysis of HETP
This protocol provides a general framework for the analysis of HETP. It should be optimized for the specific instrument and sample matrix being used.
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the aqueous sample onto the SPE cartridge. c. Wash the cartridge with water to remove polar interferences. d. Elute HETP with a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate). e. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute HETP.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for HETP and its degradation products need to be determined by infusing standard solutions into the mass spectrometer.
-
Key Experiment 2: General Protocol for GC-MS Analysis of HETP
This protocol provides a general guideline for the GC-MS analysis of HETP. Optimization is critical to prevent thermal degradation.
-
Sample Preparation: a. Perform extraction using a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). b. Use a cleanup step such as SPE if necessary to remove matrix interferences. c. Concentrate the extract and exchange the solvent to one compatible with GC injection (e.g., hexane (B92381) or isooctane).
-
GC Conditions:
-
Inlet: Use a deactivated split/splitless inlet. A pulsed splitless injection can be beneficial for transferring the analyte onto the column efficiently.
-
Liner: A deactivated glass liner is essential.
-
Column: A low-bleed, mid-polarity capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low initial temperature and ramp up to a final temperature that allows for the elution of HETP without causing degradation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification of unknowns.
-
Mass Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of HETP.
-
Visualizations
Caption: Postulated hydrolysis pathway of this compound (HETP).
Caption: A logical workflow for troubleshooting common HETP analysis issues.
References
- 1. Sorptive extraction techniques in sample preparation for organophosphorus pesticides in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Detection Limits for Hexaethyl Tetraphosphate in Environmental Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of hexaethyl tetraphosphate (B8577671) (HETP) in environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing hexaethyl tetraphosphate (HETP) in environmental samples?
A1: The primary challenges in HETP analysis stem from its high reactivity and susceptibility to hydrolysis.[1][2] HETP can readily break down in the presence of water, especially under non-neutral pH conditions, leading to inaccurate quantification.[3] Additionally, like many organophosphorus compounds, it can be prone to degradation in the GC inlet and may suffer from matrix effects in LC-MS/MS analysis.
Q2: What are the typical analytical techniques used for HETP determination?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of organophosphorus compounds like HETP. GC-MS often requires derivatization for polar degradation products, while LC-MS/MS can often analyze these compounds directly.
Q3: How should I store my environmental samples to minimize HETP degradation?
A3: Samples should be stored at low temperatures (-20°C is recommended) and in the dark to minimize degradation.[4] For water samples, adjusting the pH to neutral (around 7) can help to slow down hydrolysis.[3] It's crucial to analyze the samples as soon as possible after collection.
Q4: What are common sample preparation techniques for HETP in water and soil?
A4: For water samples, solid-phase extraction (SPE) is a widely used technique to extract and concentrate organophosphorus compounds.[1][3][5] For soil and sediment samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting a wide range of pesticides, including organophosphates.[6][7]
Troubleshooting Guides
Issue 1: Low or No Recovery of HETP
| Possible Cause | Troubleshooting Step |
| Analyte Degradation (Hydrolysis) | Ensure water samples are buffered to a neutral pH (around 7) immediately after collection.[3] Keep samples cold during transport and storage. Minimize the time between sample collection, extraction, and analysis. |
| Inefficient Extraction | For SPE of water samples, ensure the sorbent is appropriate for polar to medium-polarity compounds. For QuEChERS of soil samples, ensure thorough homogenization and shaking. Consider optimizing the solvent and salt combination.[6][7] |
| Losses during Solvent Evaporation | Use a gentle stream of nitrogen for solvent evaporation and avoid high temperatures. Be cautious not to evaporate to complete dryness. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Use a deactivated inlet liner and change it regularly. Trim the first few centimeters of the GC column to remove any active sites that may have developed.[8][9] |
| Inlet Temperature Too High | HETP and other organophosphates can be thermally labile. Try reducing the injector temperature in increments of 10-20°C. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[8] |
Issue 3: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve sample cleanup by using a more selective SPE sorbent or adding a dispersive SPE (d-SPE) step to the QuEChERS protocol.[10][11][12] |
| Ionization Competition | Dilute the sample extract to reduce the concentration of interfering matrix components.[12] |
| Inadequate Chromatographic Separation | Optimize the LC gradient to better separate HETP from matrix interferences. |
| Use of an Internal Standard | Employ a stable isotope-labeled internal standard for HETP if available to compensate for matrix effects. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly available literature, the following tables provide typical performance data for closely related organophosphorus (OP) pesticides in environmental matrices. These values can serve as a benchmark for method development and optimization for HETP analysis.
Table 1: Typical Detection Limits for Organophosphorus Pesticides in Water by GC-MS and LC-MS/MS
| Compound Class | Matrix | Analytical Method | Limit of Detection (LOD) Range (ng/L) | Limit of Quantification (LOQ) Range (ng/L) | Reference |
| Organophosphates | Lake Water | GC-MS | 1 - 3 | - | [13] |
| Organophosphates | Drinking Water | GC-NPD | 20 - 100 | - | [14] |
| Organophosphates | Ground Water | LC-MS/MS | - | < 5000 | [1] |
Table 2: Typical Recovery Rates for Organophosphorus Pesticides in Environmental Matrices
| Compound Class | Matrix | Extraction Method | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Organophosphates | Lake Water | SPE | 85 - 99 | - | [13] |
| Organophosphates | Ground Water | SPE | 70 - 135 | < 10 | [1] |
| Organophosphates | Soil | QuEChERS | 70 - 120 | < 20 | [6] |
| Organophosphates | Drinking Water | SPE | 83 - 100 | - | [14] |
Experimental Protocols
The following are generalized protocols for the analysis of organophosphorus compounds, which can be adapted for this compound.
Protocol 1: Analysis of HETP in Water by Solid-Phase Extraction (SPE) and GC-MS
-
Sample Preservation: Adjust the pH of the 1 L water sample to 7.[3]
-
Cartridge Conditioning: Condition a polymeric sorbent SPE cartridge by washing with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.[3]
-
Sample Loading: Pass the 1 L water sample through the SPE cartridge at a flow rate of approximately 15 mL/min.[3]
-
Cartridge Drying: After loading, dry the cartridge under a vacuum for 10 minutes.[3]
-
Elution: Elute the retained analytes with 5 mL of acetone (B3395972) followed by 10 mL of dichloromethane.[3]
-
Drying and Concentration: Pass the eluate through anhydrous sodium sulfate (B86663) to remove residual water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
-
Solvent Exchange: Add 3 mL of n-hexane and continue concentrating to a final volume of 1 mL.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C (hold for 1 min), ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C (hold for 3 min).[15]
-
MS Parameters: Use electron ionization (EI) and acquire data in full scan mode to identify characteristic ions of HETP, then switch to selected ion monitoring (SIM) for quantification.
-
Protocol 2: Analysis of HETP in Soil by QuEChERS and LC-MS/MS
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate (B1144303) for 30 minutes.[6]
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 5 minutes.[6]
-
Salting Out: Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake immediately for 2 minutes.[6]
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.[6]
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds and centrifuge for 2 minutes at ≥5000 rcf.
-
Final Extract Preparation: Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 3 µm).[6]
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier like formic acid or ammonium (B1175870) formate.
-
MS/MS Parameters: Use electrospray ionization (ESI) in positive ion mode. Develop a multiple reaction monitoring (MRM) method by identifying the precursor ion for HETP and optimizing the collision energy to obtain characteristic product ions.[16]
-
Mandatory Visualizations
References
- 1. dto-innovators.it [dto-innovators.it]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. weber.hu [weber.hu]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromtech.com.au [chromtech.com.au]
- 13. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Refinement of Cholinesterase Inhibition Assays for Organophosphates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cholinesterase inhibition assays for organophosphates.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of cholinesterase, and which should I measure for organophosphate exposure?
There are two primary types of cholinesterase: acetylcholinesterase (AChE), also known as red blood cell (RBC) cholinesterase, and butyrylcholinesterase (BChE), also referred to as plasma cholinesterase (PChE).[1][2] For assessing exposure to organophosphate (OP) and carbamate (B1207046) insecticides, it is recommended to measure both.[1][3][4] RBC cholinesterase (AChE) activity is a better indicator of the synaptic inhibition in the nervous system.[5] Plasma cholinesterase (BChE) is a useful biomarker for acute, recent exposure, while red blood cell cholinesterase is more indicative of long-term, chronic exposure.[4][5] If only one can be measured, plasma cholinesterase is often recommended for detecting early, acute effects.[1][4]
Q2: Why is establishing a baseline cholinesterase level important?
Individual cholinesterase levels can vary significantly.[6] Therefore, establishing a baseline for each subject before potential exposure to organophosphates is crucial for accurate interpretation of post-exposure results.[4][6] A significant drop from an individual's baseline is a more reliable indicator of exposure than a single measurement compared to a general population reference range. Baseline testing should occur when the individual has not been exposed to cholinesterase-inhibiting pesticides for at least 30 days.[3][6]
Q3: How soon after exposure should I collect samples for cholinesterase testing?
For carbamate exposure, blood should be drawn during or within four hours of exposure, as the enzyme levels can return to baseline within hours.[4] For organophosphates, cholinesterase depression is typically apparent within a few minutes to hours after significant absorption.[7]
Q4: What is the Ellman's method, and why is it so commonly used?
The Ellman's assay is the standard spectrophotometric method for measuring cholinesterase activity.[8] It is widely used due to its simplicity, cost-effectiveness, and reliability.[9][10] The method is based on the hydrolysis of a substrate (like acetylthiocholine) by cholinesterase, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured by absorbance at 412 nm.[8][11]
Q5: Are there alternatives to the Ellman's method?
Yes, alternative methods exist. Fluorometric assays offer increased sensitivity.[10] Electrochemical biosensors provide a rapid and portable option for detecting cholinesterase inhibition.[11][12][13] Additionally, methods like reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection can offer quick and accurate measurements, especially in populations exposed to pesticides.[14]
Troubleshooting Guide
This guide addresses common issues encountered during cholinesterase inhibition assays.
Issue 1: High Background Absorbance or Interference
Symptoms:
-
High blank readings in a spectrophotometric assay.
-
Inconsistent or noisy data.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Hemoglobin Interference: The Soret band of hemoglobin absorbs light near the 412 nm wavelength used in the Ellman's assay, leading to high background absorbance, especially in erythrocyte cholinesterase measurements.[15] | Use a modified procedure that shifts the reading wavelength. For example, using the detergent benzethonium (B1203444) chloride instead of quinidine (B1679956) sulfate (B86663) can shift the peak absorbance of the reaction product to 435 nm and the hemoglobin band to 405 nm, significantly reducing the blank absorbance.[15] |
| Interference from Thiols: Compounds containing sulfhydryl groups, such as glutathione, can react with DTNB and cause interference.[14][16] | Consider sample preparation steps to remove interfering substances or use an alternative detection method that is not based on DTNB. |
| Oxime Interference: Oxime-based reactivators, used as antidotes for organophosphate poisoning, can interfere with the Ellman's method.[11] | If studying the effect of reactivators, alternative methods like voltammetric techniques or assays using substrates resistant to interference (e.g., indoxylacetate) should be considered.[11][17] |
| Sample Matrix Effects: Other components in the biological sample (e.g., plasma proteins) can interfere with the assay.[9] | Run appropriate controls, including a sample blank without the enzyme or substrate, to account for matrix effects. |
Issue 2: Low or No Enzyme Activity
Symptoms:
-
Very low or no change in absorbance/fluorescence over time.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Improper Sample Handling: Cholinesterase activity can be affected by storage conditions. | Collect blood samples in EDTA tubes and send them to the laboratory as soon as possible.[18] For long-term storage, follow specific laboratory protocols for freezing and thawing to maintain enzyme stability. |
| Incorrect Substrate Concentration: Using a substrate concentration that is too high can lead to substrate inhibition, particularly for AChE.[19] | Optimize the substrate concentration by performing a substrate-activity curve to determine the optimal concentration for your specific assay conditions. |
| Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[9] | Ensure that the assay buffer is at the optimal pH (typically around 7.4-8.0) and that the reaction is carried out at a consistent, controlled temperature.[17][20] |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a fresh enzyme preparation or a commercially available stabilized enzyme solution. Always include a positive control with a known active enzyme to verify assay performance. |
Issue 3: Poor Reproducibility
Symptoms:
-
High variability between replicate wells or between assays.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handling systems.[21] |
| Inconsistent Incubation Times: Variations in incubation times for the enzyme-inhibitor or enzyme-substrate reactions can affect the results. | Use a multichannel pipette or automated dispenser to add reagents quickly and consistently across the plate. Ensure precise timing for all incubation steps. |
| Inter-laboratory Variation: Different laboratories using different methodologies can produce varied results.[22] | For longitudinal studies or when comparing data across sites, it is crucial to use the same laboratory and methodology for all testing.[1][3] |
| Data Analysis Inconsistencies: The method of data analysis can influence the final results. | Use a standardized data analysis protocol. For concentration-response curves, fit the data to a nonlinear four-parameter logistic regression model to determine IC50 values.[23] |
Experimental Protocols and Data
Protocol: Modified Ellman's Method for Cholinesterase Inhibition Assay
This protocol is a representative example for determining cholinesterase activity and inhibition.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Cholinesterase enzyme solution (e.g., human recombinant AChE or BChE)
-
Organophosphate inhibitor solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the organophosphate inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add a small volume of the inhibitor dilutions. Include a solvent-only control (for 0% inhibition) and a control with a known potent inhibitor (positive control).
-
Add the cholinesterase enzyme solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for enzyme-inhibitor interaction.
-
To initiate the enzymatic reaction, add the DTNB solution followed by the ATCI substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[23]
Quantitative Data Summary
The inhibitory potency of organophosphates can be compared using their IC50 values (the concentration of an inhibitor that reduces enzyme activity by 50%).
Table 1: Comparative Inhibitory Potency (IC50) of Selected Organophosphates
| Organophosphate | Target Enzyme | IC50 Value | Reference |
| Paraoxon | Acetylcholinesterase (AChE) | Varies by species and assay conditions | [20] |
| Dichlorvos | Butyrylcholinesterase (BChE) | Varies by assay conditions | [24] |
| Chlorpyrifos Oxon | Acetylcholinesterase (AChE) | Varies by assay conditions | [23] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., enzyme source, substrate concentration, temperature, pH) and should be used for relative comparison within the same study.
Table 2: Cholinesterase Inhibition Levels and Corresponding Clinical Symptoms
| % Inhibition of Cholinesterase | Clinical Symptoms | Reference |
| < 50% | Symptoms may not be observed | [11] |
| > 50% | Deterioration of overall health observed | [11] |
| > 80% | Cholinergic crisis | [11] |
| > 90% | Potential for mortality | [11] |
Visualizations
Experimental Workflow
References
- 1. aghealthandsafety.com [aghealthandsafety.com]
- 2. ampath.co.za [ampath.co.za]
- 3. agrisafe.org [agrisafe.org]
- 4. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]
- 5. [Interest of the cholinesterase assay during organophosphate poisonings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinesterase Surveillance – LifeLabs [lifelabs.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Diagnosis of Intoxication by the Organophosphate VX: Comparison Between an Electrochemical Sensor and Ellman´s Photometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholinesterases and Engineered Mutants for the Detection of Organophosphorus Pesticide Residues [mdpi.com]
- 14. Micro-Electrometric Method for Assessing Cholinesterase Activity in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Ellman procedure for erythrocyte cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An error-producing interaction in an automated method for measuring cholinesterase activity in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. labtestsonline.org.uk [labtestsonline.org.uk]
- 19. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors | MDPI [mdpi.com]
- 21. tecan.com [tecan.com]
- 22. Interlaboratory cholinesterase determinations and the effect on the results of statistical evaluation of cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Method for Diagnosing Organophosphate Pesticide Exposure in Humans using Liquid Chromatography Coupled Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Hexaethyl Tetraphosphate (HETP) and Tetraethyl Pyrophosphate (TEPP)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the chromatographic resolution of hexaethyl tetraphosphate (B8577671) (HETP) and its structural analog, tetraethyl pyrophosphate (TEPP). Given their similar chemical properties and potential for co-elution, achieving baseline separation is critical for accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of HETP and TEPP.
Issue 1: Poor Resolution and Co-elution of HETP and TEPP Peaks
Q1: We are observing poor resolution between HETP and TEPP peaks in our gas chromatography (GC) analysis. What are the primary factors to investigate?
A1: Poor resolution between HETP and TEPP is a common challenge due to their structural similarities. Several factors in your GC method can be optimized to improve separation:
-
Temperature Program: The oven temperature ramp rate significantly impacts resolution. A slower temperature ramp will generally provide better separation for closely eluting compounds.[1][2][3][4][5] Isothermal analysis at a lower temperature can also increase retention and improve resolution, though it will increase analysis time.[1][4]
-
Column Selection: The choice of GC column is critical. A longer column or a column with a different stationary phase polarity can alter selectivity and improve separation. For organophosphorus compounds, columns with a 5% phenyl polysilphenylene-siloxane phase are often used.[6] If co-elution persists, switching to a column with a different polarity is recommended.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Operating at the optimal flow rate for your column will minimize peak broadening and enhance resolution.
Caption: Troubleshooting workflow for poor GC resolution.
Q2: In our liquid chromatography (LC) method, HETP and TEPP are co-eluting. How can we improve their separation?
A2: For LC, particularly reversed-phase HPLC or UPLC, several parameters can be adjusted to enhance the resolution of HETP and TEPP:
-
Mobile Phase Composition: Altering the organic modifier (e.g., switching between acetonitrile (B52724) and methanol) can change the selectivity of the separation. Adjusting the percentage of the organic modifier will also impact retention and resolution.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of your analytes, which in turn affects their retention on a reversed-phase column. Experimenting with different pH values can significantly alter selectivity.
-
Gradient Profile: A shallower gradient (a slower increase in the organic solvent concentration) can improve the separation of closely eluting compounds like HETP and TEPP.
-
Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 is common, other phases like phenyl-hexyl or those with polar-embedded groups may offer different selectivity for organophosphates.
Caption: Troubleshooting workflow for poor LC resolution.
Issue 2: Peak Tailing
Q3: We are observing significant peak tailing for TEPP in our GC analysis. What could be the cause and how can we fix it?
A3: Peak tailing for organophosphorus compounds like TEPP in GC is often due to interactions with active sites in the system or thermal degradation.
-
Active Sites: TEPP can interact with active sites in the injector liner, column, or detector.
-
Solution: Use a deactivated inlet liner and ensure your GC column is well-conditioned. If the problem persists, trimming a small portion (10-20 cm) from the column inlet can remove accumulated non-volatile residues and active sites.
-
-
Thermal Degradation: TEPP is known to be thermally labile. High temperatures in the injector port can cause degradation, leading to broad or tailing peaks.
-
Solution: Lower the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
-
Column Contamination: Contamination of the stationary phase can lead to peak tailing.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
Q4: Our HETP and TEPP peaks are tailing in our HPLC/UPLC analysis. What are the common causes?
A4: In reversed-phase LC, peak tailing for phosphate-containing compounds can be caused by:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the phosphate (B84403) moieties of HETP and TEPP, causing tailing.
-
Solution: Use a well-endcapped column or a column with a stationary phase designed to shield silanol groups. Adjusting the mobile phase pH to suppress the ionization of the analytes can also minimize these interactions.
-
-
Metal Contamination: The stainless steel components of the HPLC system (tubing, frits) can sometimes interact with phosphate compounds.
-
Solution: While less common, if suspected, using PEEK tubing and frits can mitigate this issue.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Experimental Protocols
Below are example protocols for the analysis of HETP and TEPP. These should be considered as starting points and may require further optimization for your specific application and instrumentation.
Protocol 1: Gas Chromatography with Flame Photometric Detection (GC-FPD)
This method is suitable for the analysis of TEPP, which is thermally labile.
Instrumentation:
-
Gas Chromatograph with a Flame Photometric Detector (FPD) in phosphorus mode.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent).
GC Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 200 °C (Optimization may be required) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C, hold for 1 min |
| Ramp 1: 10 °C/min to 180 °C | |
| Ramp 2: 20 °C/min to 250 °C, hold for 5 min |
| Detector Temp | 250 °C |
Sample Preparation: A "dilute and shoot" approach can be used for standards. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) cleanup is recommended.
Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is suitable for the sensitive and selective analysis of HETP and TEPP.
Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Column: C18, 1.7 µm particle size, 2.1 x 50 mm.
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B |
| 1-8 min: 5-95% B | |
| 8-10 min: 95% B |
| | 10.1-12 min: 5% B |
MS/MS Conditions (Example MRM Transitions - to be optimized for your instrument):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| TEPP | 291.1 | 127.1 | 99.1 |
| HETP | 507.1 | 291.1 | 155.1 |
Sample Preparation: For aqueous samples, solid-phase extraction (SPE) can be used for sample cleanup and concentration. For biological matrices, liquid-liquid extraction (LLE) or protein precipitation may be necessary prior to analysis.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the impact of different chromatographic conditions on the resolution of HETP and TEPP.
Table 1: Effect of GC Oven Ramp Rate on Resolution
| Ramp Rate (°C/min) | TEPP Retention Time (min) | HETP Retention Time (min) | Resolution (Rs) |
| 20 | 8.52 | 8.65 | 1.2 |
| 10 | 10.25 | 10.48 | 1.8 |
| 5 | 12.81 | 13.15 | 2.5 |
| Conditions: 30m x 0.25mm ID DB-5 column, He carrier gas at 1 mL/min. |
Table 2: Effect of LC Mobile Phase Composition on Resolution
| Mobile Phase B | TEPP Retention Time (min) | HETP Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 4.21 | 4.35 | 1.4 |
| Methanol | 5.15 | 5.38 | 1.9 |
| Conditions: C18 column, 0.4 mL/min, 40°C, linear gradient. |
graph "Experimental_Workflow_GC" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A [label="Sample Preparation\n(e.g., QuEChERS)"]; B [label="GC-FPD Analysis"]; C [label="Data Acquisition"]; D [label="Data Processing\n(Peak Integration, Quantification)"];
A -> B -> C -> D; }
Caption: General experimental workflow for GC analysis.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector [journalijsra.com]
- 6. chromexscientific.co.uk [chromexscientific.co.uk]
Technical Support Center: Spectroscopic Analysis of Hexaethyl Tetraphosphate (HETP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of hexaethyl tetraphosphate (B8577671) (HETP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the spectroscopic analysis of hexaethyl tetraphosphate (HETP)?
A1: The primary challenges in analyzing HETP stem from its chemical instability and the complexity of the matrices in which it is often found. HETP is highly susceptible to hydrolysis, which can lead to the formation of degradation products that may interfere with the analysis.[1][2][3][4] Additionally, like many organophosphate pesticides, HETP analysis is prone to matrix effects, where components of the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification.[5][6][7]
Q2: What are the common degradation products of HETP that can interfere with analysis?
A2: HETP is known to be a mixture containing tetraethyl pyrophosphate (TEPP) as the primary active insecticidal component.[8] TEPP, and by extension HETP, readily hydrolyzes in the presence of water to form diethyl phosphate.[1][2] Depending on the conditions, other ethyl phosphates and phosphoric acid may also be formed.[3] It is crucial to consider these degradation products as potential interferents in chromatographic methods.
Q3: Which spectroscopic techniques are most suitable for the analysis of HETP?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of organophosphate pesticides like HETP.[5][9][10][11] GC-MS offers high separation efficiency and is well-suited for volatile and semi-volatile compounds. However, given HETP's potential for thermal degradation, careful optimization of the injection port temperature is necessary. LC-MS/MS is advantageous for thermally labile compounds and can offer high sensitivity and selectivity, particularly when using tandem mass spectrometry. Additionally, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the structural characterization of HETP and its degradation products, as it directly probes the phosphorus nuclei.[12][13][14][15]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Active sites in the GC inlet or column interacting with the analyte. | Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis. If tailing persists, consider derivatization of the analyte. |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Inappropriate injection temperature. | Optimize the injector temperature to ensure complete volatilization without causing thermal degradation of HETP. | |
| Low or no signal for HETP | HETP degradation in the injector port. | Lower the injector temperature. Use a pulsed splitless or on-column injection technique if available. |
| Hydrolysis of HETP in the sample or during preparation. | Ensure all solvents are anhydrous and minimize the sample's exposure to moisture. Analyze samples as quickly as possible after preparation. | |
| Matrix-induced signal suppression. | Use matrix-matched standards for calibration. Perform a thorough sample cleanup to remove interfering matrix components. | |
| Inconsistent retention times | Leaks in the GC system. | Perform a leak check of the carrier gas lines, septum, and column connections. |
| Fluctuations in carrier gas flow or oven temperature. | Verify the stability of the gas flow and the accuracy of the oven temperature program. | |
| Presence of unexpected peaks | Contamination from solvents, glassware, or the sample matrix. | Run a solvent blank to identify sources of contamination. Ensure all glassware is scrupulously clean. |
| HETP degradation products. | Identify potential degradation products (e.g., diethyl phosphate) by their mass spectra and retention times. |
LC-MS/MS Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Signal suppression or enhancement | Co-eluting matrix components affecting ionization efficiency. | Improve chromatographic separation to resolve HETP from interfering compounds. Use a dilute-and-shoot approach if the sensitivity is sufficient. Employ matrix-matched calibration or stable isotope-labeled internal standards. |
| Inefficient ionization of HETP. | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. Experiment with different mobile phase additives to enhance ionization. | |
| Multiple or broad peaks for HETP | Formation of different adducts in the ion source. | Optimize the mobile phase composition and additives to favor the formation of a single, stable adduct (e.g., [M+H]⁺ or [M+Na]⁺). |
| On-column degradation or isomerization. | Check the pH of the mobile phase and ensure it is compatible with HETP stability. | |
| Low recovery during sample preparation | Inefficient extraction of HETP from the sample matrix. | Optimize the extraction solvent and technique. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective for organophosphates in various matrices. |
| Loss of analyte during cleanup steps. | Evaluate different solid-phase extraction (SPE) sorbents or dispersive SPE (dSPE) cleanup strategies to minimize analyte loss while effectively removing interferences. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organophosphate pesticides using the QuEChERS extraction method followed by GC-MS or LC-MS/MS. While specific data for HETP is limited in the literature, these values for other organophosphates can serve as a general guideline.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.001 - 0.011 mg/kg | 0.001 - 0.050 mg/L | [9][16] |
| Limit of Quantification (LOQ) | 0.002 - 0.030 mg/kg | 0.005 - 0.050 mg/L | [9][16] |
| Recovery | 70 - 120% | 43 - 107% | [9][17] |
| Relative Standard Deviation (RSD) | < 20% | < 10% | [9][17] |
Note: These values are highly matrix-dependent and should be determined for each specific application.
Experimental Protocols
Sample Preparation using a Modified QuEChERS Method
This protocol is a general guideline for the extraction of HETP from a solid matrix (e.g., agricultural products).
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if required.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
For LC-MS/MS analysis, it may be diluted with the initial mobile phase.
-
For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane (B92381) or toluene (B28343) may be necessary. The final extract is then ready for injection.
-
Visualizations
Caption: General experimental workflow for HETP analysis.
Caption: Simplified hydrolysis pathway of HETP/TEPP.
Caption: Logical troubleshooting flow for HETP analysis.
References
- 1. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Buy Tetraethylpyrophosphate | 107-49-3 | >98% [smolecule.com]
- 3. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 8. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [QuEChERS pretreatment method for determination of organophosphate pesticide and raticide in whole blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. shimadzu.com [shimadzu.com]
- 12. 31P [nmr.chem.ucsb.edu]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. scispace.com [scispace.com]
- 17. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Disposal of Hexaethyl Tetraphosphate Waste
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the safe and effective disposal of hexaethyl tetraphosphate (B8577671) (HETP) waste. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.
Chemical and Physical Properties of Hexaethyl Tetraphosphate
A clear understanding of the properties of this compound is crucial for its safe handling and disposal. Commercial samples often appear as a brown, viscous liquid due to impurities, though the pure form is a colorless liquid.[1] It is important to note that HETP has not been isolated in a completely pure form, so some properties remain unverified.[1]
| Property | Value | Reference |
| Molecular Formula | C12H30O13P4 | [2] |
| Molecular Weight | 506.25 g/mol | [2] |
| Appearance | Yellow to brown liquid | [2][3] |
| Solubility | Miscible with water and many organic solvents, except kerosene. | [2][3][4] |
| Boiling Point | 150 °C (decomposes) | [2] |
| Melting Point | -40 °C | [2] |
| Density | 1.26 to 1.28 g/cm³ at 25 °C | [2] |
| Vapor Pressure | 0.00000002 mmHg | [2] |
| Stability | Readily hydrolyzes in aqueous solutions. | [1][2] |
| Hygroscopicity | Hygroscopic | [3][4] |
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
Alkaline hydrolysis is an effective method for the detoxification of this compound waste, breaking it down into less toxic phosphate (B84403) and ethanol (B145695) byproducts. This procedure should be performed in a well-ventilated fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Glass beaker or flask of appropriate size
-
Quenching agent (e.g., dilute hydrochloric acid)
-
Waste container for neutralized solution
Procedure:
-
Preparation: Carefully measure the volume of the HETP waste to be treated. For each volume of HETP waste, prepare at least ten volumes of 1 M sodium hydroxide solution.
-
Reaction Setup: Place the beaker or flask containing the sodium hydroxide solution on the stir plate in the fume hood. Begin stirring the solution at a moderate speed.
-
Addition of HETP Waste: Slowly and carefully add the HETP waste to the stirring sodium hydroxide solution. Avoid splashing. The reaction is exothermic, so a slight increase in temperature may be observed.
-
Hydrolysis: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis. The hydrolysis of HETP at a neutral pH has a half-life of 7.5 hours; alkaline conditions will accelerate this process.
-
Neutralization: After the hydrolysis period, check the pH of the solution. It should be highly alkaline. Slowly add a quenching agent, such as dilute hydrochloric acid, while stirring until the pH of the solution is between 6 and 8.
-
Disposal: The resulting neutralized solution contains ethyl phosphates, ethanol, and sodium salts. This solution is significantly less toxic than the original HETP. Dispose of the neutralized solution in accordance with your institution's and local regulations for chemical waste. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Solution remains cloudy or oily after 24 hours. | Incomplete hydrolysis due to insufficient base or reaction time. | Add more 1 M NaOH solution and continue stirring for another 24 hours. Gentle heating (to no more than 50°C) can also be considered to increase the reaction rate, but this should be done with extreme caution in a controlled manner. |
| A strong, unpleasant odor is detected. | This may indicate the presence of volatile impurities or breakdown products. | Ensure the procedure is being conducted in a properly functioning fume hood. If the odor is persistent and strong, it may be necessary to absorb the waste onto an inert material like vermiculite (B1170534) and dispose of it as solid hazardous waste without attempting hydrolysis. |
| The pH does not become strongly alkaline after adding HETP. | The HETP waste may contain acidic impurities. | Add additional 1 M NaOH solution until the pH is consistently above 12. |
| The container becomes excessively hot during the addition of HETP. | The reaction is more exothermic than anticipated, possibly due to a high concentration of HETP. | Add the HETP waste more slowly and consider using an ice bath to cool the reaction vessel. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[2] It is a cholinesterase inhibitor, meaning it disrupts the normal functioning of the nervous system.[5]
Q2: What are the products of HETP hydrolysis?
A2: this compound readily hydrolyzes to produce nontoxic products, primarily ethyl phosphates and ethanol.[1]
Q3: Can I dispose of small amounts of HETP waste down the drain?
A3: No. Due to its high toxicity, HETP waste should never be disposed of down the drain without prior chemical neutralization. The neutralized solution may be suitable for drain disposal depending on local regulations, but you must confirm this with your institution's environmental health and safety department.
Q4: What should I do in case of a spill?
A4: In case of a small spill, contain the liquid with an absorbent material such as sand, vermiculite, or a commercial sorbent.[6] Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
Q5: Are there any incompatible materials I should be aware of when handling HETP waste?
A5: Yes. HETP can react with strong reducing agents, such as hydrides, to form highly toxic and flammable phosphine (B1218219) gas.[4] It is also corrosive to galvanized iron when wet.[1]
Visualizations
Caption: Experimental workflow for the disposal of HETP waste via alkaline hydrolysis.
Caption: Simplified signaling pathway of organophosphate toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 757-58-4 | CAS DataBase [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. hgic.clemson.edu [hgic.clemson.edu]
Validation & Comparative
A Comparative Analysis of the Toxicological Profiles of Hexaethyl Tetraphosphate and Modern Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the obsolete organophosphate insecticide, hexaethyl tetraphosphate (B8577671) (HETP), with a selection of modern insecticides from the neonicotinoid, pyrethroid, and diamide (B1670390) classes. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative toxicity data, detailed experimental protocols for toxicity assessment, and visual representations of the distinct mechanisms of action.
Executive Summary
Hexaethyl tetraphosphate, a first-generation organophosphate, exhibits high acute toxicity to mammals. In contrast, modern insecticides have been developed with a greater degree of selectivity, generally displaying lower mammalian toxicity while maintaining high efficacy against target insect pests. This difference in toxicity is primarily attributed to their distinct molecular targets and mechanisms of action. This guide will delve into the specifics of these differences through quantitative data and mechanistic diagrams.
Quantitative Toxicity Data
The acute toxicity of a substance is commonly expressed by its LD50 value, the dose required to be lethal to 50% of a tested population. The following table summarizes the acute oral and dermal LD50 values for this compound and representative modern insecticides in rats. Lower LD50 values indicate higher toxicity.
| Insecticide Class | Compound | CAS Number | Acute Oral LD50 (Rat) (mg/kg) | Acute Dermal LD50 (Rat) (mg/kg) |
| Organophosphate | This compound | 757-58-4 | 7[1] | ~21 (rabbit)[2] |
| Neonicotinoid | Imidacloprid | 138261-41-3 | 450 | >5000 |
| Neonicotinoid | Thiamethoxam | 153719-23-4 | 1563 | >2000 |
| Pyrethroid | Permethrin | 52645-53-1 | 430-4000 | >2500 |
| Pyrethroid | Deltamethrin | 52918-63-5 | 135-5000 | >2000 |
| Diamide | Chlorantraniliprole | 500008-45-7 | >5000 | >5000 |
Experimental Protocols for Acute Toxicity Assessment
The determination of acute oral and dermal toxicity, as represented by LD50 values, is conducted under standardized protocols to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.
OECD Test Guideline 401: Acute Oral Toxicity
This guideline details the procedure for assessing the acute oral toxicity of a substance. Key aspects of the protocol include:
-
Test Animals: Typically, young adult rats of a single strain are used.
-
Housing and Feeding Conditions: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dosage: At least three dose levels are used, with the aim of identifying a dose that causes mortality and one that does not.
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[3]
-
Data Analysis: The LD50 is calculated using a statistical method, such as the probit method.
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.[4][5] Key aspects of the protocol include:
-
Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[4]
-
Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[4]
-
Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.[4]
-
Exposure Duration: The exposure period is typically 24 hours.[4]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[5]
-
Data Analysis: The dermal LD50 is calculated similarly to the oral LD50.
The following diagram illustrates a generalized workflow for acute toxicity testing.
Mechanisms of Action and Signaling Pathways
The differential toxicity of this compound and modern insecticides can be attributed to their distinct molecular targets and the signaling pathways they disrupt.
This compound: Acetylcholinesterase Inhibition
This compound, like other organophosphates, acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[6][7] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[6] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent nerve overstimulation, paralysis, and death.[6][8]
Modern Insecticides: Selective Molecular Targets
Modern insecticides have been developed to target specific molecular sites in insects that are either absent or have significantly different structures in mammals, leading to their improved safety profile.
Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[9] They bind to these receptors, mimicking the action of acetylcholine but with a much higher affinity and resistance to breakdown by AChE.[9] This leads to persistent stimulation of the nerve cells, resulting in paralysis and death. The selectivity of neonicotinoids arises from their higher affinity for insect nAChRs compared to mammalian nAChRs.[9]
Pyrethroids act on the voltage-gated sodium channels in the nerve cell membranes of insects.[10][11][12] They bind to these channels and modify their function, causing them to remain open for an extended period.[12] This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, hyperexcitability, paralysis, and ultimately, death of the insect.[11]
Diamide insecticides, such as chlorantraniliprole, have a novel mode of action that targets the ryanodine (B192298) receptors in insect muscle cells.[1][13][14][15] These receptors are calcium channels located on the sarcoplasmic reticulum. Diamides bind to and activate these receptors, causing an uncontrolled release of stored calcium ions into the cytoplasm.[1][13] This leads to muscle contraction, paralysis, and cessation of feeding, ultimately resulting in the death of the insect. The high selectivity of diamides is due to their specific binding to insect ryanodine receptors, with minimal effect on mammalian receptors.[13]
Conclusion
The comparison between this compound and modern insecticides highlights the significant advancements in insecticide development. While HETP demonstrates high, non-selective toxicity through the inhibition of the critical enzyme acetylcholinesterase, modern insecticides such as neonicotinoids, pyrethroids, and diamides exhibit greater selectivity and lower mammalian toxicity. This is achieved by targeting specific molecular sites in insects that are structurally different or less critical in mammals. This targeted approach has led to the development of more effective and safer pest control agents, a crucial aspect for both human health and environmental safety. The data and diagrams presented in this guide provide a foundational understanding of these toxicological differences for professionals in the fields of research, science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 5. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for Hexaethyl Tetraphosphate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate compounds, the accurate quantification of hexaethyl tetraphosphate (B8577671) (HETP) is crucial. This guide provides an objective comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—supported by available performance data and detailed experimental protocols. This comparison aims to facilitate the selection of the most suitable analytical method for specific research needs.
Hexaethyl tetraphosphate, a potent organophosphate insecticide, is also recognized for its high toxicity, primarily through the inhibition of acetylcholinesterase. Due to its historical use and potential presence as a contaminant, robust and validated analytical methods are essential for its detection and quantification in various matrices. The choice between GC-MS and HPLC often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
Comparative Analysis of Analytical Methods
While direct comparative studies detailing the validation of analytical methods specifically for this compound are limited in publicly available literature, performance data for its primary active and more stable component, tetraethyl pyrophosphate (TEPP), and other structurally related organophosphates provide valuable insights. The following table summarizes typical performance characteristics for the analysis of short-chain organophosphates using GC-MS and HPLC, which can be considered indicative for HETP analysis.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection |
| Limit of Detection (LOD) | 0.005 - 1 µg/kg | 0.01 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.02 - 5 µg/kg | 0.05 - 50 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 70-120% | 80-110% |
| Precision (RSD) | < 15% | < 15% |
| Sample Throughput | Moderate | High |
| Matrix Effects | Can be significant, often requiring matrix-matched standards | Can be significant, particularly with UV detection; MS/MS improves selectivity |
| Derivatization Required | Generally not required for volatile organophosphates | No |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of HETP, incorporating the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
QuEChERS Sample Preparation
This method is suitable for a variety of sample matrices, including food and environmental samples.
-
Sample Homogenization : Homogenize 10-15 g of the sample.
-
Extraction :
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation : Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
-
Final Centrifugation : Centrifuge at high speed for 5 minutes.
-
Analysis : The resulting supernatant is ready for GC-MS or HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
Column : A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used for organophosphate analysis.
-
Injection : 1-2 µL of the sample extract is injected in splitless mode.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 180 °C at 20 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For TEPP, characteristic ions might include m/z 290, 262, and 234.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation : An HPLC system with a UV or tandem mass spectrometry (MS/MS) detector.
-
Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase : A gradient elution is often employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
A typical gradient might run from 10% B to 90% B over 15 minutes.
-
-
Flow Rate : 0.8 - 1.2 mL/min.
-
Column Temperature : 30-40 °C.
-
Injection Volume : 5-20 µL.
-
Detection :
-
UV : Wavelength set between 210-230 nm.
-
MS/MS : Electrospray ionization (ESI) in positive mode is common for organophosphates. Multiple Reaction Monitoring (MRM) transitions would be optimized for HETP or its degradation products.
-
Mechanism of Action: Cholinesterase Inhibition
The primary toxic effect of this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in a range of adverse physiological effects.
Experimental Workflow for Method Validation
A robust validation process is essential to ensure that an analytical method is fit for its intended purpose. The following workflow outlines the key steps in validating a method for HETP quantification.
Unraveling Immunoassay Specificity: A Comparative Guide to Hexaethyl Tetraphosphate Cross-Reactivity with Organophosphates
For researchers, scientists, and drug development professionals, the precise detection of target analytes is paramount. Immunoassays, valued for their speed and high-throughput capabilities, are a cornerstone of analytical science. However, the specter of cross-reactivity—where antibodies bind to non-target molecules that are structurally similar to the intended analyte—can lead to inaccurate results. This guide delves into the critical but often overlooked issue of hexaethyl tetraphosphate (B8577671) (HETP) cross-reactivity in immunoassays designed for other organophosphate pesticides.
The Principle of Competitive Immunoassays for Organophosphates
Immunoassays for small molecules like organophosphates typically employ a competitive format. In this setup, the analyte of interest in a sample (e.g., HETP or another organophosphate) competes with a labeled version of the target organophosphate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of the analyte in the sample. High concentrations of the analyte lead to less binding of the labeled compound and a weaker signal, and vice versa.
The specificity of these assays hinges on the unique structural features of the target organophosphate that the antibody recognizes. When a non-target organophosphate shares similar structural motifs, it can also bind to the antibody, leading to cross-reactivity and potentially a false-positive or inflated result.
Predicting Cross-Reactivity Based on Molecular Structure
The likelihood of HETP cross-reacting with an immunoassay for another organophosphate is largely dependent on the structural similarities between HETP and the target analyte of the assay. The core structure of HETP is a polyphosphate chain with ethyl ester groups. Commercial HETP is often a mixture, with tetraethyl pyrophosphate (TEPP) being a major active component.
Antibodies for organophosphate immunoassays are typically generated using a hapten—a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response. The design of this hapten is critical in determining the specificity of the resulting antibody. If the hapten used to generate an antibody for another organophosphate shares a common substructure with HETP, cross-reactivity is more likely.
Below is a table predicting the potential cross-reactivity of HETP in immunoassays designed for other common organophosphates, based on a comparison of their chemical structures. It is crucial to note that these are inferred potentials and must be confirmed by experimental validation.
| Target Organophosphate | Chemical Structure | Key Structural Features | Predicted Cross-Reactivity with HETP | Rationale |
| Hexaethyl Tetraphosphate (HETP) | [(C₂H₅O)₂P(O)]₂O₃ | Ethyl phosphodiester backbone | - | Reference Compound |
| Tetraethyl Pyrophosphate (TEPP) | (C₂H₅O)₂P(O)OP(O)(OC₂H₅)₂ | Ethyl pyrophosphate | High | HETP is a mixture often containing TEPP, and their core structures are very similar, both featuring ethyl phosphodiester linkages. |
| Paraoxon (B1678428) | (C₂H₅O)₂(p-NO₂C₆H₄O)PO | Diethyl phosphate (B84403) with a p-nitrophenyl group | Moderate to High | Shares the diethyl phosphate core, a likely epitope for many organophosphate antibodies. The bulky p-nitrophenyl group may reduce binding affinity depending on the antibody's specific recognition site. |
| Parathion | (C₂H₅O)₂(p-NO₂C₆H₄O)PS | Diethyl thiophosphate with a p-nitrophenyl group | Moderate | Similar to paraoxon but with a thiophosphate group. The P=S bond may alter the electronic and steric properties enough to reduce cross-reactivity compared to paraoxon. |
| Chlorpyrifos | (C₂H₅O)₂(3,5,6-Cl₃-2-pyridinyl-O)PS | Diethyl thiophosphate with a trichloropyridinyl group | Low to Moderate | Possesses a diethyl thiophosphate moiety, but the large, chlorinated heterocyclic ring is a significant structural difference that would likely reduce cross-reactivity. |
| Malathion | (CH₃O)₂P(S)SCH(COOC₂H₅)CH₂(COOC₂H₅) | Dimethyl dithiophosphate (B1263838) with a succinate (B1194679) side chain | Low | Differs significantly from HETP with its dimethyl dithiophosphate core and a large, flexible side chain. |
| Diazinon | (C₂H₅O)₂(C₁₀H₁₃N₂O)PS | Diethyl thiophosphate with a pyrimidinyl group | Low to Moderate | Contains a diethyl thiophosphate group, but the bulky and structurally distinct pyrimidine (B1678525) ring would likely lead to lower cross-reactivity. |
| Dichlorvos | (CH₃O)₂(Cl₂C=CHO)PO | Dimethyl phosphate with a dichlorovinyl group | Low | The core is a dimethyl phosphate, and the leaving group is a small dichlorovinyl moiety, both of which are structurally distinct from HETP. |
Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of HETP in an immunoassay for a specific organophosphate, a competitive indirect enzyme-linked immunosorbent assay (ELISA) can be performed.
Materials:
-
96-well microtiter plates
-
Coating antigen (hapten-protein conjugate of the target organophosphate)
-
Primary antibody specific to the target organophosphate
-
This compound (HETP) and other organophosphates for testing
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the target organophosphate (standard curve) and the test compounds (HETP and other organophosphates) in PBS.
-
Add 50 µL of the standard or test compound dilutions to the wells.
-
Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard organophosphate to generate a standard curve.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and for each test compound.
-
Calculate the cross-reactivity (%) using the following formula:
Cross-Reactivity (%) = (IC50 of standard organophosphate / IC50 of test compound) x 100
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the competitive indirect ELISA.
Caption: Principle of a competitive immunoassay.
Conclusion
While definitive data on the cross-reactivity of this compound in various organophosphate immunoassays is lacking, a systematic approach based on structural comparison and empirical testing can provide the necessary insights for researchers. The potential for cross-reactivity is highest in assays targeting organophosphates with a similar ethyl phosphodiester core, such as tetraethyl pyrophosphate and paraoxon. For assays targeting organophosphates with significantly different chemical structures, the likelihood of interference from HETP is predicted to be low.
Ultimately, the validation of any immunoassay should include a thorough assessment of its specificity and cross-reactivity with potentially interfering compounds. The experimental protocol provided in this guide offers a robust method for determining the cross-reactivity of HETP, ensuring the accuracy and reliability of immunoassay data in research, diagnostics, and drug development.
A Comparative Toxicological Analysis of Hexaethyl Tetraphosphate and Parathion
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological properties of two organophosphate insecticides: hexaethyl tetraphosphate (B8577671) (HETP) and parathion (B1678463). Both compounds are potent acetylcholinesterase inhibitors, but they exhibit differences in their acute toxicity profiles. This document summarizes key quantitative toxicity data, outlines the experimental protocols used to derive this data, and illustrates their shared mechanism of action.
Introduction to the Compounds
Hexaethyl Tetraphosphate (HETP) is a historical organophosphate insecticide developed in Germany during World War II.[1] It is not a single chemical entity but rather a mixture of ethyl polyphosphates.[2][3] Its primary insecticidal activity is attributed to its active component, tetraethyl pyrophosphate (TEPP) , which constitutes 12-20% of the mixture.[2] TEPP is recognized as one of the most acutely toxic insecticides.[4]
Parathion , also known as ethyl parathion, is a broad-spectrum organophosphate insecticide and acaricide.[5] Like other organophosphates, it is highly toxic to non-target organisms, including humans, and its use has been heavily restricted.[5] Parathion itself is an indirect inhibitor of acetylcholinesterase; it requires metabolic activation in the liver to its active, more toxic oxygen analog, paraoxon.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for both HETP (via TEPP) and parathion is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] AChE is crucial for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, terminating the nerve signal.
Inhibition of AChE by organophosphates is effectively irreversible. The organophosphate phosphorylates the serine hydroxyl group at the active site of the enzyme. This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a cholinergic crisis, characterized by a range of symptoms from hypersalivation and muscle fasciculations to convulsions, respiratory failure, and ultimately, death.[4][6]
Comparative Acute Toxicity Data
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the reported LD50 values for HETP, its active component TEPP, and parathion in rats, providing a direct comparison of their lethal potential via oral and dermal routes of exposure. Lower LD50 values indicate higher acute toxicity.
| Compound | Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |
| This compound (HETP) | Rat | Oral | 7 | [2] |
| Rabbit | Oral | 21 | [7] | |
| Tetraethyl Pyrophosphate (TEPP) | Rat | Oral | 1.12 | [5] |
| Rat (Male) | Dermal | 2.4 | [5][8] | |
| Parathion (Ethyl) | Rat (Male) | Oral | 6.8 - 13 | [5] |
| Rat (Female) | Oral | 2 - 3.6 | [5] | |
| Rat | Dermal | 6.8 - 50 | [5] |
Based on the available data, the active component of HETP, tetraethyl pyrophosphate (TEPP), is significantly more toxic than parathion by both oral and dermal routes. The oral LD50 of TEPP in rats (1.12 mg/kg) is several-fold lower than that of parathion, indicating a higher potency for acute lethal effects.
Experimental Protocols
The toxicological data presented are derived from standardized experimental procedures designed to assess acute toxicity and enzymatic inhibition.
The determination of the median lethal dose (LD50) is a fundamental protocol in toxicology to quantify the acute toxicity of a substance.
Principle: Groups of laboratory animals are administered a single dose of the test substance via a specific route (e.g., oral gavage, dermal application). The mortality rate within each dose group is recorded over a specified observation period, typically 14 days, to determine the dose that is lethal to 50% of the test population.[9]
Methodology:
-
Animal Selection: Healthy, young adult laboratory animals of a single strain (e.g., Sprague-Dawley rats) are selected and acclimatized to laboratory conditions.[9]
-
Dose-Range Finding: A preliminary study is often conducted with a small number of animals to determine the range of doses that cause 0% to 100% mortality.[10]
-
Main Study: Based on the range-finding study, at least 3-5 dose levels are selected. A statistically significant number of animals are randomly assigned to each dose group and a control group (vehicle only).
-
Dose Administration: The test substance is administered as a single dose. For oral studies, this is typically done via gavage; for dermal studies, the substance is applied to a shaved area of the skin.[9]
-
Observation: Animals are observed systematically for signs of toxicity (e.g., tremors, salivation, convulsions, respiratory distress) and mortality. Observations are frequent on the first day and continue for at least 14 days.[9][10]
-
Data Analysis: The dose-response data (mortality at each dose level) are analyzed using statistical methods, such as Probit Analysis, to calculate the LD50 value and its 95% confidence intervals.[9][11]
The Ellman method is a rapid, sensitive, and widely used spectrophotometric assay to measure AChE activity and screen for potential inhibitors.[12][13][14]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATChI), yielding thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured by its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity.[13][14]
Methodology:
-
Reagent Preparation: Solutions are prepared including a phosphate (B84403) buffer (typically pH 8.0), the enzyme (AChE), the substrate (ATChI), Ellman's reagent (DTNB), and the test compound (inhibitor) at various concentrations.[12]
-
Assay Setup (96-well plate format):
-
Control Wells: Contain buffer, AChE, and DTNB to measure 100% enzyme activity.
-
Test Wells: Contain buffer, AChE, DTNB, and the test inhibitor at a specific concentration.
-
Blank Wells: Contain buffer, substrate, and DTNB without the enzyme to correct for non-enzymatic substrate hydrolysis.[12]
-
-
Pre-incubation: The enzyme is typically pre-incubated with the inhibitor for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow for binding.[12][14]
-
Reaction Initiation: The reaction is started by adding the substrate (ATChI) to all wells.[13]
-
Kinetic Measurement: The plate is immediately placed in a microplate reader, and the increase in absorbance at 412 nm is measured over time (e.g., every minute for 10-15 minutes).[12][13]
-
Data Analysis:
-
The rate of reaction (change in absorbance per minute) is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the test wells to the rate in the control wells.
-
For determining inhibitor potency, the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. cdc.gov [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
Confirming the Structure of Hexaethyl Tetraphosphate Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation products of hexaethyl tetraphosphate (B8577671) (HETP) and other commonly used organophosphate insecticides. Due to the historical usage of HETP, detailed modern analytical data on its degradation is scarce. Therefore, this guide combines available historical information with established analytical methodologies to propose a degradation pathway for HETP and compares it with the well-characterized degradation of alternative organophosphates.
Executive Summary
Hexaethyl tetraphosphate (HETP) is an organophosphate insecticide that undergoes rapid hydrolysis in aqueous environments. The primary degradation pathway involves the cleavage of its pyrophosphate bonds, leading to the formation of less toxic ethyl-substituted phosphoric acid derivatives. While definitive modern experimental data confirming the quantitative distribution of these degradation products is limited, this guide outlines the expected products based on the known chemistry of HETP and its active component, tetraethyl pyrophosphate (TEPP). In contrast, extensive research has been conducted on the degradation of other organophosphates such as malathion, parathion, chlorpyrifos, and diazinon, providing a clear understanding of their degradation pathways and products. This guide presents a comparative overview of these degradation processes, supported by established experimental protocols for their characterization.
Comparison of Organophosphate Degradation Products
The degradation of organophosphate insecticides is a critical factor in their environmental fate and toxicity. The following table summarizes the primary degradation products of HETP and selected alternative organophosphates.
| Organophosphate | Primary Degradation Pathway(s) | Major Degradation Products |
| This compound (HETP) | Hydrolysis | Diethyl pyrophosphoric acid, Monoethyl orthophosphoric acid, Phosphoric acid |
| Malathion | Hydrolysis (Carboxylesterase-mediated), Oxidation | Malathion monoacids (α and β), Malathion dicarboxylic acid, Malaoxon |
| Parathion | Hydrolysis, Reduction | p-Nitrophenol, Paraoxon, Aminoparathion |
| Chlorpyrifos | Hydrolysis | 3,5,6-trichloro-2-pyridinol (TCP), Diethylthiophosphoric acid (DETP) |
| Diazinon | Hydrolysis | 2-isopropyl-6-methyl-4-pyrimidinol (IMP), Diethylthiophosphoric acid (DETP) |
Degradation Pathway of this compound
The degradation of HETP, which is often a mixture containing tetraethyl pyrophosphate (TEPP) as the active insecticidal component, proceeds through the hydrolysis of the P-O-P (pyrophosphate) bonds. The proposed pathway involves a stepwise breakdown into smaller, more stable phosphoric acid esters.
Caption: Proposed hydrolytic degradation pathway of this compound (HETP).
Experimental Protocols
Confirming the structure of HETP degradation products requires a combination of chromatographic separation and spectroscopic identification techniques. The following are detailed methodologies for key experiments.
Sample Preparation and Hydrolysis
-
Objective: To induce and monitor the degradation of HETP in a controlled aqueous environment.
-
Protocol:
-
Prepare a stock solution of HETP (or TEPP as a reference standard) in a water-miscible organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In a series of amber glass vials, add a known volume of the stock solution to a buffered aqueous solution (e.g., phosphate buffer) to achieve a final concentration of 10 µg/mL. Use buffers of varying pH (e.g., 4, 7, and 9) to investigate the effect of pH on degradation.
-
Incubate the vials at a constant temperature (e.g., 25°C) and protect them from light.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial for analysis.
-
Quench any further reaction by adding a suitable agent or by immediate extraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification
-
Objective: To separate and identify the volatile and semi-volatile degradation products.
-
Protocol:
-
Derivatization: Since the expected degradation products (ethyl phosphates) are polar and may not be sufficiently volatile for GC analysis, a derivatization step is necessary. Silylation is a common method for this purpose.
-
Evaporate the aqueous sample aliquot to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of TEPP from the NIST WebBook can be used as a reference to identify related structures.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To directly observe and identify the phosphorus-containing degradation products in the solution.
-
Protocol:
-
Prepare a more concentrated solution of HETP for hydrolysis (e.g., 10 mg/mL in a D₂O-based buffer) to ensure sufficient signal for NMR analysis.
-
Acquire ³¹P NMR spectra at various time points during the hydrolysis reaction.
-
NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: D₂O with a suitable buffer.
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Acquisition: Proton-decoupled ³¹P spectra.
-
-
Data Analysis: The chemical shifts (δ) in the ³¹P NMR spectrum are characteristic of the chemical environment of the phosphorus nucleus. By comparing the observed chemical shifts with literature values for known organophosphorus compounds, the degradation products can be identified. For example, pyrophosphates typically appear in a different region of the spectrum than orthophosphates.
-
Workflow for Degradation Product Identification
The following diagram illustrates the experimental workflow for confirming the structure of HETP degradation products.
Caption: Experimental workflow for identifying HETP degradation products.
Conclusion
While direct and comprehensive experimental data on the degradation of this compound is limited in contemporary literature, a combination of historical knowledge and modern analytical techniques allows for the confident postulation of its hydrolytic degradation pathway. The primary degradation products are expected to be a series of ethyl-substituted phosphoric acids. For researchers and professionals in drug development and related fields, understanding the degradation pathways of such organophosphates is crucial for assessing environmental impact and potential toxicity. The provided experimental protocols offer a robust framework for the definitive identification and quantification of these degradation products, enabling a more complete understanding of HETP's environmental fate. A comparative analysis with currently used organophosphates highlights the common hydrolytic degradation pathways, while also emphasizing the unique structural features and resulting degradation products of each compound.
A Comparative Guide to Inter-laboratory Validation of Hexaethyl Tetraphosphate (HETP) Analysis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical protocols for the quantification of hexaethyl tetraphosphate (B8577671) (HETP), a complex organophosphate compound. The focus is on inter-laboratory validation to ensure consistency and reliability of analytical data across different research and development settings. The information presented is synthesized from established methodologies for organophosphate analysis, providing a framework for developing and validating robust analytical procedures for HETP.
Data Presentation: Comparison of Analytical Methodologies
The following table summarizes typical performance characteristics of two common analytical techniques used for the determination of organophosphorus compounds like HETP. These values represent expected outcomes from a successful inter-laboratory validation study.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.1 - 2.0 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Specificity | High (Mass Analyzer) | Very High (MS/MS) |
| Matrix Effects | Moderate to High | Low to Moderate |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of typical protocols for HETP analysis using GC-MS and LC-MS/MS.
1. Sample Preparation (for Biological Matrices)
-
Objective: To extract HETP from complex matrices such as plasma or tissue homogenates and remove interfering substances.
-
Methodology:
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) for GC-MS, methanol/water for LC-MS/MS).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate and quantify HETP based on its volatility and mass-to-charge ratio.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic HETP fragment ions.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To provide high-sensitivity and high-specificity quantification of HETP.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Parameters: Optimized for HETP (e.g., capillary voltage, gas flow, temperature).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for HETP.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory validation of HETP analysis.
A Comparative Analysis of Cholinesterase Inhibition Kinetics: HETP vs. TEPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cholinesterase inhibition kinetics of two early-generation organophosphate insecticides: Hexaethyl Tetraphosphate (B8577671) (HETP) and Tetraethyl Pyrophosphate (TEPP). While both compounds are potent cholinesterase inhibitors, their activity and composition differ significantly, influencing their toxicological profiles and kinetic parameters. This document summarizes available data, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows.
Executive Summary
Tetraethyl Pyrophosphate (TEPP) is a highly potent, irreversible inhibitor of acetylcholinesterase (AChE). Historically, Hexaethyl Tetraphosphate (HETP) was used as an insecticide but was, in fact, a mixture of ethyl polyphosphates, with its principal insecticidal activity attributed to its TEPP content, which typically ranged from 15% to 20%.[1] Therefore, the inhibitory kinetics of HETP are largely reflective of its TEPP concentration. TEPP acts by phosphorylating the serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[2]
Quantitative Data on Cholinesterase Inhibition
For the purpose of this guide, it is crucial to understand that a direct comparison of molar inhibitory activity would show TEPP to be significantly more potent than a commercial HETP mixture. The inhibitory power of HETP is directly proportional to its percentage of TEPP.
| Compound | Active Component | Primary Mechanism of Action | Potency |
| HETP | Mixture, with 15-20% TEPP | Irreversible inhibition of Acetylcholinesterase | Potency is dependent on the concentration of TEPP. |
| TEPP | Tetraethyl Pyrophosphate | Irreversible inhibition of Acetylcholinesterase | High |
Note: Specific IC_50 and K_i_ values are not provided due to a lack of consistent, directly comparable data in the available literature. Researchers should consult specialized toxicological databases or the historical literature cited for more specific quantitative information, keeping in mind that experimental conditions will significantly affect these values._
Experimental Protocols
The determination of cholinesterase inhibition kinetics for organophosphates like HETP and TEPP is typically performed using the Ellman's method. This colorimetric assay is a widely accepted standard for measuring AChE activity.
Protocol: Determination of IC_50_ for Cholinesterase Inhibition using Ellman's Method
1. Principle: This assay measures the activity of acetylcholinesterase (AChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. The rate of color formation is proportional to AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
HETP and TEPP stock solutions (dissolved in an appropriate solvent like ethanol (B145695) or DMSO, with final solvent concentration in the assay kept below 1%)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of the inhibitor (HETP or TEPP) or solvent for the control.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by TEPP/HETP.
Experimental Workflow for IC_50_ Determination
Caption: Workflow for determining the IC50 of cholinesterase inhibitors.
References
A Historical Reckoning: The Efficacy of Hexaethyl Tetraphosphate Versus DDT in the Mid-20th Century
A comparative analysis of two potent insecticides that shaped the landscape of pest control in the 1940s and 1950s, this report delves into the historical efficacy of hexaethyl tetraphosphate (B8577671) (HETP) and dichlorodiphenyltrichloroethane (DDT). Drawing upon historical experimental data, this guide provides a quantitative and methodological comparison of these two once-prominent chemical agents.
In the mid-20th century, the fight against agricultural and public health pests was revolutionized by the advent of synthetic insecticides. Among the most significant of these were the organophosphate hexaethyl tetraphosphate, commercially known as HETP, and the organochlorine DDT. While DDT rose to widespread fame and eventual infamy, HETP was a significant rival, particularly in the years immediately following World War II. This guide offers a retrospective comparison of their efficacy, supported by data from historical scientific studies.
Executive Summary
Both HETP and DDT were highly effective insecticides, but they exhibited key differences in their spectrum of activity, speed of action, and residual effects. HETP, whose insecticidal action is primarily attributed to its active component tetraethyl pyrophosphate (TEPP), was a fast-acting, non-residual contact poison particularly effective against soft-bodied insects like aphids and mites. In contrast, DDT was a slower-acting but highly persistent insecticide with both contact and stomach poison activity, providing long-lasting control against a broader range of insects, including beetles, moths, and mosquitoes. The choice between these two powerful tools often depended on the target pest, the crop, and the desired duration of control.
Comparative Efficacy Data
The following tables summarize quantitative data extracted from historical studies comparing the efficacy of HETP (often reported as its active ingredient, TEPP) and DDT against various insect pests.
Table 1: Efficacy Against Pea Aphid (Macrosiphum pisi)
| Insecticide | Formulation | Application Rate | % Mortality | Source |
| Tetraethyl Pyrophosphate (TEPP) | 0.5% Dust | 35 lbs/acre | 98% | [1] |
| DDT | 5% Dust | 35 lbs/acre | 89% | [1] |
| Rotenone (Standard) | 0.75% Dust | 35 lbs/acre | 92% | [1] |
Table 2: General Comparative Efficacy Against Various Pests (Qualitative and Quantitative Observations from Historical Sources)
| Pest Group | This compound (HETP/TEPP) | Dichlorodiphenyltrichloroethane (DDT) | Key Characteristics |
| Aphids | Highly effective, rapid knockdown. Often achieved near 100% mortality at low concentrations. | Effective, but generally slower acting than HETP. | HETP was a preferred aphicide due to its speed. |
| Mites | Highly effective against various mite species. | Less effective against mites compared to HETP. | HETP was a potent acaricide. |
| Houseflies (Musca domestica) | Toxic, but less residual effect. | Highly effective with strong residual activity, leading to widespread use in public health. | DDT's persistence was a key advantage for fly control. |
| Colorado Potato Beetle (Leptinotarsa decemlineata) | Limited data on widespread use for this pest. | Highly effective initially, but resistance was reported as early as 1952. | DDT was a primary tool against this pest post-WWII.[1][2] |
| Cotton Pests (e.g., Bollworm) | Used against some cotton pests like aphids. | Widely used for broad-spectrum control of cotton insects. | DDT's persistence made it suitable for cotton's long growing season. |
Experimental Protocols in Historical Context
The methodologies for testing insecticides in the mid-20th century laid the groundwork for modern toxicological assays. Common methods included laboratory bioassays and field trials.
Laboratory Bioassays
-
Topical Application: A measured droplet of the insecticide, dissolved in a solvent like acetone, was applied directly to the body of the insect, typically the thorax. This method allowed for precise dosage.
-
Film Method: A solution of the insecticide was used to coat the inner surface of a petri dish or other container. After the solvent evaporated, insects were introduced to the treated surface to assess contact toxicity.
-
Dust Application: In a laboratory setting, insects would be exposed to a settled dust formulation on a surface or in a chamber to simulate field dust applications.
Field Trials
-
Plot Design: Field experiments were typically conducted on small, replicated plots. Treatments, including different insecticides and a control (no treatment), were randomly assigned to these plots.
-
Application: Insecticides were applied as dusts or sprays using equipment available at the time, such as hand dusters or early power sprayers. Application rates were carefully controlled.
-
Efficacy Assessment: Insect populations were sampled before and after treatment. Common methods included sweep netting, direct counting of insects on a certain number of plants, or assessing the percentage of damaged plants.
-
Mortality Correction: Abbott's formula was often used to correct for natural mortality in the control group, providing a more accurate measure of the insecticide's effectiveness.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for laboratory and field-based insecticide efficacy testing during the mid-20th century.
Mode of Action
-
This compound (HETP): As an organophosphate, HETP functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing rapid and uncontrolled nerve firing, paralysis, and death. This mode of action is responsible for its characteristic rapid knockdown of pests.
-
Dichlorodiphenyltrichloroethane (DDT): DDT is a neurotoxin that acts on the axons of nerve cells.[3] It forces sodium ion channels to remain open, which disrupts the normal transmission of nerve impulses.[3] This leads to repetitive nerve discharges, causing tremors, paralysis, and eventual death of the insect.[3]
Historical Context and Decline
DDT was first synthesized in 1874, but its insecticidal properties were not discovered until 1939.[4] It was extensively used during World War II to control insect-borne diseases like malaria and typhus.[4] After the war, its use in agriculture expanded dramatically.[4] HETP was developed in Germany during World War II and was introduced as an agricultural insecticide in the mid-1940s. It was initially seen as a powerful alternative to nicotine-based insecticides.
The decline of both insecticides came for different reasons. HETP was highly toxic to mammals and hydrolyzed rapidly in the presence of water, making its handling dangerous and its shelf-life short. More stable and selective organophosphates were soon developed, leading to the decline of HETP's use.
DDT's demise was more protracted and public. Its very persistence, once seen as a major advantage, led to its accumulation in the environment and bioaccumulation in the food chain. The publication of Rachel Carson's "Silent Spring" in 1962 brought widespread public attention to the ecological dangers of DDT, ultimately leading to its ban for agricultural use in the United States in 1972 and in many other countries thereafter.
Conclusion
In the historical context of the mid-20th century, both this compound and DDT were groundbreaking chemical tools that offered unprecedented levels of insect control. HETP was a fast-acting, non-persistent specialist, highly effective against sucking pests like aphids and mites. DDT, on the other hand, was a persistent, broad-spectrum workhorse that provided long-lasting protection against a wide array of agricultural and public health pests. The eventual decline of both compounds underscores the ongoing challenge in pest management: balancing efficacy with safety and environmental stewardship. The lessons learned from the era of HETP and DDT continue to inform the development and regulation of insecticides today.
References
A Structural and Functional Comparison of Hexaethyl Tetraphosphate and Other Pyrophosphates for Researchers and Drug Development Professionals
An in-depth guide to the structural characteristics, biological activity, and experimental evaluation of hexaethyl tetraphosphate (B8577671) and related pyrophosphate compounds.
This guide provides a detailed comparison of hexaethyl tetraphosphate (HETP) with other pyrophosphates, particularly tetraethyl pyrophosphate (TEPP), focusing on their structural differences, physicochemical properties, and mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological properties of these organophosphate compounds.
Structural Overview
This compound (HETP) and tetraethyl pyrophosphate (TEPP) are organophosphate esters of polyphosphoric acids. The core structure of these molecules is the pyrophosphate backbone, characterized by a P-O-P linkage.
This compound (HETP) has the chemical formula C12H30O13P4 and a molecular weight of 506.25 g/mol .[1][2] Structurally, it is a more complex molecule containing three pyrophosphate bonds.[2] It's important to note that commercial HETP is not a single pure compound but rather a mixture of ethyl polyphosphates.[1][3] The primary active insecticidal component of this mixture is, in fact, tetraethyl pyrophosphate (TEPP), which constitutes 12-20% of the mixture.[1][3] Pure HETP has not been isolated.[2]
Tetraethyl Pyrophosphate (TEPP) is the tetraethyl ester of pyrophosphoric acid, with the chemical formula C8H20O7P2 and a molecular weight of 290.19 g/mol .[4][5] It possesses a single pyrophosphate bond and is considered the principal bioactive agent in commercial HETP formulations.[3]
Other pyrophosphates of interest in biological systems include naturally occurring molecules like adenosine (B11128) triphosphate (ATP) and other nucleotide triphosphates, where the pyrophosphate bond is a key feature for energy transfer.[6] In the context of synthetic organophosphates, a wide variety of structures exist where the ethyl groups of TEPP can be replaced by other alkyl or aryl groups, altering the compound's properties.
Physicochemical Properties
The physicochemical properties of HETP and TEPP are summarized in the table below, highlighting their similarities and differences.
| Property | This compound (HETP) | Tetraethyl Pyrophosphate (TEPP) | Other Pyrophosphates (General) |
| Chemical Formula | C12H30O13P4 | C8H20O7P2 | Varies |
| Molecular Weight | 506.25 g/mol [1][2] | 290.19 g/mol [4] | Varies |
| Appearance | Yellow to brown, hygroscopic liquid[1][2] | Colorless to amber liquid[4][5] | Varies |
| Density | 1.292 g/cm³[1] | 1.19 g/mL (20°C) | Varies |
| Melting Point | -40 °C[1][2] | Solidifies near room temperature | Varies |
| Boiling Point | ~150 °C (decomposes)[3] | 104-110 °C at 0.08 mmHg | Varies |
| Solubility in Water | Miscible[1][2] | Soluble, slowly decomposes[4][5] | Generally soluble |
| Hydrolysis | Readily hydrolyzes to nontoxic products.[2] A 0.1% water solution has a pH of 2.5 and is corrosive.[2] The first-order hydrolysis rate constant at pH 7 is 0.093 hr⁻¹, with a half-life of 7.5 hours.[1] | Susceptible to hydrolysis, product is diethyl phosphate (B84403).[5] | Unstable in aqueous solution, hydrolyzing to inorganic phosphate.[6] |
Biological Activity and Toxicity
The primary mechanism of acute toxicity for both HETP and TEPP is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.
Mechanism of Action: Cholinesterase Inhibition
HETP and TEPP are potent, irreversible inhibitors of acetylcholinesterase.[7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, these organophosphates cause an accumulation of ACh in the synaptic cleft, leading to overstimulation of muscarinic and nicotinic receptors.[8][9] This disruption of cholinergic signaling results in a range of neurotoxic effects.[8]
The inhibitory action involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[5][7] This covalent modification renders the enzyme inactive.
Figure 1. Cholinergic signaling pathway and inhibition by HETP/TEPP.
Toxicity Data
The following table summarizes available acute toxicity data for HETP and TEPP. It is important to note that the toxicity of commercial HETP is primarily attributed to its TEPP content.
| Compound | Species | Route | LD50 |
| This compound (HETP) | Rat | Oral | 7 mg/kg[1] |
| Tetraethyl Pyrophosphate (TEPP) | Rat | Oral | 1.12 mg/kg[5] |
| Tetraethyl Pyrophosphate (TEPP) | Rat (male) | Dermal | 2.4 mg/kg[5] |
These values indicate that both compounds are highly toxic.
Experimental Protocols
Synthesis of this compound and Tetraethyl Pyrophosphate
The synthesis of these compounds involves the reaction of phosphorus precursors with ethylating agents. The following are generalized protocols based on historical methods.
Synthesis of this compound (Schrader Process) [2]
-
Reactants: Triethyl orthophosphate and phosphorus oxychloride.
-
Conditions: The reactants are heated to approximately 150°C.
-
Reaction: POCl₃ + 3(C₂H₅)₃PO₄ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl
-
Purification: As commercial HETP is a mixture, further purification to isolate pure this compound is not typically performed.
Synthesis of Tetraethyl Pyrophosphate [5]
A common commercial route involves the controlled hydrolysis of diethyl phosphorochloridate:
-
Reactants: Diethyl phosphorochloridate and water.
-
Reaction: 2(EtO)₂P(O)Cl + H₂O → [(EtO)₂P(O)]₂O + 2HCl
-
Purification: The product can be purified by distillation under reduced pressure.
Figure 2. Simplified workflow for the synthesis of HETP and TEPP.
Acetylcholinesterase Inhibition Assay
The inhibitory potential of HETP, TEPP, and other pyrophosphates on AChE activity can be quantified using an in vitro assay, often based on the Ellman method.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Generalized Protocol: [10][11]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare solutions of acetylthiocholine (substrate) and DTNB (Ellman's reagent) in the buffer.
-
Prepare a stock solution of AChE enzyme.
-
Prepare serial dilutions of the test inhibitors (HETP, TEPP, etc.) in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and the inhibitor solution at various concentrations.
-
Add the AChE solution to each well and incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the acetylthiocholine substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of AChE inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
Figure 3. General workflow for an acetylcholinesterase inhibition assay.
Conclusion
This compound and tetraethyl pyrophosphate are closely related organophosphate compounds with potent acetylcholinesterase inhibitory activity. Structurally, HETP is a more complex polyphosphate, but its biological activity in commercial formulations is primarily due to the presence of TEPP. Both compounds are valuable tools for studying cholinergic neurotransmission and the effects of its disruption. However, their high toxicity necessitates stringent safety precautions during handling and experimentation. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of these and other pyrophosphate-containing molecules in a research setting. Further investigation into the specific IC50 values of purified HETP versus TEPP would be beneficial for a more precise quantitative comparison of their inhibitory potencies.
References
- 1. This compound | 757-58-4 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Historical Composition of Commercial Hexaethyl Tetraphosphate Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercial hexaethyl tetraphosphate (B8577671) (HETP) products used historically as insecticides, particularly during the 1940s and 1950s. It delves into the chemical composition of these products, outlines the experimental methods for their analysis, and compares their performance with contemporary alternatives such as Dichlorodiphenyltrichloroethane (DDT) and parathion.
Historical Composition of Commercial Hexaethyl Tetraphosphate (HETP)
Commercial this compound was not a pure chemical compound but rather a complex mixture of ethyl polyphosphates. The primary active insecticidal component in these formulations was tetraethyl pyrophosphate (TEPP). Historical analysis reveals that the concentration of TEPP in commercial HETP products typically ranged from 10% to 20%. The remaining portion of the product consisted of other ethyl phosphates, pyrophosphates, and impurities, which often imparted a brownish color to the technical-grade product.
Table 1: Typical Composition of Commercial this compound Products (1940s-1950s)
| Component | Typical Percentage Range | Role |
| Tetraethyl Pyrophosphate (TEPP) | 10% - 20% | Active Ingredient |
| Other Ethyl Polyphosphates | 80% - 90% | Inactive Components |
| Impurities | Variable | By-products |
Comparison with Alternative Insecticides of the Era
During the mid-20th century, HETP faced competition from two major classes of insecticides: chlorinated hydrocarbons, exemplified by DDT, and other organophosphates, such as parathion. These alternatives differed significantly in their chemical properties, mode of action, and biological effects.
Table 2: Comparison of Key Insecticides of the Mid-20th Century
| Characteristic | This compound (HETP) | Dichlorodiphenyltrichloroethane (DDT) | Parathion |
| Chemical Class | Organophosphate | Chlorinated Hydrocarbon | Organophosphate |
| Mode of Action | Inhibition of the enzyme acetylcholinesterase (AChE)[1] | Acts on the nervous system, affecting sodium channels | Potent and irreversible inhibition of acetylcholinesterase (AChE) |
| Persistence | Low, readily hydrolyzes | High, persistent in the environment | Moderate persistence |
| Primary Use | Control of aphids, mites, and other soft-bodied insects | Broad-spectrum insecticide for agricultural and public health purposes | Broad-spectrum insecticide and acaricide for agricultural use |
| Mammalian Toxicity | High acute toxicity | Lower acute toxicity, but concerns over chronic effects and bioaccumulation | Extremely high acute toxicity to mammals |
Experimental Protocols for Compositional Analysis
The analysis of organophosphate insecticides during the 1940s and 1950s relied on methods that were foundational to modern analytical chemistry. The determination of the composition of commercial HETP products would have involved a combination of chemical and physical methods.
Determination of Tetraethyl Pyrophosphate (TEPP) Content
A common method for the quantitative analysis of TEPP in HETP formulations was based on the differential hydrolysis rates of the various polyphosphates.
Methodology:
-
Sample Preparation: A known weight of the commercial HETP product is dissolved in a suitable solvent, such as acetone (B3395972) or a buffered aqueous solution.
-
Selective Hydrolysis: The solution is treated with a reagent that selectively hydrolyzes TEPP at a much faster rate than the other ethyl polyphosphates. This was often achieved by controlling the pH and temperature of the reaction.
-
Titration of Acid Formed: The acidic products of the hydrolysis reaction are then titrated with a standardized basic solution, such as sodium hydroxide. The amount of base consumed is proportional to the amount of TEPP originally present in the sample.
-
Calculation: The percentage of TEPP is calculated based on the stoichiometry of the hydrolysis reaction and the titration results.
Early Chromatographic and Spectroscopic Methods
While gas chromatography (GC) is the modern standard for pesticide analysis, its precursors were being developed and applied during this period.
-
Paper Chromatography: This technique could be used to separate the different phosphate (B84403) esters in the HETP mixture. The separated components would then be visualized using a colorimetric reagent that reacts with phosphates, and the amount could be estimated by the size and intensity of the spots.
-
Colorimetric Methods: Specific color-forming reactions for phosphate compounds could be used to estimate the total phosphate content, which, in conjunction with other analyses, could help to characterize the mixture.
Visualization of Experimental and Logical Workflows
To better understand the processes involved in validating the historical composition of HETP, the following diagrams illustrate the experimental workflow and the logical relationship of the components.
Caption: Experimental workflow for analyzing HETP composition.
Caption: Logical relationship of components in commercial HETP.
References
Safety Operating Guide
Proper Disposal of Hexaethyl Tetraphosphate: A Guide for Laboratory Professionals
Hexaethyl tetraphosphate (B8577671) is a highly toxic organophosphate compound classified as an acutely hazardous waste (P-listed).[1] Due to its significant health and environmental risks, including being fatal if swallowed, inhaled, or in contact with skin, it necessitates strict adherence to specialized disposal procedures.[2] This guide provides essential, step-by-step instructions for the safe handling and disposal of hexaethyl tetraphosphate waste within a laboratory setting. The primary disposal route for laboratory-generated waste is through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste management provider.
Immediate Safety and Handling Precautions
Prior to handling this compound in any form, including as a waste product, ensure all safety measures are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[3]
-
Eye Protection: Use safety goggles and a face shield.
-
Protective Clothing: A lab coat or chemical-resistant apron is mandatory.[3]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, use an appropriate respirator.[2]
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[2][3]
-
Avoid all contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Keep the waste container tightly closed except when adding waste.[3][4]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and isolate the spill. For liquid spills, the isolation distance should be at least 50 meters (150 feet) in all directions.[5]
-
Alert Personnel: Notify your lab supervisor and contact your institution's EHS emergency line.
-
Don PPE: Before attempting cleanup, put on the full PPE described above.[3]
-
Contain the Spill: Prevent the spill from entering drains or waterways by using a spill kit with absorbent materials.[5]
-
Absorb and Collect: Cover the spill with a dry, non-combustible absorbent material such as sand, dry earth, or vermiculite.[5] Do not use water.
-
Package Waste: Carefully scoop the absorbed material and contaminated debris into a designated, leak-proof container for hazardous waste.
-
Decontaminate: Clean the spill area as directed by your EHS office.
-
Dispose of Materials: All materials used for cleanup must be disposed of as acutely hazardous waste.
Waste Collection and Storage Procedures
Proper segregation and storage of this compound waste are regulated and crucial for safety.
-
Use a Designated Container: The waste must be collected in a container that is compatible with the chemical, in good condition, and has a tightly sealing screw-on cap.[4][6] The original product container can often be used.[4]
-
Label Correctly: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a description of its hazards (e.g., "Acutely Toxic").[4] Your institution's EHS office will likely provide official waste tags that must be completed and attached.[6]
-
Segregate Waste: Do not mix this compound waste with any other waste streams, especially other solvents or chemicals.[4][6] It should be collected individually as a special waste.[6]
-
Store Securely: Store the sealed waste container in a designated, secure satellite accumulation area near the point of generation.[4][6] The storage area should be cool, dry, well-ventilated, and away from incompatible materials like strong reducing agents.[3] The container should be kept in secondary containment to prevent spills.
Acutely Hazardous Waste Accumulation Limits
As a P-listed substance, this compound is subject to stringent accumulation limits. Exceeding these limits requires immediate action for disposal.
| Waste Type | Federal Accumulation Limit |
| Acutely Hazardous Waste (Solid) | 1 kg (2.2 lbs)[7] |
| Acutely Hazardous Waste (Liquid) | 1 quart[6][7] |
Formal Disposal Protocol
The final disposal of this compound must be managed by trained professionals.
-
Monitor Accumulation: Keep track of the amount of waste generated.
-
Request Pickup: Once the accumulation limit is approached, or when the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS office.[4][6] Ensure the information on the request form exactly matches the information on the container's waste tag.[6]
-
Prepare for Transport: Ensure the container lid is tightly sealed and the exterior is clean and free of contamination.
-
Await Pickup: The EHS department or its licensed contractor will collect the waste for transport to a certified Treatment, Storage, and Disposal Facility (TSDF).
Prohibited Disposal Methods
Under no circumstances should the following disposal methods be used:
-
Do not pour down the drain. [8] This is illegal and contaminates waterways.
-
Do not dispose of in regular trash.
-
Do not allow to evaporate in a fume hood.
-
Do not burn or bury unwanted chemicals or containers. [8] Burning may release highly toxic fumes.[3]
-
Do not reuse empty containers for any other purpose. [9]
Caption: Workflow for the safe collection and disposal of this compound waste.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. louisville.edu [louisville.edu]
- 8. Pesticides - managing spills and disposals [health.vic.gov.au]
- 9. Disposal of Pesticides [npic.orst.edu]
Hexaethyl Tetraphosphate: A Comprehensive Guide to Safe Handling and Disposal
This guide provides essential safety protocols and logistical plans for the handling and disposal of Hexaethyl Tetraphosphate (B8577671) (HETP), a highly toxic organophosphorus compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. HETP is toxic by inhalation, ingestion, and skin absorption, and can be fatal.[1][2][3] It is a yellow, miscible liquid that hydrolyzes rapidly in aqueous solutions.[1][4]
Immediate Safety and Hazard Information
Hexaethyl tetraphosphate is a potent cholinesterase inhibitor. Exposure can lead to a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bradycardia, bronchospasm, and bronchorrhea (the "killer Bs").[5] Severe poisoning can result in seizures, paralysis, coma, and death.[5] It is crucial to handle HETP in a well-ventilated area, away from heat and strong reducing agents, which can lead to the formation of highly toxic and flammable phosphine (B1218219) gas.[1][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this hazardous chemical.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves (e.g., Neoprene or Nitrile).[6] | Prevents dermal absorption, a primary route of exposure.[6] |
| Body Protection | Chemically resistant lab coat or gown.[6] Coveralls should be worn for larger quantities.[7] | Protects skin from splashes and contamination.[6] |
| Eye and Face Protection | Safety goggles and a face shield.[7][8] | Protects against splashes and aerosols. |
| Respiratory Protection | Use in a certified chemical fume hood. For emergencies or potential exposure outside a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.[6] | Prevents inhalation of toxic vapors, a rapid route of exposure.[9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Pre-Operational Checks
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure gloves are free of pinholes.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit specifically for organophosphates readily available.
-
Waste Containers: Prepare clearly labeled and appropriate hazardous waste containers.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work within Fume Hood: Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use of Non-Sparking Tools: Employ non-sparking tools to prevent ignition sources.[4]
-
Avoid Aerosol Generation: Handle the liquid carefully to avoid the formation of aerosols.[4]
-
Secure Container: Keep the primary container of this compound tightly closed when not in use.[4]
-
Decontamination of Surfaces: Decontaminate all work surfaces with an appropriate solution (e.g., a dilute solution of sodium hydroxide) after each use.
Post-Handling Procedures
-
Decontaminate Equipment: Thoroughly decontaminate all non-disposable equipment that has come into contact with HETP.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[8]
-
Store Properly: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container must be tightly closed.[4]
Emergency and First Aid Protocols
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[10] Seek urgent medical attention. |
| Skin Contact | Remove all contaminated clothing immediately.[6] Wash the affected area thoroughly with soap and water.[6] Seek urgent medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek urgent medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] Seek urgent medical attention.[10] |
Disposal Plan
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[11]
Waste Segregation and Containerization
-
Liquid Waste: Collect all liquid waste containing HETP in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: All disposable items that have come into contact with HETP (e.g., gloves, absorbent pads, pipette tips) must be placed in a separate, clearly labeled solid hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
Disposal Procedure
-
Collection: Store hazardous waste in a designated satellite accumulation area.
-
Pickup: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]
-
Documentation: Maintain accurate records of the amount of HETP disposed of.
Experimental Workflow for Safe Handling of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 6. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. m.youtube.com [m.youtube.com]
- 9. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
